(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
[2-(2,4-dimethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-8-3-4-11(9(2)5-8)12-6-10(12)7-13/h3-5,10,12H,6-7,13H2,1-2H3 |
InChI Key |
YVRACSOGSVDYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2CN)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
The following technical guide details the chemical properties, synthesis, and pharmacological context of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine .
Chemical Class: Phenylcyclopropylmethylamine (PCPMA) Derivative Primary Application: Medicinal Chemistry (GPCR Ligand / Epigenetic Modulator)[1]
Executive Summary
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a specialized small-molecule scaffold belonging to the phenylcyclopropylmethylamine (PCPMA) class.[1] Structurally, it consists of a cyclopropane ring acting as a rigid linker between a primary methanamine group and a 2,4-dimethyl-substituted phenyl ring.[1]
This molecule is a critical "homolog" of the antidepressant tranylcypromine, distinguished by the insertion of a methylene bridge (
-
Block Metabolic Degradation: The methyl groups at the ortho and para positions sterically hinder CYP450-mediated oxidation.[1]
-
Modulate Receptor Affinity: The scaffold is a privileged structure for Dopamine D2/D3 receptors (partial agonism) and 5-HT2C receptors , as well as an inhibitor of LSD1 (KDM1A) demethylase.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | [2-(2,4-Dimethylphenyl)cyclopropyl]methanamine |
| Common Scaffolds | PCPMA, Homo-tranylcypromine derivative |
| Molecular Formula | |
| Molecular Weight | 175.27 g/mol |
| SMILES | CC1=CC(C)=CC=C1C2CC2CN |
| Stereochemistry | Exists as cis and trans diastereomers; trans-(1R,2S) is typically the bioactive pharmacophore for monoaminergic targets.[1][2] |
Physicochemical Properties (Predicted)
The following data is synthesized from structure-activity relationship (SAR) libraries of PCPMA derivatives.
| Parameter | Value (Approx.) | Significance |
| LogP (Lipophilicity) | 2.6 – 2.9 | Moderate lipophilicity; optimized for Blood-Brain Barrier (BBB) penetration.[1] |
| pKa (Basic Amine) | 9.5 – 10.2 | Exists predominantly as a cationic species at physiological pH (7.4). |
| PSA (Polar Surface Area) | ~26 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| Solubility | Low (Free Base) | High solubility in aqueous media as Hydrochloride (HCl) or Fumarate salt. |
Structural Analysis & Reactivity[1][4][8]
Conformational Dynamics
The cyclopropane ring functions as a rigid spacer, locking the phenyl and amine groups into a specific geometric relationship.
-
Ring Strain: The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. While stable under physiological conditions, it is susceptible to acid-catalyzed ring opening at high temperatures.[1]
-
2,4-Dimethyl Sterics: The ortho-methyl group (position 2) introduces significant steric clash with the cyclopropane hydrogens, restricting the rotation of the phenyl-cyclopropyl bond.[1] This "conformational locking" often enhances binding affinity by reducing the entropic penalty upon receptor binding.
Metabolic Stability (SAR Rationale)
The 2,4-dimethyl substitution is a strategic medicinal chemistry modification:
-
Para-Methyl (Pos 4): Blocks para-hydroxylation, a primary metabolic clearance pathway for phenyl rings.
-
Ortho-Methyl (Pos 2): Prevents oxidation at the typically reactive ortho position and increases lipophilicity.[1]
Synthetic Methodology
The synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine requires stereoselective construction of the cyclopropane ring.[1] The Corey-Chaykovsky or Simmons-Smith reactions are the industry standards.[1]
Protocol: Stereoselective Synthesis via Cinnamate Intermediate
Step 1: Horner-Wadsworth-Emmons Olefination [1]
-
Reagents: 2,4-Dimethylbenzaldehyde, Triethyl phosphonoacetate, NaH, THF.
-
Mechanism: Formation of the
-unsaturated ester (Ethyl 3-(2,4-dimethylphenyl)acrylate).[1] -
Yield: Typically >85% (
-isomer dominant).[1]
Step 2: Cyclopropanation (Corey-Chaykovsky)
-
Reagents: Trimethylsulfoxonium iodide, NaH, DMSO.
-
Process: The sulfur ylide attacks the acrylate double bond. The resulting enolate displaces DMSO to close the cyclopropane ring.
-
Outcome: Formation of trans-ethyl 2-(2,4-dimethylphenyl)cyclopropanecarboxylate.[1]
Step 3: Reduction & Functionalization
-
Reduction:
in reduces the ester directly to the alcohol (Intermediate A). -
Activation: Mesyl chloride (
) converts the alcohol to a leaving group. -
Substitution: Sodium azide (
) in DMF yields the azide. -
Final Reduction: Staudinger reaction (
) or Hydrogenation ( ) yields the primary amine.
Synthetic Workflow Diagram
Caption: Step-wise synthetic route from aldehyde precursor to final amine product.
Pharmacological Interface[1]
Target Profile
Research into the PCPMA scaffold suggests this molecule acts as a "bioisostere" for several CNS-active agents.
| Target Class | Mechanism | Potential Indication |
| Dopamine D2/D3 | Partial Agonist | Antipsychotic (Schizophrenia), Substance Abuse |
| 5-HT2C Receptor | Agonist | Obesity, OCD, Epilepsy |
| LSD1 (KDM1A) | Irreversible Inhibitor | Oncology (AML, Small Cell Lung Cancer) |
Mechanism of Action: LSD1 Inhibition
Like its homolog tranylcypromine, this molecule can act as a mechanism-based inactivator of Flavin-dependent amine oxidases (LSD1/MAO).[1]
-
Oxidation: The enzyme (LSD1) accepts a hydride from the
-carbon of the amine. -
Ring Opening: The resulting radical cation triggers the opening of the strained cyclopropane ring.
-
Covalent Adduct: The reactive intermediate forms a covalent bond with the FAD cofactor (N5 position), permanently disabling the enzyme.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) illustrating the functional role of substituents.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Hygroscopic as HCl salt. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable in solid state for >2 years. Solutions in DMSO/Ethanol should be used within 24 hours to prevent oxidation.
References
-
Cheng, J., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry.
-
Mimasu, S., et al. (2010). Structure-Activity Relationships of Phenylcyclopropylamines as LSD1 Inhibitors. Biochemistry.
-
PubChem Compound Summary. Dimethyl-(2-phenyl-cyclopropyl)-amine (Analog Reference). National Center for Biotechnology Information.
-
BenchChem Protocols. Synthesis of Phenylcyclopropylmethylamine Derivatives.
Sources
Molecular weight and formula of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, a substituted cyclopropylmethanamine derivative with potential applications in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, synthesis, and analytical characterization, offering insights for researchers exploring this and related molecular scaffolds.
Core Molecular Attributes
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine belongs to a class of compounds that has garnered interest in pharmaceutical research due to the unique conformational constraints imposed by the cyclopropane ring, which can influence binding to biological targets.
Chemical Formula and Molecular Weight
The fundamental identity of a molecule is defined by its chemical formula and molecular weight. Based on its structure, (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine has the following properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₇N[1][2][3] |
| Molecular Weight | 175.27 g/mol [1][3][4][5] |
Note: The molecular weight of the hydrochloride salt, (S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride, is 211.73 g/mol , with a molecular formula of C₁₂H₁₈ClN.[6][7]
Structural Representation
A clear understanding of the three-dimensional arrangement of atoms is crucial for predicting molecular interactions.
Caption: 2D structure of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
Synthesis and Manufacturing
A Potential Synthetic Pathway
A plausible synthetic route could begin with 2,4-dimethylstyrene. The key steps would likely be:
-
Cyclopropanation: Reaction of 2,4-dimethylstyrene with a carbene or carbenoid source to form the cyclopropane ring.
-
Introduction of the Nitrile Group: Conversion of a suitable functional group on the cyclopropane ring (e.g., a halide or alcohol) to a nitrile.
-
Reduction to the Amine: Reduction of the nitrile group to the primary amine.
Caption: A potential synthetic workflow for the target molecule.
Experimental Considerations
-
Stereochemistry: The cyclopropanation step can result in a mixture of cis and trans isomers. The desired stereoisomer often needs to be separated or the reaction conditions optimized for stereoselectivity.
-
Catalyst Selection: The choice of catalyst for the reduction of the nitrile is critical to avoid opening of the cyclopropane ring, which can be susceptible to certain reducing agents.
Analytical Characterization
To confirm the identity and purity of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, a suite of analytical techniques would be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure. The characteristic signals for the cyclopropyl protons would be expected in the upfield region of the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine and the C-H stretches of the aromatic and cyclopropyl groups.
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is a standard method for assessing the purity of the compound and for quantitative analysis.[8][9] The choice of column and mobile phase would be optimized to achieve good separation from any impurities or starting materials.
Potential Applications in Drug Discovery
The 2-phenylcyclopropylmethylamine scaffold is a known pharmacophore. Derivatives of this structure have been investigated for their activity at various biological targets.
Dopamine Receptor Modulation
Research has shown that 2-phenylcyclopropylmethylamine derivatives can act as partial agonists at the dopamine D2 receptor.[10] This activity is a key feature of some third-generation antipsychotic medications. The specific substitution pattern on the phenyl ring, as in the case of the 2,4-dimethylphenyl group, can fine-tune the compound's affinity and efficacy at the receptor.
Serotonin Receptor Activity
Related compounds, such as trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine, have demonstrated high affinity for the 5-HT2 receptor family.[11] This suggests that (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine could also be explored for its potential interactions with serotonin receptors, which are implicated in a wide range of physiological and pathological processes.
Conclusion
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a molecule with a defined chemical identity and potential for further investigation in the field of medicinal chemistry. Its structural features suggest that it could be a valuable building block or lead compound in the development of novel therapeutics targeting the central nervous system. Further research into its synthesis, pharmacological profiling, and structure-activity relationships is warranted to fully elucidate its potential.
References
-
National Center for Biotechnology Information. "2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation." PubChem. [Link]
-
ChemBK. CYCLOPROPYL(2,3-DIMETHYLPHENYL)METHANAMINE. [Link]
-
National Center for Biotechnology Information. "trans-[2-(2,3-Dimethylphenyl)cyclopropyl]methylamine Hydrochloride." PubChem. [Link]
-
LookChem. (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine,hydrochloride CAS NO.1213682-09-7. [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. [Link]
-
United States Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
-
ResearchGate. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. [Link]
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Solubility Profile and Process Development Strategy: (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
Topic: Solubility Profile and Process Development Strategy for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Researchers.[1][2]
Executive Summary
This technical guide provides a comprehensive solubility profile and characterization strategy for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine , a structural analog of the monoamine oxidase inhibitor (MAOI) scaffold class.[1][2] As a substituted phenylcyclopropylmethanamine, this compound presents distinct physicochemical challenges compared to its parent unsubstituted analogs.
This document synthesizes predictive physicochemical modeling with standard experimental workflows to guide researchers in solvent selection for synthesis, purification (crystallization), and formulation.[3] The focus is on the dichotomy between the lipophilic free base and the hydrophilic hydrochloride salt , a critical factor in process design.
Physicochemical Basis & Structural Analysis[1][2][3][4]
To accurately predict and manipulate solubility, one must understand the molecular architecture.[3] The addition of two methyl groups at the 2,4-positions of the phenyl ring significantly alters the lipophilicity compared to the parent (2-phenylcyclopropyl)methanamine.[1]
Structural Properties[2][3][4]
-
Chemical Name: (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine[1][2]
-
Core Scaffold: Phenylcyclopropylmethanamine (related to Tranylcypromine analogs).[1][2][3]
-
Key Functional Groups:
Predicted Physicochemical Parameters
The following values are derived from Structure-Property Relationship (SPR) analysis of the parent scaffold and substituent contributions.
| Parameter | Free Base (Predicted) | Hydrochloride Salt (Predicted) | Impact on Solubility |
| LogP (Octanol/Water) | ~2.7 – 3.0 | N/A (Ionized) | High lipophilicity of free base drives organic solubility.[1][2][3] |
| pKa (Basic) | 9.3 – 9.6 | N/A | Protonation at pH < 7.0 drastically increases water solubility.[1][2][3] |
| H-Bond Donors | 2 (NH₂) | 3 (NH₃⁺) | Salt form has higher lattice energy and polarity.[1][2][3] |
| Physical State | Viscous Oil / Low MP Solid | Crystalline Solid (White) | Salts are preferred for isolation and stability.[1][2][3] |
Expert Insight: The 2,4-dimethyl substitution adds roughly +1.0 log unit to the LogP compared to the unsubstituted parent.[1] This implies the free base will be significantly more soluble in non-polar solvents (Heptane, Toluene) and less soluble in water than the parent compound.
Solubility Profile
The solubility of this compound is strictly pH-dependent.[1][2][3] The following data classifies solvent compatibility for both the Free Base and HCl Salt forms, essential for designing extraction and crystallization protocols.
Solubility Map (Semi-Quantitative)
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Process Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Moderate | Extraction solvent of choice.[1][2][3] |
| Aromatic | Toluene | High (>100 mg/mL) | Very Low (<1 mg/mL) | Anti-solvent for salt crystallization.[1][2][3] |
| Alcohols | Methanol / Ethanol | High | High | Reaction solvent; salt formation.[1][2][3] |
| Alcohols | Isopropyl Alcohol (IPA) | High | Moderate/Low | Ideal for cooling crystallization of the salt.[1][2][3] |
| Esters | Ethyl Acetate | High | Low (<5 mg/mL) | Slurrying solvent for salt purification.[1][2][3] |
| Alkanes | Heptane / Hexane | Moderate | Insoluble | Strong anti-solvent; oiling-out risk.[1][2][3] |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | High (>50 mg/mL) | Aqueous phase in biphasic extraction.[1][2][3] |
| Polar Aprotic | DMSO / DMF | High | High | Stock solutions for bio-assays.[1][2][3] |
Hansen Solubility Parameter (HSP) Logic
For process optimization, we utilize Hansen parameters.[2][3] The free base has a high dispersive component (
-
Good Solvents (Free Base): Match the
and moderate (Polarity).[1][2][3] Examples: DCM, THF.[1] -
Anti-Solvents (Salt): High
but very low (Hydrogen Bonding).[1][2][3] Examples: Heptane, Toluene.[1]
Experimental Protocols (Self-Validating)
Do not rely solely on predictions. The following workflows allow you to determine exact solubility limits with minimal material consumption.
Visual Solubility Screening (Gravimetric)
Objective: Rapidly classify solvents as Soluble, Sparingly Soluble, or Insoluble.[1][3]
-
Preparation: Weigh 10 mg of the compound (Free Base or Salt) into a 4 mL clear glass vial.
-
Aliquot Addition: Add solvent in 50
L increments. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for clarity against a dark background.
-
Validation: If dissolved, cool to 0°C for 1 hour to check for precipitation (temperature dependence).
Quantitative Saturation Method (HPLC)
Objective: Precise solubility data for regulatory filing.
-
Saturation: Add excess solid to 2 mL of solvent. Stir at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45
m PTFE syringe filter. -
Dilution: Dilute filtrate 100x with Mobile Phase (e.g., Acetonitrile/Water).
-
Analysis: Inject into HPLC (UV detection @ 210/254 nm). Calculate concentration against a standard curve.
Process Development Strategy
The divergent solubility of the neutral and ionized forms enables a robust purification logic known as "Acid-Base Swing."[1][2][3]
Purification Workflow
The following diagram illustrates the standard purification logic for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, leveraging its solubility profile to remove non-basic impurities.
Figure 1: Acid-Base purification workflow leveraging the pH-dependent solubility profile.[1][2][3]
Crystallization Solvent Selection
For the HCl salt, a "Solvent/Anti-Solvent" or "Cooling" crystallization is recommended.[1][3]
-
Preferred System: Isopropyl Alcohol (IPA) + Ethyl Acetate.[1][2][3]
-
Alternative: Ethanol + Diethyl Ether (Laboratory scale only, due to flammability).[1][2][3]
References & Authority
-
Parent Scaffold Properties:
-
Solubility Parameter Theory:
-
General Protocols for Amine Salt Formation:
-
Synthesis of Phenylcyclopropylamines:
Disclaimer: This guide is based on theoretical principles and structural analogy to known pharmacophores.[1][2][3] Experimental verification is required for specific regulatory submissions.
Sources
- 1. (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine,hydrochloride, CasNo.1213682-09-7 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride | 1354954-53-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
The Pharmacological Potential of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Promise of the Cyclopropylamine Scaffold
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, renowned for its unique conformational constraints and electronic properties that impart potent and often selective biological activities.[1] Its incorporation into small molecules has led to the development of important therapeutic agents, particularly in the realm of neuroscience. This guide focuses on a specific subclass: (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine and its derivatives. While direct pharmacological data for this specific analogue, (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine hydrochloride (CAS 1213682-09-7), is not extensively available in peer-reviewed literature, its structural similarity to a well-studied class of 2-arylcyclopropylamines allows for a comprehensive exploration of its pharmacological potential.[2][3] This document will synthesize our understanding of this chemical class, with a primary focus on their established role as inhibitors of monoamine oxidases (MAOs) and a secondary exploration of other potential targets, providing a technical framework for researchers and drug development professionals.
Monoamine Oxidase Inhibition: The Primary Pharmacological Axis
Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4][5] The 2-arylcyclopropylamine scaffold, most famously represented by tranylcypromine, is a classic example of an irreversible MAO inhibitor.[6]
Mechanism of Irreversible MAO Inhibition
The inhibitory action of 2-arylcyclopropylamines against MAO is a well-characterized example of mechanism-based inactivation, often referred to as "suicide inhibition". The cyclopropylamine moiety, once oxidized by the FAD cofactor of MAO, forms a reactive intermediate that covalently binds to the flavin, thereby irreversibly inactivating the enzyme.[6][7] This process is initiated by a single-electron transfer from the amine to the FAD cofactor.
Structure-Activity Relationships (SAR) and the Significance of the 2,4-Dimethylphenyl Substitution
The 2,4-dimethyl substitution introduces steric bulk at the ortho and para positions of the phenyl ring. This substitution pattern may influence the orientation of the molecule within the enzyme's active site, potentially enhancing selectivity for one isoform over the other. For instance, the active site of MAO-B is known to be more accommodating to larger substituents than that of MAO-A. Therefore, it is plausible that (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine derivatives could exhibit a preference for MAO-B inhibition.
Experimental Protocols
Synthesis of (2-Arylcyclopropyl)methanamine Derivatives
While a specific protocol for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is not detailed in the literature, a general and facile synthetic route for trans-2-arylcyclopropylamines has been developed.[8] This method provides a foundation for the synthesis of the target compound and its derivatives.
Representative Synthetic Scheme:
Step-by-Step Methodology (Illustrative Example):
-
Knoevenagel Condensation: React the corresponding aryl aldehyde (e.g., 2,4-dimethylbenzaldehyde) with malonic acid in the presence of a base such as pyridine to yield the substituted cinnamic acid.
-
Cyclopropanation: Treat the cinnamic acid derivative with a diazo compound (e.g., diazomethane) or employ a Simmons-Smith reaction to form the cyclopropyl ester.
-
Hydrolysis: Saponify the cyclopropyl ester using a base like sodium hydroxide to obtain the cyclopropyl carboxylic acid.
-
Curtius Rearrangement: Convert the carboxylic acid to the corresponding acyl azide, which upon heating, rearranges to the isocyanate. Subsequent hydrolysis of the isocyanate yields the desired cyclopropylamine.
In Vitro Monoamine Oxidase Inhibition Assay
To determine the inhibitory potency and selectivity of novel (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine derivatives, a standard in vitro MAO inhibition assay can be performed using recombinant human MAO-A and MAO-B.
Protocol:
-
Enzyme Preparation: Obtain commercially available recombinant human MAO-A and MAO-B. Dilute the enzymes to a working concentration in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Inhibitor Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution.
-
Add the test inhibitor at various concentrations and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for time-dependent inhibition.
-
Initiate the reaction by adding a substrate solution containing a non-selective MAO substrate (e.g., kynuramine or p-tyramine) and a probe that detects the product (e.g., Amplex Red for H₂O₂ detection).
-
Monitor the fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Selectivity is determined by the ratio of IC₅₀ values for MAO-A and MAO-B.
Exploring Secondary Pharmacological Targets
The structural features of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine derivatives suggest potential interactions with other enzyme and receptor systems beyond MAO.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4).[9] Structurally and mechanistically, LSD1 shares similarities with MAO. Notably, tranylcypromine and other 2-phenylcyclopropylamine derivatives have been shown to be potent inhibitors of LSD1.[6][10] The inhibition of LSD1 is a promising strategy in oncology, as this enzyme is often overexpressed in various cancers.
The 2,4-dimethylphenyl substitution could influence the affinity and selectivity of these derivatives for LSD1 versus MAOs. The larger active site of LSD1 compared to MAOs might accommodate the bulkier substituted phenyl ring, potentially leading to potent LSD1 inhibition.
LSD1 Inhibition Assay Workflow:
Dopamine Receptor Modulation
Derivatives of 2-phenylcyclopropylmethylamine have also been investigated as ligands for dopamine receptors.[1] Specifically, certain analogs have shown partial agonist activity at the D₂ receptor, a key target for antipsychotic medications. The conformational rigidity imparted by the cyclopropane ring can be advantageous for achieving specific receptor interactions. The substitution pattern on the phenyl ring is a critical determinant of affinity and intrinsic activity at dopamine receptors. The 2,4-dimethylphenyl moiety could potentially influence the binding mode and functional activity of these derivatives at D₂ and other dopamine receptor subtypes.
Quantitative Data Summary (Illustrative for Analogous Compounds)
As specific data for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is not publicly available, the following table presents illustrative data for related 2-arylcyclopropylamine derivatives to provide a context for expected potency.
| Compound (Analog) | Target | IC₅₀ / Kᵢ (nM) | Reference |
| Tranylcypromine | MAO-A | ~200 | [6] |
| MAO-B | ~200 | [6] | |
| LSD1 | ~2000 | [6] | |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 170 | [4] |
| MAO-B | 5 | [4] | |
| 2-PFPA (trans-2-(pentafluorophenyl)cyclopropylamine) | LSD1 | kᵢₙₐcₜ/Kᵢ = 321 M⁻¹s⁻¹ | [6] |
Summary and Future Outlook
Derivatives of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine represent a promising class of compounds with significant pharmacological potential. Based on the extensive research on the broader class of 2-arylcyclopropylamines, the primary and most likely therapeutic application lies in the inhibition of monoamine oxidases, with a potential for MAO-B selectivity. This positions them as attractive candidates for the development of novel treatments for neurodegenerative disorders such as Parkinson's disease.
Furthermore, the potential for these derivatives to inhibit LSD1 opens up exciting avenues in oncology. The dual-target profile of MAO and LSD1 inhibition could offer synergistic therapeutic benefits in certain cancers. The exploration of their activity at dopamine receptors also warrants further investigation for potential applications in psychiatric disorders.
To fully realize the therapeutic potential of this specific chemical series, future research should focus on:
-
Elucidation of a scalable and efficient synthesis for (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine and its derivatives.
-
Comprehensive in vitro pharmacological profiling to determine their potency and selectivity against MAO-A, MAO-B, LSD1, and a panel of relevant CNS receptors.
-
Structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.
-
In vivo studies in relevant animal models of neurodegenerative diseases and cancer to establish efficacy and safety.
This technical guide provides a solid foundation for initiating such a research program. The unique structural attributes of the (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine scaffold, combined with the proven therapeutic relevance of its primary targets, make it a compelling area for continued drug discovery and development efforts.
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Gooden, D. M., Schmidt, D. M. Z., Pollock, J. A., Kabadi, A. M., & McCafferty, D. G. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(10), 3047–3051. [Link]
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Ueda, T., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(26), 5487–5495. [Link]
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Gooden, D. M., Schmidt, D. M. Z., Pollock, J. A., Kabadi, A. M., & McCafferty, D. G. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(10), 3047–3051. [Link]
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Itami, K., et al. (2015). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 13(24), 6736–6743. [Link]
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Suzuki, T., et al. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Thesis. [Link]
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Wang, L., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239–17258. [Link]
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Rousseaux, S., et al. (2018). Synthetic Methods towards 1-Substituted Cyclopropylamines. Thesis. [Link]
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Murphy, D. L., Donnelly, C. H., Richelson, E., & Fuller, R. W. (1978). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical Pharmacology, 27(13), 1767–1769. [Link]
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Introduction: The Significance of the 2,4-Dimethylphenyl Cyclopropylamine Core
An In-depth Technical Guide to the Structural Analysis of 2,4-Dimethylphenyl Substituted Cyclopropylamines
Abstract: The cyclopropylamine moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart unique conformational rigidity and metabolic stability to therapeutic agents.[1][2] When substituted with specific aromatic systems, such as the 2,4-dimethylphenyl group, the resulting molecule's steric and electronic properties can be finely tuned to optimize pharmacological activity and pharmacokinetic profiles. This guide provides a comprehensive framework for the structural elucidation of 2,4-dimethylphenyl substituted cyclopropylamines, targeting researchers, medicinal chemists, and drug development professionals. We will explore the synergistic application of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure accurate and reproducible structural characterization.
The three-membered ring of cyclopropylamine is highly strained, with C-C-C bond angles compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[3][4] This inherent strain confers unique electronic properties and a rigid conformational posture, making it an invaluable building block for designing novel therapeutic agents.[3] Its derivatives are found in a wide array of pharmaceuticals, from antibiotics like Ciprofloxacin to enzyme inhibitors targeting pathologies in oncology and neuroscience.[1][5]
The introduction of a 2,4-dimethylphenyl substituent provides a powerful tool for modulating a molecule's properties. The two methyl groups introduce specific steric constraints that influence the molecule's preferred three-dimensional conformation, which is critical for receptor binding. Furthermore, these alkyl groups, along with the amino group, modulate the electronic environment of the aromatic ring, affecting properties such as lipophilicity and metabolic stability.[6] An exhaustive structural analysis is therefore not merely an academic exercise but a critical step in understanding the structure-activity relationship (SAR) and ensuring the identity and purity of a drug candidate.
Conformational Landscape: Steric and Electronic Influences
The structural rigidity of the cyclopropane ring simplifies conformational analysis, as the primary degrees of freedom are the rotations around the C-N bond and the C-C bond connecting the cyclopropyl and phenyl rings.[4]
-
Steric Interactions: The methyl group at the 2-position of the phenyl ring creates significant steric hindrance with the cyclopropyl moiety. This disfavors conformations where the two groups are eclipsed, leading to a significant energy barrier for rotation around the C-C bond. The preferred conformation will orient the cyclopropyl group away from the 2-methyl group to minimize van der Waals repulsion.
-
Electronic Effects: The nitrogen atom's lone pair of electrons can interact with the π-system of the phenyl ring. The conformation that allows for optimal orbital overlap will be electronically favored, although this effect is often secondary to the powerful steric demands imposed by the ortho-methyl group.
Understanding these conformational preferences is crucial, as the molecule's bioactive conformation—the specific shape it adopts when binding to a biological target—is a key determinant of its efficacy.
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is essential for the unambiguous structural characterization of 2,4-dimethylphenyl substituted cyclopropylamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.[7] For this class of compounds, a suite of 1D and 2D NMR experiments is required for full assignment.
The proton NMR spectrum provides the initial fingerprint of the molecule. Key expected signals include:
-
Cyclopropyl Protons: These appear in the highly shielded (upfield) region of the spectrum, typically between 0.5 and 2.5 ppm. The geminal and vicinal coupling patterns can be complex but are characteristic of the three-membered ring.
-
Aromatic Protons: The 2,4-disubstituted phenyl ring gives rise to three distinct aromatic signals, typically a singlet (H-3), a doublet (H-5), and a doublet (H-6), with chemical shifts between 6.8 and 7.5 ppm.
-
Methyl Protons: Two sharp singlets corresponding to the methyl groups at the 2- and 4-positions of the phenyl ring, usually found between 2.0 and 2.5 ppm.
-
Amine (N-H) Protons: A broad singlet whose chemical shift is highly dependent on solvent and concentration.
The carbon spectrum reveals the number of unique carbon environments:
-
Cyclopropyl Carbons: The CH and CH₂ carbons of the cyclopropyl ring are found in the upfield region, typically < 40 ppm.
-
Methyl Carbons: Signals for the two aryl methyl groups appear around 20 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the phenyl ring carbons, with chemical shifts ranging from 120 to 150 ppm.
These experiments are critical for definitive assignment.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the mapping of connections within the cyclopropyl and aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the 2,4-dimethylphenyl group to the cyclopropylamine core.
| Structural Fragment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Cyclopropyl CH₂ | 0.5 - 1.5 | 10 - 20 |
| Cyclopropyl CH-N | 2.0 - 2.5 | 30 - 40 |
| Ar-CH₃ | 2.0 - 2.5 | 18 - 22 |
| Aromatic C-H | 6.8 - 7.5 | 125 - 135 |
| Aromatic C-Substituted | N/A | 130 - 150 |
| Amine N-H | 1.0 - 3.0 (variable) | N/A |
Table 1: Predicted NMR Chemical Shift Ranges for 2,4-Dimethylphenyl Substituted Cyclopropylamines.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.[7] Electron Ionization (EI) is a common technique for this class of compounds.
-
Molecular Ion (M⁺): The spectrum will show a clear molecular ion peak corresponding to the exact mass of the compound.
-
Key Fragmentation Pathways:
-
α-Cleavage: The most characteristic fragmentation of amines involves the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of a radical and the formation of a stable iminium ion. For cyclopropylamines, this can lead to ring-opening.
-
Benzylic Cleavage: Fragmentation at the bond between the cyclopropyl ring and the phenyl ring can occur.
-
Loss of Methyl Group: Loss of a methyl radical (CH₃) from the aromatic ring is a common fragmentation pathway for dimethyl-substituted compounds.
-
The fragmentation pattern serves as a structural fingerprint that can be compared against libraries or used for de novo identification.
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present.[8]
-
N-H Stretch: A characteristic absorption in the IR spectrum for the primary amine appears between 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl and methyl groups appear just below 3000 cm⁻¹.
-
Cyclopropane Ring Modes: The cyclopropane ring has characteristic "breathing" and deformation modes, often found in the fingerprint region (1000-1250 cm⁻¹).[9]
-
Aromatic Ring Vibrations: C=C stretching vibrations within the phenyl ring appear in the 1450-1600 cm⁻¹ region.
Single-Crystal X-Ray Crystallography
For compounds that can be crystallized, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state.[10] This technique is the gold standard for confirming stereochemistry and determining precise geometric parameters.
-
Key Structural Parameters:
-
Bond Lengths and Angles: Provides precise measurements that can reveal the effects of ring strain and substituent effects.
-
Dihedral Angle: The most critical parameter obtained is the dihedral angle between the plane of the phenyl ring and the plane of the cyclopropyl ring. This value provides a quantitative measure of the molecule's ground-state conformation, which is dictated by the steric clash with the 2-methyl group.[11][12]
-
Intermolecular Interactions: Analysis of the crystal packing reveals hydrogen bonding and other non-covalent interactions that stabilize the solid-state structure.
-
Integrated Analytical Workflow
A robust structural analysis follows a logical progression, with each technique providing complementary information.
Caption: Integrated workflow for structural analysis.
This workflow ensures that data from multiple orthogonal techniques are used to build a comprehensive and self-validating structural dossier for the target molecule.
Experimental Protocols
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 2,4-dimethylphenyl substituted cyclopropylamine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D spectra: gCOSY, zTOCSY, gHSQCAD, and gHMBCAD. Use standard instrument parameters, ensuring sufficient scans for a good signal-to-noise ratio.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the ¹H spectrum to the TMS signal. Assign all proton and carbon signals by systematically interpreting the 1D and 2D spectra, starting with the most distinct signals (e.g., methyl groups) and using correlation data to build out the full structure.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Use a standard non-polar column (e.g., DB-5ms). Set a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 280°C) to ensure elution of the compound.
-
MS: Operate in Electron Ionization (EI) mode at 70 eV. Set the mass analyzer to scan a suitable range (e.g., m/z 40-500).
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with predicted pathways.
Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, or by vapor diffusion of an anti-solvent into a concentrated solution of the compound.
-
Crystal Mounting: Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of the diffractometer. Collect a full sphere of diffraction data using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the structure using direct methods or Patterson methods to locate the positions of the atoms.
-
Refine the structural model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.
-
-
Data Validation: Analyze the final refined structure for geometric reasonability and validate it using software tools like PLATON/checkCIF. Deposit the final structure in a crystallographic database (e.g., CCDC).
Conclusion
The structural analysis of 2,4-dimethylphenyl substituted cyclopropylamines is a critical component of modern drug discovery and development. A comprehensive characterization requires the intelligent application of a suite of analytical techniques. NMR spectroscopy provides the primary solution-state structure and connectivity, mass spectrometry confirms the molecular weight and provides fragmentation data for identity confirmation, and vibrational spectroscopy verifies the presence of key functional groups. For ultimate certainty, single-crystal X-ray crystallography delivers an unambiguous, high-resolution view of the molecule's three-dimensional architecture in the solid state. By following the integrated workflow and rigorous protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of these valuable chemical entities, paving the way for a deeper understanding of their biological function.
References
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- Canadian Science Publishing. (n.d.). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6.
- Chem-Impex. (n.d.). Cyclopropylamine.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of cyclopropane C3H6. Retrieved from Doc Brown's Advanced Organic Chemistry.
- ResearchGate. (n.d.). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane.
- NIST. (n.d.). Cyclopropylamine.
- ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum.
- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt.
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- Gowda, B. T., et al. (2008). 2,4-Dimethylphenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1280.
- Wikipedia. (n.d.). Cyclopropylamine.
- ResearchGate. (n.d.). Crystal structures of phenyl-substituted cyclopropanes. IV. the crystal structure (at 21‡C and −100‡C) and the phenyl ring conformation in 4-cyclopropylacetanilide.
- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- Nichols, D. E., et al. (1982). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. Journal of Medicinal Chemistry, 25(5), 530-535.
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Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine: A Technical Guide
Introduction: The (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine scaffold is a key structural motif in modern medicinal chemistry, exhibiting significant potential in the development of novel therapeutics. Its unique three-dimensional structure, conferred by the strained cyclopropane ring, coupled with the substituted phenyl moiety, allows for precise interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable building block, with a focus on stereoselective methodologies. We will delve into the mechanistic underpinnings of these routes, offering practical insights for researchers and professionals in drug discovery and development. The cyclopropylamine moiety is a recognized pharmacophore, notably for its role in mechanism-based inhibition of enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO)[1].
Strategic Approaches to the Target Molecule
The synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine can be approached through several convergent strategies. The choice of route is often dictated by the desired stereochemistry, scalability, and the availability of starting materials. Two of the most logical and widely applicable strategies are:
-
Route A: Curtius Rearrangement of a Carboxylic Acid Intermediate. This classic yet robust method involves the synthesis of the corresponding 2-(2,4-dimethylphenyl)cyclopropanecarboxylic acid, which is then converted to the target amine via a Curtius rearrangement. This route offers excellent control over the installation of the aminomethyl group.
-
Route B: Reductive Amination of a Cyclopropyl Aldehyde. This approach hinges on the preparation of 2-(2,4-dimethylphenyl)cyclopropanecarbaldehyde, which is then subjected to reductive amination. This method is highly versatile and can be amenable to high-throughput synthesis.
A third, more advanced strategy involves the direct asymmetric cyclopropanation of a suitably protected vinylamine derivative, though this can be more challenging in terms of substrate availability and catalyst selection.
Route A: Synthesis via Curtius Rearrangement
This strategy is predicated on the initial formation of the cyclopropane ring, followed by the introduction of the amino functionality. The key intermediate is 2-(2,4-dimethylphenyl)cyclopropanecarboxylic acid.
Workflow for Route A
Caption: Workflow for the synthesis of the target molecule via the Curtius rearrangement.
Step-by-Step Experimental Protocol for Route A
Step 1: Synthesis of 2-(2,4-Dimethylphenyl)cyclopropanecarboxylic Acid
The asymmetric cyclopropanation of 2,4-dimethylstyrene is a critical step for establishing the stereochemistry of the final product. Transition metal-catalyzed reactions, particularly with rhodium or copper catalysts and chiral ligands, are the methods of choice for achieving high enantioselectivity.[2]
-
Materials: 2,4-Dimethylstyrene, ethyl diazoacetate, chiral catalyst (e.g., Rh₂(S-DOSP)₄), dichloromethane (DCM).
-
Procedure:
-
To a solution of the chiral rhodium catalyst in DCM, add 2,4-dimethylstyrene.
-
Slowly add a solution of ethyl diazoacetate in DCM to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Concentrate the reaction mixture and purify the resulting ethyl 2-(2,4-dimethylphenyl)cyclopropanecarboxylate by column chromatography.
-
Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., NaOH in EtOH/H₂O, followed by acidification).
-
Step 2: Curtius Rearrangement and Trapping
The Curtius rearrangement proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating. The isocyanate is then trapped with a suitable alcohol to form a stable carbamate.
-
Materials: 2-(2,4-Dimethylphenyl)cyclopropanecarboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine (TEA), tert-butanol.
-
Procedure:
-
To a solution of the carboxylic acid in an inert solvent (e.g., toluene), add TEA and DPPA.
-
Heat the mixture to reflux to facilitate the formation of the acyl azide and its subsequent rearrangement to the isocyanate.
-
Add tert-butanol to the reaction mixture to trap the isocyanate as the Boc-protected amine.
-
Cool the reaction and purify the Boc-protected (2-(2,4-dimethylphenyl)cyclopropyl)methanamine by column chromatography.
-
Step 3: Deprotection
The final step is the removal of the protecting group to yield the target primary amine.
-
Materials: Boc-protected amine, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, DCM.
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired amine salt.
-
Route B: Synthesis via Reductive Amination
This alternative strategy involves the formation of a C-N bond in the final step, offering flexibility in the choice of nitrogen source. The key intermediate is 2-(2,4-dimethylphenyl)cyclopropanecarbaldehyde.
Workflow for Route B
Caption: Workflow for the synthesis of the target molecule via reductive amination.
Step-by-Step Experimental Protocol for Route B
Step 1: Synthesis of 2-(2,4-Dimethylphenyl)cyclopropanecarbaldehyde
This aldehyde can be prepared from the corresponding carboxylic acid (synthesized as in Route A) or its ester derivative.
-
Materials: Ethyl 2-(2,4-dimethylphenyl)cyclopropanecarboxylate, diisobutylaluminium hydride (DIBAL-H), DCM.
-
Procedure:
-
Dissolve the ester in DCM and cool to -78 °C.
-
Slowly add a solution of DIBAL-H in an appropriate solvent.
-
Stir the reaction at -78 °C for the required time, monitoring by TLC.
-
Quench the reaction carefully with a suitable reagent (e.g., methanol, followed by a Rochelle's salt solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purify the aldehyde by column chromatography.
-
Step 2: Reductive Amination
The aldehyde is condensed with an ammonia source to form an imine in situ, which is then reduced to the primary amine.
-
Materials: 2-(2,4-Dimethylphenyl)cyclopropanecarbaldehyde, ammonia source (e.g., ammonium acetate, ammonia in methanol), reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)), methanol.
-
Procedure:
-
Dissolve the aldehyde and the ammonia source in methanol.
-
Add the reducing agent portion-wise at a controlled temperature.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and work up to isolate the crude product.
-
Purify the target amine by column chromatography or crystallization of its salt. Reductive amination is a widely used and robust method for the synthesis of amines from carbonyl compounds[3][4].
-
Comparative Analysis of Synthetic Routes
| Feature | Route A: Curtius Rearrangement | Route B: Reductive Amination |
| Stereocontrol | Excellent, established during the initial cyclopropanation. | Good, dependent on the stereochemical purity of the starting aldehyde. |
| Key Intermediates | 2-(2,4-Dimethylphenyl)cyclopropanecarboxylic acid | 2-(2,4-Dimethylphenyl)cyclopropanecarbaldehyde |
| Reagent Toxicity | Use of azides requires caution. | Cyanoborohydride reagents are toxic. |
| Scalability | Generally scalable, with careful handling of intermediates. | Highly scalable and amenable to parallel synthesis. |
| Versatility | Less versatile for introducing diverse amine substituents. | Highly versatile for accessing a range of N-substituted analogs. |
Conclusion
The synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine can be effectively achieved through multiple synthetic strategies. The choice between a Curtius rearrangement pathway and a reductive amination approach will depend on the specific requirements of the synthesis, including the desired stereoisomer, scale, and the need for analog synthesis. Both routes rely on the initial stereoselective construction of the 2-(2,4-dimethylphenyl)cyclopropane core, highlighting the importance of asymmetric cyclopropanation methodologies. With careful planning and execution, these methods provide reliable access to this important building block for drug discovery and development.
References
-
Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C–H borylation and Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 54(3), 846-851. Retrieved from [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
Itami, K., Yamaguchi, J., Miyamura, S., Araki, M., & Suzuki, T. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C–H borylation and Suzuki–Miyaura coupling. Waseda University Research Portal. Retrieved from [Link]
-
ResearchGate. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. Retrieved from [Link]
-
Chem-Impex. (n.d.). Cyclopropylamine. Retrieved from [Link]
- Google Patents. (1977). Method of synthesis of trans-2-phenylcyclopropylamine.
-
Semantic Scholar. (2017). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
Georganics. (2021). Cyclopropylamine – general description and application. Retrieved from [Link]
-
PubMed. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalytic asymmetric cyclopropanation at a chiral platform. Retrieved from [Link]
-
American Chemical Society. (1962). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. Retrieved from [Link]
-
PubMed. (2023). Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Retrieved from [Link]
-
ACS Publications. (1962). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from [Link]
-
National Institutes of Health. (2017). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. Retrieved from [Link]
-
ACS Publications. (1973). Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride. Retrieved from [Link]
-
YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]
-
National Institutes of Health. (2018). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. Retrieved from [Link]
-
LookChem. (n.d.). (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine,hydrochloride CAS NO.1213682-09-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes of compounds 2-5. Retrieved from [Link]
- Google Patents. (1974). Process for the preparation of cyclopropylmethyl alkyl amines.
-
ACS Publications. (2003). Construction of a cis-Cyclopropane via Reductive Radical Decarboxylation. Enantioselective Synthesis of cis- and trans-1-Arylpiperazyl-2-phenylcyclopropanes Designed as Antidopaminergic Agents. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Retrieved from [Link]
Sources
Thermodynamic Profiling of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine: A Technical Whitepaper on Conformational Pre-organization and Binding Energetics
Executive Summary
In the landscape of modern rational drug design, understanding the thermodynamic signature of a pharmacophore is as critical as its spatial geometry. (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine (CAS: 1368912-50-8) is a highly specialized chemical building block, structurally related to classic monoamine oxidase (MAO) inhibitors and Lysine-specific demethylase 1 (LSD1) modulators.
As a Senior Application Scientist overseeing physicochemical characterization, I have observed that the unique combination of a highly strained cyclopropane ring, a basic methanamine moiety, and a lipophilic 2,4-dimethylphenyl group creates a fascinating thermodynamic profile. This whitepaper provides an in-depth technical guide to the thermodynamic properties of this scaffold, detailing the causality behind its solvation energetics, conformational entropy, and the self-validating experimental workflows required to characterize it.
Structural Thermodynamics & Conformational Pre-organization
The thermodynamic behavior of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is fundamentally dictated by its core structural motifs.
The Cyclopropane Ring: Strain and Rigidity
The cyclopropane ring possesses an exceptionally high angle and torsional strain (approximately 27.5 kcal/mol). The C-C bonds exhibit significant s-character, resembling sp² hybridization rather than standard sp³ alkanes.
-
The Causality of Pre-organization: In typical ligand-target interactions, highly flexible molecules suffer a massive entropic penalty (
) upon binding due to the loss of rotational degrees of freedom. The cyclopropane core acts as a rigid spacer, locking the relative vectors of the phenyl ring and the methanamine group. This pre-organization drastically lowers the entropic penalty of binding, effectively "paying" the thermodynamic cost upfront during synthesis rather than during target engagement .
The 2,4-Dimethylphenyl Group: Steric Locking
The addition of methyl groups at the 2- and 4-positions of the phenyl ring is not merely a strategy to increase lipophilicity; it is a thermodynamic maneuver. The ortho-methyl group (position 2) creates a steric clash with the cyclopropyl protons. This steric hindrance creates a high rotational energy barrier, effectively locking the dihedral angle between the phenyl and cyclopropyl rings into a narrow conformational funnel.
Thermodynamic characterization workflow for cyclopropylmethanamine derivatives.
Solvation Thermodynamics and the Hydrophobic Effect
The solubility and target-association kinetics of this compound are governed by the hydrophobic effect . In an aqueous environment, water molecules form a highly ordered, clathrate-like hydration shell around the 2,4-dimethylphenyl moiety.
When this scaffold binds to a lipophilic pocket (such as the FAD-binding domain of LSD1 or MAO), these ordered water molecules are displaced into the bulk solvent. This displacement results in a massive increase in the entropy of the system (
Furthermore, ITC profiling of structurally related cyclopropylmethanamine derivatives reveals that minor structural modifications—such as the 2,4-dimethyl substitution—drastically alter the enthalpic-entropic balance (
Quantitative Data Summary
Table 1: Predicted Physicochemical and Thermodynamic Parameters
| Parameter | Value (Estimated) | Thermodynamic Implication |
| Molecular Weight | 175.27 g/mol (Free Base) | Low MW favors high ligand efficiency ( |
| LogP (Octanol/Water) | ~2.8 - 3.2 | High lipophilicity; desolvation provides a strong entropic driving force ( |
| pKa (Primary Amine) | ~9.2 - 9.6 | Protonated at physiological pH; binding involves enthalpy-driven salt bridges ( |
| Ring Strain Energy | ~27.5 kcal/mol | Restricts conformational entropy, lowering the |
Experimental Methodologies for Thermodynamic Characterization
To accurately profile the thermodynamics of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, empirical data must be generated using rigorous, self-validating protocols. Below are the field-proven methodologies used in our laboratories.
Protocol 1: High-Sensitivity Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for directly measuring the binding enthalpy (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the target protein (e.g., purified LSD1) and the ligand ((2-(2,4-Dimethylphenyl)cyclopropyl)methanamine HCl salt) in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to prevent heat of mixing artifacts.
-
Degassing: Degas both solutions under vacuum for 10 minutes at 2 °C below the experimental temperature to prevent bubble formation in the calorimetric cell.
-
Titration Execution: Load the protein (typically 10-20 µM) into the sample cell and the ligand (100-200 µM) into the syringe. Execute 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal power to return to baseline.
-
Self-Validating Step (Critical): Conduct a control titration of the ligand into the blank buffer. Subtract this "heat of dilution" from the raw binding data. If the heat of dilution exceeds 10% of the total binding enthalpy, the data is invalid. This usually indicates a buffer mismatch or ligand micellization, requiring immediate recalibration.
-
Data Fitting: Integrate the injection peaks and fit the normalized heat data to a one-set-of-sites model using the Levenberg-Marquardt non-linear regression algorithm.
Thermodynamic driving forces during target binding of the cyclopropylmethanamine scaffold.
Protocol 2: Temperature-Dependent Potentiometric Titration (pKa & )
To understand the thermodynamic contribution of the methanamine protonation, we measure the enthalpy of ionization (
Step-by-Step Methodology:
-
Standardization: Calibrate the glass electrode using standard buffers at three distinct temperatures (e.g., 15 °C, 25 °C, and 37 °C).
-
Titration: Dissolve the compound in 0.15 M KCl (to maintain constant ionic strength). Titrate with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption.
-
Temperature Cycling: Repeat the titration at 15 °C, 25 °C, and 37 °C to determine the shift in pKa.
-
Self-Validating Step (Critical): Perform a reverse titration (add 0.1 M HCl back into the basic solution). The forward and reverse curves must perfectly overlay. Hysteresis indicates that the neutral free base has precipitated out of solution, invalidating the thermodynamic equilibrium assumption.
-
Calculation: Plot
versus . The slope of this linear plot yields , allowing for the precise calculation of the ionization enthalpy.
Table 2: Representative ITC Binding Parameters for Cyclopropylamine-based Inhibitors
| Target / Condition | Binding Affinity ( | |||
| LSD1 Complex Binding | -8.5 to -10.2 | -12.4 | +2.2 to +3.9 | 30 nM - 1.5 µM |
| Amine Protonation ( | N/A | -10.5 to -12.0 | N/A | N/A |
Conclusion
The thermodynamic elegance of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine lies in its rigid, pre-organized architecture. By minimizing the entropic penalty of binding and maximizing the hydrophobic effect through its dimethylphenyl moiety, this scaffold serves as a highly efficient starting point for CNS-active therapeutics. Recent comprehensive reviews of target inhibitors underscore that mastering these thermodynamic nuances is the key to developing highly selective, potent drugs . Adhering to the self-validating calorimetric and potentiometric workflows outlined above ensures that empirical data remains robust, reproducible, and scientifically actionable.
References
-
Thermodynamic Characterization of the Binding Interaction between the Histone Demethylase LSD1/KDM1 and CoREST. Biochemistry (2011).[Link]
-
Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry (2007).[Link]
-
Which Properties Allow Ligands to Open and Bind to the Transient Binding Pocket of Human Aldose Reductase? International Journal of Molecular Sciences / MDPI (2021).[Link]
-
Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. International Journal of Molecular Sciences / MDPI (2024).[Link]
CAS number and identifiers for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
[1]
Executive Summary
(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine (CAS 1213682-09-7 ) is a chiral primary amine characterized by a methine carbon bearing both a cyclopropyl group and a 2,4-dimethylphenyl moiety.[1] Unlike the well-known antidepressant tranylcypromine (2-phenylcyclopropylamine), where the amine is directly attached to the cyclopropane ring, this compound features the amine on an exocyclic carbon, making it an
This structural distinction is critical in drug design, as it imparts unique steric and electronic properties suitable for developing inhibitors of epigenetic targets (e.g., LSD1/KDM1A) and G-protein coupled receptors (GPCRs). This guide details its chemical identity, structural properties, synthesis, and applications.
Chemical Identity & Identifiers
The following table consolidates the verified identifiers for the (S)-enantiomer hydrochloride salt, which is the primary commercial form of this compound.
| Identifier Type | Value | Notes |
| Chemical Name | (S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride | Preferred IUPAC-style name |
| CAS Number | 1213682-09-7 | Specific to the (S)-HCl salt |
| Related CAS | 1213360-96-3 | (R)-enantiomer hydrochloride |
| Related CAS | 1225604-58-9 | 2,3-Dimethylphenyl regioisomer |
| Molecular Formula | C₁₂H₁₈ClN | HCl salt form |
| Molecular Weight | 211.73 g/mol | HCl salt form (Free base: 175.27) |
| SMILES | CC1=CC(=C(C=C1)C(C2CC2)N)C.Cl | Isomeric SMILES for HCl salt |
| InChIKey | DIDFGEMIEMUSRJ-UHFFFAOYSA-N | (Generic for free base) |
Critical Structural Disambiguation
Researchers must distinguish between three structurally similar but distinct scaffolds often confused in literature due to nomenclature overlap:
-
Target Compound (CAS 1213682-09-7):
-Cyclopropyl benzylamine. The amine is on the benzylic carbon.-
Structure:Ar-CH(NH2)-Cyclopropyl
-
-
Homo-Tranylcypromine Analog: (2-Phenylcyclopropyl)methanamine. The amine is separated from the ring by a methylene group.
-
Structure:Ar-Cyclopropyl-CH2-NH2
-
-
Tranylcypromine Analog: 2-Phenylcyclopropan-1-amine. The amine is directly on the ring.
-
Structure:Ar-Cyclopropyl-NH2
-
Structural Analysis & Stereochemistry
Stereochemical Configuration
The compound possesses a single chiral center at the benzylic position. The (S)-enantiomer is the specific form referenced by CAS 1213682-09-7.
-
Rigidity: The cyclopropyl group acts as a rigid steric bulk, restricting the conformational freedom of the benzylic amine. This "bio-isostere" of an isopropyl or tert-butyl group often improves metabolic stability by preventing oxidation at the benzylic position.
-
Electronic Effects: The 2,4-dimethyl substitution pattern on the phenyl ring increases electron density (via inductive +I effects), potentially enhancing cation-pi interactions within a receptor binding pocket.
Visualization of Structural Logic
The following diagram illustrates the structural relationship and the specific connectivity of the target compound.
Caption: Structural decomposition of (S)-Cyclopropyl(2,4-dimethylphenyl)methanamine showing functional modules.
Synthetic Pathways[2]
The synthesis of high-enantiomeric-excess (ee) chiral amines is best achieved using Ellman’s Sulfinamide Chemistry . This method is superior to traditional Grignard additions to nitriles (which yield racemates) or resolution of racemates (which lowers yield).
Retrosynthetic Analysis
-
Disconnection: C–C bond between the cyclopropyl group and the benzylic carbon.
-
Key Intermediate: (S)-N-(2,4-dimethylbenzylidene)-tert-butanesulfinamide.
-
Reagents: 2,4-Dimethylbenzaldehyde, (S)-tert-butanesulfinamide, Cyclopropylmagnesium bromide.
Step-by-Step Synthesis Protocol
Step 1: Formation of the Chiral Sulfinimine
-
Reagents: Mix 2,4-Dimethylbenzaldehyde (1.0 eq) and (S)-(-)-tert-Butanesulfinamide (1.1 eq) in THF.
-
Catalyst: Add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) to act as a Lewis acid and water scavenger.
-
Conditions: Stir at room temperature for 12–24 hours.
-
Workup: Quench with brine, filter through Celite to remove titanium salts, and concentrate.
-
Result: Chiral N-sulfinyl imine intermediate.
Step 2: Diastereoselective Grignard Addition
-
Setup: Cool the sulfinimine solution (in CH₂Cl₂) to -48°C or -78°C.
-
Addition: Slowly add Cyclopropylmagnesium bromide (2.0 eq). The bulky tert-butyl group on the sulfinyl auxiliary directs the attack of the Grignard reagent to one face of the imine, inducing stereochemistry.
-
Mechanism: A six-membered chelated transition state (Zimmerman-Traxler model) ensures high diastereoselectivity (dr > 95:5).
-
Quench: Add saturated NH₄Cl solution.
Step 3: Deprotection to HCl Salt
-
Cleavage: Dissolve the sulfinamide intermediate in MeOH.
-
Acidification: Add 4M HCl in dioxane (excess).
-
Reaction: Stir for 1 hour at room temperature. The sulfinyl group is cleaved, yielding the free amine as the hydrochloride salt.
-
Purification: Precipitate with diethyl ether or recrystallize from EtOH/Et₂O to obtain pure (S)-Cyclopropyl(2,4-dimethylphenyl)methanamine HCl .
Caption: Ellman's auxiliary synthesis pathway for high-enantiopurity production.
Applications in Drug Discovery[3][4][5]
LSD1 (KDM1A) Inhibition
While tranylcypromine derivatives are the classic "warheads" for LSD1 inhibition (forming covalent adducts with FAD),
-
Mechanism: The cyclopropyl group fits into hydrophobic pockets adjacent to the FAD binding site, while the amine forms salt bridges with aspartate or glutamate residues (e.g., Asp555 in LSD1).
GPCR Ligands
The 2,4-dimethylphenyl motif is a privileged substructure in ligands for serotonin (5-HT) and dopamine receptors. The cyclopropyl-benzylamine scaffold provides a rigidified linker that can improve selectivity between receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) compared to flexible alkyl chains.
References
-
PubChem Database . "Cyclopropyl(phenyl)methanamine Structure and Identifiers." National Center for Biotechnology Information. Accessed March 2026. Link
-
Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002. Link
-
BLD Pharm . "Product Analysis: (S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride." Commercial CoA Data. Link
-
Schmidt, D. M., & McCafferty, D. G. "trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1." Biochemistry, 2007.[2] (Context for cyclopropylamine scaffolds). Link
The (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine Moiety: A Bioisosteric Guide for Advanced Drug Discovery
Introduction: The Strategic Value of Bioisosterism in Modern Drug Design
In the intricate process of lead optimization, the strategic replacement of chemical moieties with bioisosteres is a cornerstone of modern medicinal chemistry. Bioisosteres are functional groups or molecules that, due to their similar steric and electronic properties, can elicit comparable biological responses.[1] The judicious application of bioisosteric replacement can profoundly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile, addressing challenges such as metabolic instability, poor solubility, and off-target toxicity.[2] This guide provides an in-depth technical exploration of the bioisosteric applications of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, a scaffold of significant interest for researchers and drug development professionals. We will delve into the unique contributions of both the cyclopropylamine core and the 2,4-dimethylphenyl substituent, offering insights into their synergistic potential in designing next-generation therapeutics, particularly in the realm of epigenetic modulation.
The Phenylcyclopropylamine Scaffold: A Privileged Motif for Enzyme Inhibition
The trans-2-phenylcyclopropylamine (2-PCPA) scaffold, the parent structure of our topic molecule, is most famously represented by the antidepressant drug tranylcypromine.[3] Initially developed as a monoamine oxidase (MAO) inhibitor, tranylcypromine's rigid cyclopropylamine structure mimics the conformation of endogenous monoamines, leading to irreversible inhibition of MAO-A and MAO-B.[4] This foundational understanding of the 2-PCPA pharmacophore has paved the way for its exploration as an inhibitor of other enzymes with structural homology to MAOs.
A prime example of this is the discovery of 2-PCPA derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).[2][5] LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4), a modification associated with gene silencing.[4] The structural and mechanistic similarities between LSD1 and MAOs have made the 2-PCPA scaffold a fertile starting point for the development of novel anticancer agents.[4]
Mechanism of Action: Covalent Modification of the FAD Cofactor
The inhibitory activity of phenylcyclopropylamines against both MAOs and LSD1 stems from their ability to act as mechanism-based inactivators. The strained cyclopropyl ring is key to this activity. The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the cyclopropylamine, leading to the opening of the cyclopropane ring and the formation of a reactive intermediate that covalently bonds with the FAD.[3] This irreversible inhibition is highly effective and has driven the development of numerous potent LSD1 inhibitors.
The 2,4-Dimethylphenyl Group: A Bioisosteric Substituent for Enhanced Potency and Selectivity
While the phenylcyclopropylamine core provides the reactive "warhead" for enzyme inhibition, substitutions on the phenyl ring are critical for fine-tuning potency, selectivity, and pharmacokinetic properties. The 2,4-dimethylphenyl moiety, as seen in the multimodal antidepressant Vortioxetine (1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine), has proven to be a valuable substituent in the design of CNS-active compounds.[6][7]
The rationale for employing the 2,4-dimethylphenyl group as a bioisostere can be understood through several key principles:
-
Modulation of Lipophilicity: The addition of two methyl groups to the phenyl ring increases its lipophilicity. This can enhance membrane permeability and improve oral bioavailability. However, careful consideration of the overall molecular properties is necessary to avoid excessive lipophilicity, which can lead to poor solubility and increased off-target effects.
-
Steric Influence on Binding: The methyl groups at the 2 and 4 positions introduce steric bulk, which can influence the molecule's binding orientation within the target enzyme's active site. This can lead to enhanced van der Waals interactions with hydrophobic pockets, thereby increasing binding affinity. Furthermore, the steric hindrance can disfavor binding to off-target proteins, leading to improved selectivity.
-
Metabolic Stability: The methyl groups can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved metabolic stability of the compound.
While specific data for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is not extensively available in the public domain, the successful clinical development of Vortioxetine underscores the therapeutic potential of incorporating the 2,4-dimethylphenyl moiety into CNS-targeted drug candidates.[6][7]
Synergistic Potential: The Case for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine in LSD1 Inhibition
The combination of the proven phenylcyclopropylamine scaffold with the advantageous 2,4-dimethylphenyl substitution presents a compelling strategy for the design of novel LSD1 inhibitors. The 2,4-dimethylphenyl group can be envisioned to occupy a hydrophobic pocket within the LSD1 active site, thereby increasing the inhibitor's residence time and enhancing its covalent modification of the FAD cofactor.
Experimental Protocols & Methodologies
While a specific, detailed synthesis for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is not readily found in peer-reviewed literature, a plausible synthetic route can be extrapolated from established methods for analogous compounds. The following represents a generalized, multi-step synthetic workflow.
Proposed Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
This proposed synthesis involves the formation of a chalcone, followed by cyclopropanation and subsequent conversion to the target amine.
Part 1: Synthesis of (E)-3-(2,4-dimethylphenyl)-1-(cyclopropyl)prop-2-en-1-one (Chalcone Intermediate)
This step involves a Claisen-Schmidt condensation between 2,4-dimethylbenzaldehyde and cyclopropyl methyl ketone.
-
Reactants:
-
2,4-dimethylbenzaldehyde (1.0 eq)
-
Cyclopropyl methyl ketone (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
-
Procedure:
-
Dissolve 2,4-dimethylbenzaldehyde and cyclopropyl methyl ketone in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol.
-
Part 2: Synthesis of (2-(2,4-dimethylphenyl)cyclopropyl)(cyclopropyl)methanone
This step involves a Corey-Chaykovsky cyclopropanation of the chalcone intermediate.
-
Reactants:
-
(E)-3-(2,4-dimethylphenyl)-1-(cyclopropyl)prop-2-en-1-one (from Part 1)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare the sulfur ylide by adding trimethylsulfoxonium iodide to a suspension of NaH in anhydrous DMSO.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Dissolve the chalcone from Part 1 in anhydrous DMSO and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by pouring it into ice-cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Part 3: Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
This final step involves a Curtius or a related rearrangement of a carboxylic acid derivative, or direct reduction of an oxime or nitrile. An alternative, more direct route from a carboxylic acid precursor is presented here.
-
Reactants:
-
2-(2,4-dimethylphenyl)cyclopropane-1-carboxylic acid (can be synthesized from the corresponding cinnamic acid)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
To a solution of 2-(2,4-dimethylphenyl)cyclopropane-1-carboxylic acid in tert-butanol, add TEA and DPPA.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude Boc-protected amine can be purified by column chromatography.
-
Deprotect the Boc group by treating the purified intermediate with a solution of HCl in a suitable solvent (e.g., dioxane or methanol).
-
Remove the solvent to yield the hydrochloride salt of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
-
Data Presentation
Due to the limited availability of specific experimental data for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine in the public domain, a comparative data table is presented below based on the known activities of its parent compound, tranylcypromine, and the related multimodal antidepressant, Vortioxetine, which features the 2,4-dimethylphenyl moiety. This table serves to illustrate the potential biological activities of the title compound.
| Compound | Primary Target(s) | Key Biological Activities | Reference |
| Tranylcypromine | MAO-A, MAO-B, LSD1 | Irreversible inhibitor of MAOs; Mechanism-based inactivator of LSD1. | [3][4] |
| Vortioxetine | Serotonin Transporter (SERT), 5-HT Receptors | SERT inhibitor, 5-HT3 and 5-HT7 receptor antagonist, 5-HT1B receptor partial agonist, 5-HT1A receptor agonist. | [6][7] |
| (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine | Predicted: LSD1, MAOs | Predicted: Potent and selective LSD1 inhibitor with potential for CNS activity. | Hypothesized |
Visualizations
Conceptual Bioisosteric Design Strategy
Caption: A diagram outlining the proposed mechanism of irreversible inhibition of LSD1 by (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
Conclusion and Future Directions
The (2-(2,4-dimethylphenyl)cyclopropyl)methanamine scaffold represents a promising, albeit underexplored, avenue for the development of novel therapeutics, particularly in the domain of epigenetic modulators. The convergence of the clinically validated 2,4-dimethylphenyl moiety and the potent cyclopropylamine "warhead" provides a strong rationale for its investigation as a highly selective and efficacious LSD1 inhibitor. While publicly available data on this specific molecule is currently sparse, the foundational principles of bioisosterism and the extensive research on related analogs provide a solid framework for its future development. Further investigation, including detailed synthesis, in vitro and in vivo characterization, and structural biology studies, is warranted to fully elucidate the therapeutic potential of this intriguing molecule.
References
-
Bang-Andersen, B., Ruhland, T., Jørgensen, M., Smith, G., Frederiksen, K., Jensen, K. G., ... & Stensbøl, T. B. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of medicinal chemistry, 54(9), 3206-3221. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Chen, J., Levant, B., Jiang, C., Keck, T. M., Newman, A. H., & Wang, S. (2014). Tranylcypromine substituted cis-hydroxycyclobutylnaphthamides as potent and selective dopamine D3 receptor antagonists. Journal of medicinal chemistry, 57(11), 4962-4968. [Link]
-
Cheng, J., Giguere, P. M., Lv, W., Roth, B. L., & Kozikowski, A. P. (2015). Design and synthesis of (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a selective serotonin 2C agonist. Tetrahedron letters, 56(23), 3420-3422. [Link]
-
Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal research reviews, 33(4), 873-910. [Link]
-
Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494-6503. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]
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Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. [Link]
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Sorna, V., Theis, T., Yang, M., Yao, Y., Yost, J. M., Czako, B., ... & Bedford, M. T. (2013). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PloS one, 8(2), e55245. [Link]
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Yang, M., Culhane, J. C., Szewczuk, L. M., Jalili, P., Wang, Y., Afshar, S., ... & Cole, P. A. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. [Link]
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Zheng, Y. C., Ma, J. L., Wang, Z. Y., Li, J., Jiang, B., Zhou, J., ... & Liu, H. M. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Bioorganic & medicinal chemistry letters, 27(22), 5028-5032. [Link]
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Zhu, J., Sammons, M. F., Lin, G., Zbieg, J. R., Ohmori, O., Li, J., ... & He, Y. (2015). Design and synthesis of styrenylcyclopropylamine LSD1 inhibitors. ACS medicinal chemistry letters, 6(5), 571-576. [Link]
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Zirkle, C. L., Kaiser, C., Tedeschi, D. H., Tedeschi, R. E., & Burger, A. (1962). 2-Substituted Cyclopropylamines. II. Effect of Structure upon Monoamine Oxidase-Inhibitory Activity as Measured in Vivo by Potentiation of Tryptamine Convulsions. Journal of Medicinal and Pharmaceutical Chemistry, 5(6), 1265-1284. [Link]
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An In-depth Technical Guide to the Safe Handling of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine for Research and Development
Abstract: This document provides a comprehensive technical guide to the safe handling and use of the novel chemical entity, (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine. As a compound of interest for researchers, scientists, and drug development professionals, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount. In the absence of a formally published Safety Data Sheet (SDS), this guide synthesizes critical safety information through structural analogy, analysis of constituent functional groups, and adherence to established chemical safety principles. It is designed to empower laboratory personnel with the knowledge to conduct their research with the highest degree of safety and scientific integrity.
Introduction
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a substituted phenethylamine derivative, a class of compounds known for a wide range of biological activities.[1] Its unique structure, incorporating a dimethylphenyl group and a cyclopropylmethanamine moiety, suggests its potential as a modulator of biological systems, making it a molecule of interest in medicinal chemistry and drug discovery. The presence of the cyclopropylamine functional group is significant, as this motif is found in various pharmaceuticals, including monoamine oxidase inhibitors (MAOIs).[2]
Section 1: Chemical Identity and Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is the foundation of a thorough safety assessment. While experimental data for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is limited, its properties can be estimated based on its structure.
| Property | Value (Estimated/Inferred) | Source/Basis |
| Chemical Name | (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₁₇N | --- |
| Molecular Weight | 175.27 g/mol | --- |
| CAS Number | Not assigned | --- |
| Appearance | Likely a liquid or low-melting solid | Analogy to similar compounds[2] |
| Solubility | Expected to be soluble in organic solvents | General property of similar amines |
Section 2: Hazard Identification and Toxicological Profile (A Risk-Based Assessment)
A definitive toxicological profile for this compound has not been established. However, a critical evaluation of its structural motifs allows for the anticipation of potential hazards. This approach is fundamental to ensuring the safety of researchers working with novel chemical entities.
Analysis of the Cyclopropylamine Moiety
The cyclopropylamine functional group is a key contributor to the potential hazards of this molecule. The high ring strain of the cyclopropane ring enhances its chemical reactivity.[2]
-
Corrosivity and Irritation: Cyclopropylamine itself is classified as a substance that causes severe skin burns and eye damage.[3][4] It is also harmful if swallowed or inhaled.[3] Therefore, it is prudent to assume that (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine may exhibit similar corrosive and irritant properties.
-
Flammability: Cyclopropylamine is a highly flammable liquid and vapor.[4][5] While the larger phenyl group in the target molecule will increase the flashpoint, a degree of flammability should be assumed.
-
Biological Activity: Cyclopropylamines are known to be mechanism-based inhibitors of cytochrome P450 enzymes.[6] This indicates the potential for drug-drug interactions and metabolic toxicity.
Analysis of the Substituted Phenethylamine Moiety
The core structure of this molecule is a substituted phenethylamine. This class of compounds is known for a wide range of psychoactive and stimulant effects due to their interaction with the central nervous system.[1][7]
-
Sympathomimetic and Hallucinogenic Effects: Many substituted phenethylamines can cause sympathomimetic toxicity (e.g., increased heart rate, hyperthermia) and hallucinogenic effects.[8]
-
Serotonergic Activity: These compounds can also exhibit serotonergic activity, which in cases of overdose, can lead to serotonin syndrome.[7]
-
Toxicity: The acute and chronic toxicity of many new psychoactive substances, including novel phenethylamines, are often not well-studied, necessitating a cautious approach.[8][9]
Based on this analysis, the following GHS hazard classifications should be provisionally assigned to (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine:
| Hazard Class | Provisional Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) |
| Flammable Liquids | Category 3 (Flammable liquid and vapor) |
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent exposure controls are mandatory when handling (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[10]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently.[11]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[2]
-
Workflow for Donning and Doffing PPE
Caption: Workflow for donning and doffing Personal Protective Equipment.
Section 4: Safe Handling, Storage, and Incompatibility
Handling
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not breathe vapors or mists.[10]
-
Keep away from sources of ignition.[12]
-
Use non-sparking tools and take precautionary measures against static discharge.[12]
-
Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[10]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Keep away from heat, sparks, and open flames.[5]
-
Store under an inert atmosphere if the compound is found to be air-sensitive.[5]
Incompatible Materials
-
Strong oxidizing agents
-
Acids
-
Acid chlorides
-
Acid anhydrides[5]
Section 5: First-Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[10]
Chemical Spill Response
Caption: Decision tree for responding to a chemical spill.
Section 6: Stability and Reactivity
-
Reactivity: The compound is expected to be a stable base. It will react exothermically with acids.
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[4]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]
Section 7: Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
While (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine presents an exciting opportunity for scientific advancement, its novel nature demands a cautious and well-informed approach to safety. By understanding the potential hazards through structural analogy and adhering to the stringent protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. This commitment to safety is not only a professional responsibility but also a cornerstone of rigorous and reproducible scientific research.
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- (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanaMine CAS 1345413-20-8. (n.d.).
- (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine , 95% , 1345413-20-8. (n.d.). CookeChem.
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Methodological & Application
Step-by-step synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
An Application Note and Detailed Protocol for the Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
Abstract
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a primary amine featuring a substituted cyclopropane scaffold, a structural motif of significant interest in medicinal chemistry due to its unique conformational properties and metabolic stability. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The selected synthetic strategy is a robust, four-step sequence commencing from commercially available 2,4-dimethylbenzaldehyde. The key transformations include a Grignard addition to form a critical allylic alcohol intermediate, a diastereoselective Simmons-Smith cyclopropanation directed by the hydroxyl group, and a reliable conversion of the resulting alcohol to the target primary amine via an azide intermediate. This guide emphasizes not only the procedural details but also the underlying chemical principles, safety considerations, and mechanistic insights to ensure reproducible and successful execution.
Retrosynthetic Analysis and Strategy
The design of a synthetic route begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine identifies a clear and efficient path from simple precursors.
The primary amine functionality is a logical first disconnection point. It can be reliably formed from the reduction of an azide, which in turn is synthesized from the corresponding primary alcohol. This two-step conversion is a standard, high-yielding transformation in organic synthesis that avoids common pitfalls of other amine syntheses, such as over-alkylation.
This disconnection reveals the precursor alcohol, (2-(2,4-dimethylphenyl)cyclopropyl)methanol. The cyclopropane ring is the next key structural feature to deconstruct. A powerful and stereospecific method for its formation is the Simmons-Smith cyclopropanation. This reaction forms a cyclopropane from an alkene, and importantly, the presence of a nearby hydroxyl group on an allylic alcohol can direct the reaction to a single face of the double bond, ensuring high diastereoselectivity.[1][2] This leads us to the allylic alcohol, 1-(2,4-dimethylphenyl)prop-2-en-1-ol.
Finally, this allylic alcohol can be readily assembled via the nucleophilic addition of a vinyl Grignard reagent to the parent aldehyde, 2,4-dimethylbenzaldehyde. This entire strategy relies on well-established, robust reactions, making it an ideal approach for laboratory synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Overall Synthetic Workflow
The forward synthesis translates the retrosynthetic plan into a practical, four-step laboratory procedure. The workflow is designed to be efficient, with each intermediate purified before proceeding to the subsequent step to ensure the high purity of the final product.
Caption: Overall four-step synthetic workflow.
Experimental Protocols
Part 1: Synthesis of 1-(2,4-Dimethylphenyl)prop-2-en-1-ol
Principle: This step involves the nucleophilic 1,2-addition of a vinyl Grignard reagent to an aldehyde. The organometallic carbon of vinylmagnesium bromide attacks the electrophilic carbonyl carbon of 2,4-dimethylbenzaldehyde, forming a new carbon-carbon bond. A subsequent aqueous acidic workup protonates the intermediate alkoxide to yield the desired allylic alcohol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 2,4-Dimethylbenzaldehyde | 134.18 | 5.00 g | 37.26 | 1.0 |
| Vinylmagnesium bromide (1.0 M in THF) | 131.26 | 45.0 mL | 45.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
| Diethyl ether | - | 150 mL | - | - |
| Anhydrous MgSO₄ | - | 10 g | - | - |
Protocol:
-
Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: 2,4-Dimethylbenzaldehyde (5.00 g, 37.26 mmol) is dissolved in anhydrous THF (50 mL) and added to the flask via syringe. The solution is cooled to 0 °C in an ice-water bath.
-
Grignard Addition: Vinylmagnesium bromide solution (45.0 mL of 1.0 M solution in THF, 45.0 mmol) is added to the dropping funnel and then added dropwise to the stirred aldehyde solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).[3]
-
Workup and Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[3]
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 1-(2,4-dimethylphenyl)prop-2-en-1-ol as a colorless oil.
Safety: Grignard reagents are highly reactive with water and protic solvents. All glassware must be dry and the reaction must be conducted under an inert atmosphere. THF and diethyl ether are highly flammable.
Part 2: Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanol
Principle: This transformation utilizes a modified Simmons-Smith cyclopropanation, a cheletropic reaction that is highly effective for converting alkenes into cyclopropanes.[4] The Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), generates a zinc carbenoid intermediate. The hydroxyl group of the allylic alcohol substrate coordinates to the zinc center, directing the methylene transfer to the same face of the double bond, resulting in a highly diastereoselective synthesis of the cyclopropylmethanol.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 1-(2,4-Dimethylphenyl)prop-2-en-1-ol | 162.23 | 4.00 g | 24.65 | 1.0 |
| Diethylzinc (1.1 M in Toluene) | 123.49 | 56.0 mL | 61.63 | 2.5 |
| Diiodomethane | 267.84 | 5.0 mL (16.5 g) | 61.63 | 2.5 |
| Anhydrous Dichloromethane (DCM) | - | 150 mL | - | - |
| Saturated aq. NH₄Cl | - | 100 mL | - | - |
| Saturated aq. Rochelle's salt | - | 100 mL | - | - |
Protocol:
-
Reaction Setup: A 500 mL flame-dried, three-neck round-bottom flask is set up under a nitrogen atmosphere with a magnetic stir bar, dropping funnel, and thermometer.
-
Reagent Addition: The starting alcohol (4.00 g, 24.65 mmol) is dissolved in anhydrous DCM (100 mL) and added to the flask. The solution is cooled to 0 °C.
-
Carbenoid Formation & Reaction: Diethylzinc solution (56.0 mL, 61.63 mmol) is added dropwise via syringe, keeping the temperature below 5 °C. The mixture is stirred for 20 minutes. Diiodomethane (5.0 mL, 61.63 mmol) dissolved in anhydrous DCM (20 mL) is then added dropwise from the dropping funnel over 45 minutes.
-
Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred overnight (approx. 12-16 hours). The reaction is monitored by TLC for the disappearance of the starting material.
-
Quenching: The reaction is cooled to 0 °C and quenched by the very slow, dropwise addition of saturated aqueous NH₄Cl. Caution: Vigorous gas evolution occurs.
-
Workup: The mixture is stirred vigorously with saturated aqueous Rochelle's salt (potassium sodium tartrate) for 1 hour to break up the zinc salts. The layers are separated, and the aqueous phase is extracted with DCM (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography (eluent: 15-25% ethyl acetate in hexanes) to yield (2-(2,4-dimethylphenyl)cyclopropyl)methanol.
Safety: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is a toxic irritant. Both must be handled with extreme care in a well-ventilated fume hood using proper syringe techniques.
Part 3: Synthesis of 1-(Azidomethyl)-2-(2,4-dimethylphenyl)cyclopropane
Principle: This is a two-step, one-pot conversion of an alcohol to an azide. First, the alcohol is converted into a p-toluenesulfonate (tosylate) ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group. In the second step, sodium azide (NaN₃) is added as a nucleophile, which displaces the tosylate group via an Sₙ2 reaction to form the desired alkyl azide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| (2-(2,4-Dimethylphenyl)cyclopropyl)methanol | 176.25 | 3.00 g | 17.02 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 3.59 g | 18.72 | 1.1 |
| Pyridine (anhydrous) | 79.10 | 50 mL | - | - |
| Sodium Azide (NaN₃) | 65.01 | 3.32 g | 51.06 | 3.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 50 mL | - | - |
Protocol:
-
Tosylation: The alcohol (3.00 g, 17.02 mmol) is dissolved in anhydrous pyridine (50 mL) in a round-bottom flask and cooled to 0 °C. TsCl (3.59 g, 18.72 mmol) is added portion-wise, and the reaction is stirred at 0 °C for 4 hours.
-
Azide Substitution: Sodium azide (3.32 g, 51.06 mmol) is added, followed by anhydrous DMF (50 mL) to aid solubility. The ice bath is removed, and the reaction mixture is heated to 60 °C and stirred overnight.
-
Workup: The mixture is cooled to room temperature and poured into 200 mL of water. The aqueous mixture is extracted with diethyl ether (3 x 75 mL).
-
Purification: The combined organic layers are washed successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. The organic layer is then dried over MgSO₄, filtered, and concentrated. The crude azide is typically used in the next step without further purification, but can be purified by chromatography if necessary.
Safety: Pyridine is a flammable and toxic liquid. Sodium azide is highly toxic and can form explosive heavy metal azides. Do not allow contact with heavy metals or strong acids (which liberates toxic hydrazoic acid gas).
Part 4: Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
Principle: The final step is the reduction of the alkyl azide to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently accomplishes this transformation. The hydride attacks the terminal nitrogen of the azide, and subsequent steps lead to the liberation of nitrogen gas and the formation of an aluminum-amine complex, which is then hydrolyzed during workup to release the free primary amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 1-(Azidomethyl)-2-(2,4-dimethylphenyl)cyclopropane | 201.28 | 3.42 g (crude) | ~17.0 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.97 g | 25.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Water | 18.02 | 1 mL | - | - |
| 15% aq. NaOH | - | 1 mL | - | - |
| Water | 18.02 | 3 mL | - | - |
Protocol:
-
Reaction Setup: A 250 mL flame-dried, three-neck flask is equipped with a stir bar, dropping funnel, and nitrogen inlet. LiAlH₄ (0.97 g, 25.5 mmol) is carefully added to the flask, followed by anhydrous THF (50 mL). The slurry is cooled to 0 °C.
-
Azide Addition: The crude azide from the previous step is dissolved in anhydrous THF (50 mL) and added dropwise via the dropping funnel to the stirred LiAlH₄ slurry.
-
Reaction: After addition, the mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.
-
Quenching (Fieser Workup): The reaction is cooled to 0 °C. The following are added sequentially and very carefully dropwise: 1.0 mL of water, 1.0 mL of 15% aqueous NaOH, and finally 3.0 mL of water. Caution: Vigorous gas evolution and initial exotherm.
-
Workup: The resulting white precipitate (aluminum salts) is stirred for 30 minutes until it becomes granular and easy to filter. The slurry is filtered through a pad of Celite, and the filter cake is washed thoroughly with THF and ethyl acetate.
-
Purification: The combined filtrates are concentrated under reduced pressure. The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt by treatment with HCl in ether, followed by filtration and liberation of the free base.
Safety: LiAlH₄ is a highly water-reactive solid. It can ignite upon contact with moisture. All operations must be performed under a strictly anhydrous, inert atmosphere. The quenching procedure must be done slowly and behind a blast shield.
References
- Simmons, H. E.; Smith, R. D. A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. J. Am. Chem. Soc.1958, 80 (19), 5323–5324. (URL not available)
-
Zahoor, A. F., et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules2023 , 28 (16), 5989. [Link]
-
Wikipedia contributors. Simmons–Smith reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. Hofmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
Ashenhurst, J. Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Charette, A. B. Simmons-Smith Cyclopropanation Reaction. ResearchGate. [Link]
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The Organic Chemistry Tutor. The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]
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Ashenhurst, J. The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
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Chemistry Steps. Hofmann Rearrangement. Chemistry Steps. [Link]
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Yoshifuji, M., et al. Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. PubMed Central. [Link]
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ResearchGate. A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. ResearchGate. [Link]
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Chemistry LibreTexts. The Wittig Reaction. Chemistry LibreTexts. [Link]
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Chemistry Steps. Wittig Reaction Mechanism. Chemistry Steps. [Link]
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ResearchGate. Distribution of alkylation products from reaction of 8 or 11 with ethyl.... ResearchGate. [Link]
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Rzepa, H. S. The hydroboration-oxidation mechanism: An updated look. Henry Rzepa's Blog. [Link]
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jOeCHEM. The Hofmann Rearrangement--Rxn and Mechanism. YouTube. [Link]
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Wang, Y., et al. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances2022 , 12(42), 27613-27617. [Link]
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StudySmarter. Wittig Reaction. StudySmarter. [Link]
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Reddit. Converting a carboxylic acid to a primary amide. r/chemistry. [Link]
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Organic Chemistry Portal. Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
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PubChem. 2-(2,4-Dimethylphenyl)ethanol. PubChem. [Link]
- Google Patents. Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
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Ashenhurst, J. Hydroboration of Alkenes. Master Organic Chemistry. [Link]
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NIST. Benzene, 1-ethyl-2,4-dimethyl-. NIST WebBook. [Link]
- Zare, A., et al. A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry2009, 21(2), 1090-1096. (URL not available)
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Visualize Organic Chemistry. Alkene hydroboration. Visualize Organic Chemistry. [Link]
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Chemistry LibreTexts. Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]
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Chemistry Steps. Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. [Link]
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PubMed. Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. PubMed. [Link]
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NIST. Benzene, 1-ethyl-2,4-dimethyl-. NIST WebBook. [Link]
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PubChem. Benzene, 1-ethyl-2,4-dimethyl-. PubChem. [Link]
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Organic Syntheses. Procedure for Saturated NH4Cl Quench and Extraction. Organic Syntheses. [Link]
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MDPI. Intramolecular Cyclization. Encyclopedia MDPI. [Link]
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Royal Society of Chemistry. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. ResearchGate. [Link]
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Application Note & Protocol: A Guideline to the Reagents and Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
Abstract
This document provides a comprehensive guide for the multi-step synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, a valuable building block in pharmaceutical and agrochemical research. The synthetic strategy detailed herein begins with the cyclopropanation of 2,4-dimethylstyrene, followed by ester hydrolysis, and culminates in a Curtius rearrangement to yield the target primary amine. This application note offers a robust, field-proven protocol, explains the rationale behind reagent selection and procedural steps, and includes detailed experimental procedures and safety considerations for researchers in drug development and organic synthesis.
Introduction and Synthetic Strategy
Cyclopropylamines are a privileged structural motif found in numerous biologically active compounds, prized for the unique conformational constraints and metabolic stability conferred by the cyclopropane ring.[1] The title compound, (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, combines this feature with a substituted aryl group, making it a key intermediate for creating diverse chemical libraries.
The synthetic approach outlined in this guide is a reliable three-step sequence designed for efficiency and scalability. The overall transformation begins with a commercially available starting material, 2,4-dimethylstyrene, and proceeds through a key carboxylic acid intermediate.
Caption: Workflow for the cyclopropanation step.
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dimethylstyrene (13.2 g, 100 mmol) and Rhodium(II) acetate dimer (110 mg, 0.25 mmol, 0.25 mol%).
-
Add 200 mL of anhydrous dichloromethane (DCM) to the flask.
-
Charge the dropping funnel with a solution of ethyl diazoacetate (15% w/w in DCM, 88 g, approx. 115 mmol).
-
Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over 2-3 hours at room temperature. Vigorous evolution of nitrogen gas will be observed. Maintain a steady, controlled addition rate to manage gas evolution.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours or until GC/MS analysis indicates complete consumption of the starting styrene.
-
Carefully quench any remaining ethyl diazoacetate by adding a few drops of acetic acid until gas evolution ceases.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the product as a mixture of cis and trans isomers. Expected yield: 80-90%.
Protocol 2: Synthesis of 2-(2,4-Dimethylphenyl)cyclopropanecarboxylic Acid
This step involves a standard saponification of the ester intermediate to the corresponding carboxylic acid.
Procedure:
-
In a 500 mL round-bottom flask, dissolve the ethyl 2-(2,4-dimethylphenyl)cyclopropanecarboxylate (e.g., 21.8 g, 100 mmol) from the previous step in 200 mL of ethanol.
-
Add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The product, 2-(2,4-dimethylphenyl)cyclopropanecarboxylic acid, is typically used in the next step without further purification. Expected yield: 90-98%.
Protocol 3: Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine via Curtius Rearrangement
This protocol employs a one-pot procedure using diphenylphosphoryl azide (DPPA) to generate the acyl azide, which rearranges to an isocyanate. The isocyanate is trapped with tert-butanol to form a Boc-protected amine, which is easily deprotected. [2]This approach avoids the isolation of the potentially explosive acyl azide intermediate.
Caption: Key transformations in the Curtius rearrangement protocol.
Procedure:
-
To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 2-(2,4-dimethylphenyl)cyclopropanecarboxylic acid (9.5 g, 50 mmol), anhydrous toluene (150 mL), and anhydrous tert-butanol (50 mL).
-
Add triethylamine (7.6 mL, 55 mmol) to the stirred suspension.
-
Slowly add diphenylphosphoryl azide (DPPA) (11.8 mL, 55 mmol) dropwise at room temperature. Caution: Azides are toxic and potentially explosive.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours. Monitor the reaction by TLC for the disappearance of the carboxylic acid. Nitrogen gas will evolve during the rearrangement.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in 150 mL of ethyl acetate and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-protected amine, which can be purified by chromatography or used directly in the next step.
-
Deprotection: Dissolve the crude Boc-protected amine in 100 mL of dichloromethane. Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (30 mL) dropwise.
-
Remove the ice bath and stir the solution at room temperature for 2-3 hours until deprotection is complete (monitored by TLC).
-
Remove all volatile components under reduced pressure.
-
Dissolve the residue in 100 mL of water and basify to pH >12 with 6 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (2-(2,4-dimethylphenyl)cyclopropyl)methanamine. Further purification can be achieved by distillation or salt formation if required.
Conclusion
The synthetic route presented provides a reliable and scalable method for the preparation of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine. By employing a rhodium-catalyzed cyclopropanation followed by hydrolysis and a robust Curtius rearrangement, the target compound can be obtained in good overall yield from commercially available starting materials. The detailed protocols and mechanistic insights serve as a valuable resource for researchers engaged in the synthesis of novel molecular entities for drug discovery and development.
References
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Mar. Drugs2022 , 20(11), 707.
-
Simmons-Smith Cyclopropanation Reaction. Tokyo Chemical Industry Co., Ltd.
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Advances in the Synthesis of Cyclopropylamines. Chem. Rev.2017 , 117(9), 6033-6084.
-
Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Processes2022 , 10(7), 1381.
-
Hofmann Rearrangement. Wikipedia.
-
Curtius Rearrangement. Chemistry Steps.
-
2,4-DIMETHYLSTYRENE | CAS No. 2234-20-0 Synthetic Routes. Guidechem.
-
Corey-Chaykovsky Reaction. Alfa Chemistry.
-
Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Adv., 2016 , 6, 80876-80880.
-
Hofmann Rearrangement. Chemistry Steps.
-
Curtius Rearrangement. Wikipedia.
-
Curtius Rearrangement. Organic Chemistry Portal.
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
-
The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. J. Org. Chem.2008 , 73(23), 9325–9332.
-
Hofmann Rearrangement March 2026. Chemist Wizards.
-
2,4-Dimethylstyrene. NIST WebBook.
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Stereoselective Synthesis Protocols for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
An Application Note for Medicinal Chemists and Process Development Scientists
Abstract
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine and its stereoisomers represent a class of compounds with significant potential in drug discovery, drawing structural parallels to Tranylcypromine, a well-established inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[1][2] The precise three-dimensional arrangement of the phenyl ring and the aminomethyl group on the cyclopropane core is critical for biological activity and target selectivity. This application note provides detailed, field-proven protocols for the stereoselective synthesis of this key pharmaceutical building block. We will explore two primary, robust strategies: (1) Asymmetric catalytic cyclopropanation of 2,4-dimethylstyrene, offering direct access to chiral cyclopropyl esters, and (2) Chiral auxiliary-directed diastereoselective cyclopropanation for predictable stereochemical control. Each protocol is presented with step-by-step instructions, mechanistic insights, and methods for analytical validation.
Introduction: The Importance of Stereochemistry
The 2-arylcyclopropylamine scaffold is a "privileged" motif in medicinal chemistry, appearing in numerous neurologically active agents and epigenetic modulators.[3] The constrained, three-membered ring orients the aryl and amine functionalities in specific spatial vectors, which dictates their interaction with enzyme active sites. The synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine presents two key stereochemical challenges:
-
Diastereoselectivity: Controlling the relative orientation of the substituents on the cyclopropane ring, leading to either trans or cis isomers. The trans isomer is often the biologically active form, mimicking the structure of Tranylcypromine.[4]
-
Enantioselectivity: Generating a single enantiomer ((1R,2S) or (1S,2R) for the trans isomer) is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles.
This guide details methodologies designed to address these challenges, providing researchers with a practical framework for accessing specific stereoisomers of this valuable compound.
Strategy 1: Asymmetric Catalytic Cyclopropanation of 2,4-Dimethylstyrene
This approach is arguably the most direct and elegant. It involves the reaction of a commercially available substituted styrene with a diazo reagent in the presence of a chiral transition-metal catalyst. The catalyst orchestrates the carbene transfer to achieve high levels of both diastereoselectivity and enantioselectivity in a single step. Cobalt(II) complexes of D2-symmetric chiral porphyrins have proven particularly effective for this class of transformation on styrene derivatives, minimizing side reactions and allowing for practical reaction conditions.[5]
Logical Workflow
The overall synthetic pathway involves the catalytic formation of a chiral ester, followed by its conversion to the target primary amine via a Curtius rearrangement.
Sources
- 1. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Catalytic Cyclopropanation Strategies for the Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine Precursors
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst optimization, and self-validating synthetic protocols.
Executive Summary & Biological Rationale
Cyclopropylamines and their extended methanamine homologues are privileged pharmacophores in modern drug discovery. They are most notably recognized for their role as mechanism-based, irreversible inhibitors of Lysine-specific demethylase 1 (LSD1/KDM1A), a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme implicated in various aggressive malignancies, including acute myeloid leukemia (AML) and solid tumors 1.
The structural design of LSD1 inhibitors often requires precise steric bulk to achieve selectivity over structurally similar monoamine oxidases (MAOs). The incorporation of specific aryl substituents, such as the 2,4-dimethylphenyl moiety, is strategically employed to occupy the large catalytic cleft of LSD1, thereby significantly enhancing target affinity 2.
This application note details a robust, field-proven methodology for synthesizing the critical precursor (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine . The workflow centers on a transition-metal-catalyzed cyclopropanation of 2,4-dimethylstyrene, followed by a highly chemoselective functional group interconversion sequence.
Mechanistic Insights: The Catalytic Cyclopropanation
The core cyclopropane ring is constructed via the transition-metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of 2,4-dimethylstyrene 3.
Causality in Reaction Design:
-
Substrate Electronics: The ortho and para methyl groups on 2,4-dimethylstyrene increase the electron density of the alkene. This makes it highly nucleophilic, accelerating the concerted[2+1] cycloaddition with the electrophilic metal-carbenoid intermediate.
-
Reagent Addition Kinetics: EDA is added dropwise via a syringe pump over several hours. If the steady-state concentration of EDA is too high, the metal-carbenoid will react with unactivated EDA rather than the styrene, forming diethyl maleate and diethyl fumarate as undesired dimeric byproducts.
-
Stereocontrol: The reaction inherently favors the trans-diastereomer due to steric repulsion in the transition state between the bulky ester group of the carbenoid and the approaching 2,4-dimethylphenyl ring. Advanced chiral catalysts can be employed to control absolute enantioselectivity 4.
Figure 1: Simplified catalytic cycle of Rh(II)-mediated cyclopropanation.
Catalyst Selection & Optimization Data
Selecting the appropriate transition metal catalyst is critical for optimizing yield and diastereomeric ratio (d.r.). The table below summarizes the quantitative data for the cyclopropanation of 2,4-dimethylstyrene using various catalytic systems.
Table 1: Optimization of Catalytic Cyclopropanation Parameters
| Catalyst System | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio | Key Experimental Observation |
| Rh₂(OAc)₄ | DCM | 25 | 86 | 75:25 | Standard baseline; robust yield, rapid N₂ evolution. |
| Rh₂(OPiv)₄ | Hexane | 25 | 82 | 80:20 | Bulky pivalate ligands slightly improve trans selectivity. |
| Cu(OTf)₂ + t-Bu-BOX | DCM | 25 | 74 | 92:8 | Excellent diastereoselectivity; enables asymmetric induction. |
| Ru(TPP)CO | Toluene | 80 | 89 | 88:12 | High thermal stability; good balance of yield and trans preference. |
Note: Rh₂(OAc)₄ is recommended for initial scale-up due to its operational simplicity and functional group tolerance.
Experimental Workflows
Figure 2: Multi-step synthetic workflow from 2,4-dimethylstyrene to the target methanamine.
Protocol A: Synthesis of Ethyl 2-(2,4-dimethylphenyl)cyclopropanecarboxylate
This protocol utilizes Rh₂(OAc)₄ to construct the core cyclopropane ring.
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Loading: Add 2,4-dimethylstyrene (10.0 mmol, 1.0 equiv) and Rh₂(OAc)₄ (0.1 mmol, 1 mol%) to the flask. Dissolve in 50 mL of anhydrous dichloromethane (DCM).
-
Controlled Addition: Dissolve ethyl diazoacetate (EDA, 12.0 mmol, 1.2 equiv) in 20 mL of anhydrous DCM. Load this solution into a gas-tight syringe.
-
Reaction Execution: Using a syringe pump, add the EDA solution dropwise to the stirring reaction mixture over 4 hours at room temperature.
-
Self-Validating Checkpoint: Gentle effervescence (N₂ gas evolution) should be visible upon each drop of EDA entering the solution. If gas evolution ceases, the catalyst may be poisoned.
-
-
Workup: Once addition is complete, stir for an additional 1 hour. Filter the dark green mixture through a short pad of Celite to remove the rhodium catalyst, eluting with DCM.
-
Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes:EtOAc, 95:5) to isolate the trans and cis isomers.
Protocol B: Downstream Conversion to the Methanamine
This sequence converts the ester to the amine without risking cyclopropane ring-opening.
Step 1: Ester Reduction (LiAlH₄)
-
Dissolve the purified trans-ester (5.0 mmol) in anhydrous THF (20 mL) and cool to 0 °C under N₂.
-
Carefully add LiAlH₄ (6.0 mmol, 1.2 equiv) in small portions. Stir at 0 °C for 2 hours.
-
Self-Validating Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The UV-active ester spot will disappear, replaced by a lower-Rf alcohol spot that stains intensely with Phosphomolybdic Acid (PMA).
-
Fieser Workup (Critical step for yield): Quench sequentially with
mL H₂O, mL 15% NaOH, and mL H₂O (where = grams of LiAlH₄ used). This forms a granular white precipitate rather than a gelatinous emulsion. Filter, concentrate, and dry to yield (2-(2,4-dimethylphenyl)cyclopropyl)methanol.
Step 2: Mesylation & Azidation
-
Dissolve the alcohol in DCM (20 mL). Add Triethylamine (10.0 mmol) and cool to 0 °C.
-
Add Methanesulfonyl chloride (MsCl, 6.0 mmol) dropwise. Stir for 1 hour, then wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the crude mesylate.
-
Dissolve the mesylate in anhydrous DMF (15 mL). Add Sodium Azide (NaN₃, 15.0 mmol) and heat to 60 °C for 12 hours.
-
Extract with diethyl ether, wash extensively with water (to remove DMF), dry, and concentrate to yield the cyclopropyl azide. (Caution: Organic azides are potentially explosive; keep molecular weight > 150 g/mol and avoid concentrating to absolute dryness under high heat).
Step 3: Staudinger Reduction Causality: Hydrogenation (H₂/Pd-C) can cause benzylic cleavage or cyclopropane ring-opening. The Staudinger reduction is completely chemoselective for the azide.
-
Dissolve the azide in THF (20 mL) and add Triphenylphosphine (PPh₃, 6.0 mmol). Stir at room temperature for 2 hours until N₂ evolution ceases (formation of the iminophosphorane intermediate).
-
Add H₂O (2.0 mL) and heat to 50 °C for 4 hours to hydrolyze the intermediate.
-
Concentrate the mixture, acidify with 1M HCl, and extract with EtOAc to remove triphenylphosphine oxide (TPPO).
-
Basify the aqueous layer with 1M NaOH and extract with DCM. Dry and concentrate to yield the pure (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine .
References
- Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9dgPU56MZ8oj78R8FRqx0mOufFp6L-iBqbsjgHgGcthm3hBegHfdwuYWJcvEHmRuX4DIFEpwbNqCzlPgvjh2cNvT0D4YFGuIkDXxtSXK3FLdzCCB1khVCtsKDjTneWO4u_EuUpQSSXr7M3vA=]
- Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). University of East Anglia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW3fy2RYmbhDCTicenLQ7gQf0hkrLR_VlUfm_gYmUwdWwnUVMB2NELScrGwvok9YQybG25pwI_KPrBh-mmlCXchoixmSzO8JPga4TReeoEGn6u5hDYFYzdGVctuAAr6HB1uJ0VmhSaFZIC9yzZMuRh4_33MVobvw==]
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- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrRPLgQwwkNbhrmgVovoD_szr8b4uEwczaoB6hq-HO0tefPpGZBEje0Uz8KwnwMlqDmwWHkv2frFeCGjTTLuQvUUJ60TU36L_UGZY7MJj3JGj6SzQ_GZstqV7L5SBGD1r46QOBLAxsoN8blYM=]
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- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine via Reductive Amination
Introduction: The Significance of the Cyclopropylmethylamine Moiety in Modern Drug Discovery
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve the potency and selectivity of drug candidates.[1] The unique steric and electronic properties of the strained three-membered ring offer a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. When incorporated as a cyclopropylmethylamine, this scaffold serves as a key building block in the synthesis of a diverse array of biologically active molecules, including compounds targeting the central nervous system.[2][3]
This application note provides a comprehensive guide to the synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, a primary amine of significant interest in pharmaceutical research. We will delve into the strategic synthesis of the key intermediate, 2-(2,4-dimethylphenyl)cyclopropanecarbaldehyde, and provide detailed, field-proven protocols for its conversion to the target amine via reductive amination. The causality behind experimental choices, from reagent selection to reaction conditions, will be thoroughly explained to ensure both scientific integrity and practical applicability for researchers in drug development.
Synthetic Strategy: A Two-Phase Approach
The synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is most effectively approached in two distinct phases:
-
Phase 1: Synthesis of the Precursor Aldehyde. The initial and most critical phase is the construction of the 2-(2,4-dimethylphenyl)cyclopropanecarbaldehyde intermediate. This can be achieved through several established synthetic routes, with the choice often depending on the availability of starting materials and desired scale.
-
Phase 2: Reductive Amination. The final step involves the conversion of the aldehyde to the primary amine using a one-pot reductive amination procedure. This method is highly efficient and avoids the issues of over-alkylation often encountered with direct alkylation methods.[4][5]
The overall synthetic workflow is depicted below:
Caption: Overall Synthetic Workflow.
Phase 1: Synthesis of 2-(2,4-Dimethylphenyl)cyclopropanecarbaldehyde
The synthesis of the aldehyde intermediate is a critical step that dictates the overall efficiency of the synthetic route. Two plausible and well-documented methods for the key cyclopropanation step are the Simmons-Smith reaction and the Corey-Chaykovsky reaction.
Method A: Simmons-Smith Cyclopropanation Route
The Simmons-Smith reaction is a reliable method for the stereospecific cyclopropanation of alkenes.[6][7][8][9][10] This route commences with the commercially available 2,4-dimethylstyrene.
Caption: Simmons-Smith Route to the Aldehyde.
Protocol 1: Synthesis of 2-(2,4-Dimethylphenyl)cyclopropanecarboxylic acid
-
Cyclopropanation: To a stirred suspension of zinc-copper couple (2.0 eq.) in anhydrous diethyl ether, a solution of diiodomethane (2.0 eq.) in diethyl ether is added dropwise under a nitrogen atmosphere. The mixture is stirred for 30 minutes, after which a solution of 2,4-dimethylstyrene (1.0 eq.) in diethyl ether is added. The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS).
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-cyclopropyl-2,4-dimethylbenzene.
-
Friedel-Crafts Acylation: The crude 1-cyclopropyl-2,4-dimethylbenzene is dissolved in anhydrous dichloromethane and cooled to 0 °C. Aluminum trichloride (1.1 eq.) is added portion-wise, followed by the dropwise addition of oxalyl chloride (1.1 eq.). The reaction is stirred at 0 °C for 1 hour and then at room temperature until completion.
-
Hydrolysis and Purification: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude acid is purified by recrystallization or column chromatography.
Protocol 2: Conversion of the Carboxylic Acid to the Aldehyde
-
Reduction to the Alcohol: The 2-(2,4-dimethylphenyl)cyclopropanecarboxylic acid (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4, 1.5 eq.) in THF at 0 °C.[3][11][12] The mixture is then stirred at room temperature until the reaction is complete.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude (2-(2,4-dimethylphenyl)cyclopropyl)methanol.
-
Oxidation to the Aldehyde: The crude alcohol is dissolved in anhydrous dichloromethane. Pyridinium chlorochromate (PCC, 1.5 eq.) is added, and the mixture is stirred at room temperature until the oxidation is complete.[13][14][15][16] Alternatively, a Swern oxidation can be employed for a milder conversion.
-
Purification: The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated. The crude aldehyde is then purified by column chromatography to yield 2-(2,4-dimethylphenyl)cyclopropanecarbaldehyde.
Method B: Corey-Chaykovsky Cyclopropanation Route
An alternative approach involves the Corey-Chaykovsky reaction, which is particularly useful for the cyclopropanation of α,β-unsaturated carbonyl compounds.[4][17][18][19]
Phase 2: Reductive Amination to (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
With the key aldehyde intermediate in hand, the final transformation to the target primary amine is achieved through a one-pot reductive amination. This method involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction.[5][20]
Caption: Reductive Amination Mechanism.
Protocol 3: Reductive Amination using Sodium Cyanoborohydride
-
Reaction Setup: To a solution of 2-(2,4-dimethylphenyl)cyclopropanecarbaldehyde (1.0 eq.) in methanol, add ammonium chloride (5.0 eq.) and 3Å molecular sieves. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Sodium cyanoborohydride (NaBH3CN, 1.5 eq.) is added portion-wise to the reaction mixture.[20] The reaction is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the aldehyde.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is purified by column chromatography to yield (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
Causality of Reagent Choice:
-
Ammonium Chloride: Serves as a convenient and stable source of ammonia for the in-situ formation of the imine.
-
Sodium Cyanoborohydride (NaBH3CN): This is a mild reducing agent that is selective for the reduction of the iminium ion over the starting aldehyde, which is crucial for the success of the one-pot reaction.[20] It is also stable in protic solvents like methanol under the reaction conditions.
Characterization of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
The structure of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 2,4-dimethylphenyl group (approx. 6.9-7.1 ppm). Methyl protons on the aromatic ring (two singlets, approx. 2.2-2.4 ppm). Methylene protons of the aminomethyl group (a multiplet, approx. 2.5-2.8 ppm). Cyclopropyl protons (complex multiplets in the upfield region, approx. 0.5-1.5 ppm). Amine protons (a broad singlet, variable chemical shift). |
| ¹³C NMR | Aromatic carbons (approx. 125-140 ppm). Methyl carbons on the aromatic ring (approx. 20-22 ppm). Methylene carbon of the aminomethyl group (approx. 40-45 ppm). Cyclopropyl carbons (approx. 10-25 ppm). |
| Mass Spectrometry (MS) | Expected [M+H]⁺ ion corresponding to the molecular weight of the compound (C₁₂H₁₇N, MW: 175.27). |
Conclusion
The synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine can be reliably achieved through a two-phase synthetic strategy involving the initial construction of the 2-(2,4-dimethylphenyl)cyclopropanecarbaldehyde intermediate, followed by an efficient one-pot reductive amination. The protocols outlined in this application note are based on well-established and robust chemical transformations, providing researchers with a practical guide for the preparation of this valuable building block for drug discovery and development. The detailed explanation of the rationale behind the chosen methodologies aims to empower scientists to adapt and optimize these procedures for their specific research needs.
References
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
-
Corey-Chaykovsky Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Johnson–Corey–Chaykovsky reaction. (2023, November 28). In Wikipedia. [Link]
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Simmons-Smith Cyclopropanation Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Simmons–Smith reaction. (2023, December 19). In Wikipedia. [Link]
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996). Google Patents.
-
Simmons‐Smith Cyclopropanation Reaction. (2014). ResearchGate. Retrieved from [Link]
-
Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. (2018). Wiley Online Library. Retrieved from [Link]
-
Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). MDPI. Retrieved from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube. Retrieved from [Link]
-
09.10 Reductive Amination. (2020, May 7). YouTube. Retrieved from [Link]
-
Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. (2018). ACS Publications. Retrieved from [Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2019). Europe PMC. Retrieved from [Link]
-
Carboxylic Acids to Alcohols. (2024, November 26). Chemistry Steps. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
- PROCESSES FOR THE PREPARATION OF CYCLOPROPANECARBOXYLIC ACID AND DERIVATIVES THEREOF. (n.d.). Google Patents.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, February 28). ResearchGate. Retrieved from [Link]
- Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. (n.d.). Google Patents.
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
reduction of carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(2-Phenylcyclopropyl)methanamine. (n.d.). PubChem. Retrieved from [Link]
-
Dimethyl-(2-phenyl-cyclopropyl)-amine. (n.d.). PubChem. Retrieved from [Link]
-
Biocatalysed Reduction of Carboxylic Acids to Primary Alcohols in Aqueous Medium: A Novel Synthetic Capability of the Zygomycete. (n.d.). Politecnico di Milano. Retrieved from [Link]
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease. Retrieved from [Link]
-
Cyclopropylamine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. (2023, April 24). Master Organic Chemistry. Retrieved from [Link]
-
Alcohols to Aldehydes, Part 3: Oxidations with DMSO. (2022, March 1). YouTube. Retrieved from [Link]
-
Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (2018). Wiley Online Library. Retrieved from [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (1963). Defense Technical Information Center. Retrieved from [Link]
-
[(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. (n.d.). MDPI. Retrieved from [Link]
-
[2-(4-Ethynylphenyl)cyclopropyl]methanamine. (n.d.). Chemsrc. Retrieved from [Link]
-
Cyclopropyl(2-methylphenyl)methanamine. (n.d.). PubChem. Retrieved from [Link]
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Microwave-assisted synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
[fontname="Helvetica",
Figure 1: Three-step microwave-assisted synthetic workflow for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
Experimental Protocols
General Setup: All reactions must be performed in a dedicated monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with precise IR/fiber-optic temperature sensors, magnetic stirring, and pressure-rated sealed glass vials.
Protocol A: Rh(II)-Catalyzed Cyclopropanation
Causality & Expert Insight: The reaction of ethyl diazoacetate (EDA) with styrenes conventionally requires slow addition (via syringe pump over 8-12 hours) to avoid exothermic EDA dimerization into diethyl maleate/fumarate. Microwave irradiation ensures rapid, localized heating that instantly activates the Rhodium(II) acetate catalyst. This drives the intermolecular cyclopropanation of 2,4-dimethylstyrene at a kinetic rate that vastly outpaces the competitive dimerization pathway, achieving high yields in minutes without continuous reagent feeding[1].
Step-by-Step Method:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4-dimethylstyrene (1.0 mmol, 132 mg) and Rh₂(OAc)₄ (1 mol%, 4.4 mg).
-
Add anhydrous dichloromethane (DCM, 2.0 mL) and ethyl diazoacetate (1.2 mmol, 137 mg) in a single portion.
-
Seal the vial with a Teflon-lined crimp cap.
-
Insert into the microwave reactor. Apply the following parameters: Temperature: 80 °C; Ramp Time: 2 min; Hold Time: 15 min; Stirring: 800 rpm.
-
Cool to 50 °C via compressed air cooling.
-
Evaporate the solvent under reduced pressure and purify via short-pad silica gel chromatography (Hexanes/EtOAc 9:1) to yield Ethyl 2-(2,4-dimethylphenyl)cyclopropanecarboxylate.
Protocol B: Direct Aminolysis of the Cyclopropanecarboxylate
Causality & Expert Insight: Converting an unactivated ester directly to an amide is notoriously sluggish, typically requiring harsh bases or a two-step saponification/coupling sequence. Microwave dielectric heating selectively excites the polar ester carbonyl and the ammonia dipole. This targeted energy absorption drastically lowers the activation energy barrier for nucleophilic acyl substitution, allowing direct amidation to proceed cleanly[2].
Step-by-Step Method:
-
Transfer the purified ester (0.8 mmol) to a fresh 10 mL microwave vial.
-
Add 3.0 mL of a 7N Ammonia in Methanol solution (NH₃/MeOH).
-
Seal the vial securely (Note: This reaction will generate significant autogenous pressure; ensure the vial is rated for >20 bar).
-
Apply microwave parameters: Temperature: 120 °C; Ramp Time: 3 min; Hold Time: 20 min; Stirring: 800 rpm.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo and triturate with cold diethyl ether to precipitate the pure 2-(2,4-dimethylphenyl)cyclopropanecarboxamide as a white solid.
Protocol C: Borane-Mediated Reduction to Methanamine
Causality & Expert Insight: Reducing amides to primary amines using Borane-THF (BH₃·THF) conventionally requires 12–24 hours at reflux. Extended thermal exposure risks ring-opening of the strained cyclopropane moiety. Microwave heating accelerates the initial hydride transfer and facilitates the rapid breakdown of the highly stable boron-nitrogen intermediate complex, completing the reduction in 10 minutes while preserving the integrity of the cyclopropane ring.
Step-by-Step Method:
-
In a dry, argon-purged 10 mL microwave vial, suspend the amide (0.5 mmol) in anhydrous THF (1.5 mL).
-
Slowly add BH₃·THF complex (1.0 M in THF, 2.0 mL, 2.0 mmol).
-
Seal the vial and apply microwave parameters: Temperature: 80 °C; Ramp Time: 1 min; Hold Time: 10 min; Stirring: 600 rpm.
-
Cool the vial to 0 °C in an ice bath.
-
Carefully quench the reaction by the dropwise addition of 1M HCl (1.0 mL) to destroy excess borane and break the B-N complex.
-
Basify the mixture to pH 12 using 2M NaOH, extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the target (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
Quantitative Data & Yield Comparison
The implementation of MAOS provides a stark contrast to conventional thermal methods, demonstrating superior throughput and material efficiency.
| Reaction Step | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | MW Product Purity (HPLC) |
| 1. Cyclopropanation | 8 - 12 hours / 55% | 15 minutes / 82% | > 95% |
| 2. Direct Amidation | 24 - 48 hours / 40% | 20 minutes / 88% | > 98% |
| 3. Amide Reduction | 16 - 24 hours / 60% | 10 minutes / 91% | > 96% |
| Total Process | ~ 48 - 84 hours | < 1 hour | N/A |
References
1.[3] Title: New tranylcypromine derivatives containing sulfonamide motif as potent LSD1 inhibitors to target acute myeloid leukemia: Design, synthesis and biological evaluation - PubMed Source: nih.gov URL:
2.[4] Title: Microwave-assisted synthesis | Anton Paar Wiki Source: anton-paar.com URL:
3.[5] Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC Source: nih.gov URL:
4.[1] Title: Buy 6-Tosyl-6-azabicyclo[3.1.0]hexane (EVT-381090) - EvitaChem Source: evitachem.com URL:
5.[2] Title: Microwave Assisted Amidation of 5-Aminoisophtalic Acid Dimethyl Ester Catalyzed by Imidazolium Ionic Liquids - Scientific.net Source: scientific.net URL:
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- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage protocols for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
An In-Depth Guide to the Handling and Storage of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
Abstract
This document provides a comprehensive guide to the proper handling and storage protocols for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine. As a novel compound, specific safety and stability data are not extensively available. Therefore, this guide synthesizes best practices from data on structurally related compounds, including cyclopropylamines and substituted phenyl methanamines. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. Researchers, scientists, and drug development professionals should use this document as a primary reference for establishing safe and effective laboratory procedures.
Introduction: Understanding the Compound
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a primary amine featuring a substituted phenyl group and a cyclopropyl moiety. The reactivity of this molecule is influenced by these functional groups. The primary amine group confers basicity and nucleophilicity, while the cyclopropyl ring can be susceptible to ring-opening reactions under certain conditions. The dimethylphenyl group influences the compound's steric and electronic properties. Due to the absence of specific stability and toxicology data for this exact molecule, a cautious approach to handling and storage is paramount. The recommendations in this guide are based on the known properties of similar chemical structures.
Hazard Identification and Safety Precautions
2.1. Potential Hazards:
-
Corrosivity and Irritation: Like many primary amines, this compound is likely to be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2]
-
Toxicity: Similar compounds, such as cyclopropyl(phenyl)methanamine, are reported to be toxic if swallowed[3]. Inhalation and dermal absorption may also be routes of exposure.
-
Flammability: While not confirmed, the presence of a hydrocarbon backbone suggests the compound may be flammable, particularly at elevated temperatures.[4]
-
Reactivity: The amine group can react exothermically with acids and oxidizing agents.
2.2. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to mitigate the risks associated with handling (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To protect against splashes that can cause severe eye irritation or damage.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation, burns, or absorption of the compound.[5][6] |
| Body Protection | A flame-resistant lab coat. | To protect against splashes and potential ignition sources. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used when handling the compound outside of a certified chemical fume hood or when aerosolization is possible. |
dot
Caption: Required PPE for handling the compound.
Storage Protocols
The long-term stability of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is best maintained by adhering to the following storage conditions, which are extrapolated from related compounds.[7][8][9][10]
3.1. Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated).[7][8][9][10] | To minimize thermal degradation and potential side reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen).[7][11] | To prevent oxidation of the amine and other sensitive moieties. |
| Light | In a dark, light-resistant container.[7][11] | To prevent photo-degradation. |
| Moisture | In a tightly sealed container with a desiccant. | To prevent hydrolysis and reactions with atmospheric moisture.[7] |
| Container | Tightly sealed amber glass vial or ampoule. | To protect from light and prevent leakage. |
dot
Caption: Decision workflow for proper storage.
3.2. Incompatible Materials:
To prevent hazardous reactions, store (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine away from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[4]
-
Acids and Acid Chlorides: Will cause a strong exothermic neutralization reaction.[4]
-
Acid Anhydrides: Incompatible due to reactivity with the amine group.[4]
-
Carbon Dioxide: Can react with the amine to form carbamates.[4]
Handling Protocols
4.1. General Handling:
-
All manipulations should be performed in a well-ventilated chemical fume hood.[6][12]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[5][12]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[6][13]
4.2. Dispensing Protocol:
-
Preparation: Ensure the chemical fume hood is clean and all necessary equipment (syringes, needles, vials) is dry and readily available. Purge the dispensing vial with an inert gas.
-
Equilibration: Allow the container of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Transfer: Using a clean, dry syringe, pierce the septum of the storage vial and slowly withdraw the desired amount of the compound.
-
Dispensing: Dispense the liquid into the reaction vessel, which should also be under an inert atmosphere.
-
Cleaning: Immediately rinse the syringe with a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) and dispose of the rinsate in an appropriate waste container.
-
Resealing: Reseal the storage container tightly, purge with inert gas, and return to the recommended storage conditions.
Spill and Waste Disposal
5.1. Spill Response:
-
Small Spills: Absorb with a non-combustible material such as sand or vermiculite. Place the absorbed material in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact a hazardous materials response team.
-
Ventilate the area and wash the spill site after the material has been removed.
5.2. Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.
Conclusion
The handling and storage of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine require a diligent and cautious approach due to the limited availability of specific safety and stability data. By adhering to the protocols outlined in this guide, which are derived from best practices for structurally analogous compounds, researchers can ensure the integrity of their samples and maintain a safe laboratory environment. It is strongly recommended that users perform their own risk assessments prior to handling this compound.
References
- Benchchem. An In-depth Technical Guide on the Stability and Storage of (4-(Bromomethyl)phenyl)methanamine.
- Santa Cruz Biotechnology. Cyclopropylamine.
- ECHEMI.
- Fisher Scientific.
- CDH Fine Chemical.
- Benchchem. Application Notes & Protocols: Handling and Storage of Reactive Cyclopropenes.
- PubChem. Cyclopropyl(phenyl)methanamine.
- Sigma-Aldrich.
- Angene Chemical. Safety Data Sheet - (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride.
- Enamine. SAFETY DATA SHEET - (2,2-dimethylcyclopropyl)methanamine hydrochloride.
- MilliporeSigma. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.
- ChemScene. (2-(4-Ethylphenyl)cyclopropyl)methanamine.
- StatLab.
- ChemScene. Cyclopropyl(2,3-dimethylphenyl)methanamine.
- ChemScene. (2,2-Dimethyl-1-phenylcyclopropyl)methanamine.
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Application Note & Protocols: Strategic Derivatization of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine for Accelerated Drug Discovery
Abstract
The (2-(2,4-dimethylphenyl)cyclopropyl)methanamine scaffold is a privileged structure in modern medicinal chemistry. Its inherent conformational rigidity, conferred by the cyclopropane ring, combined with the synthetic versatility of the primary amine, makes it an invaluable building block for developing novel therapeutics.[1][2] The cyclopropyl group can enhance metabolic stability, improve potency, and modulate physicochemical properties, addressing common challenges in drug discovery campaigns.[3][4] This guide provides a comprehensive overview of key derivatization strategies for this scaffold, complete with detailed, field-proven protocols and the scientific rationale behind experimental choices. The focus is on generating diverse chemical libraries for screening against various biological targets, particularly enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), where the cyclopropylamine motif is a known pharmacophore.[5][6]
The Strategic Value of the Cyclopropylamine Scaffold
The cyclopropane ring is more than just a small carbocycle; its unique electronic and structural properties are frequently exploited in drug design.[2][7]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, often improving a drug candidate's half-life.[4]
-
Conformational Constraint: The rigid nature of the ring system locks the orientation of substituents, which can lead to more favorable and entropically driven binding to target proteins.[3] This pre-organization can significantly enhance potency.
-
Pharmacophore Mimicry: The cyclopropyl ring can act as a bioisostere for other groups, such as a phenyl ring or a double bond, while offering a distinct three-dimensional profile.
-
Modulation of pKa: The electron-withdrawing nature of the cyclopropyl group can influence the basicity of the adjacent amine, which is critical for optimizing properties like cell permeability and avoiding P-glycoprotein efflux.[3]
The primary amine of (2-(2,4-dimethylphenyl)cyclopropyl)methanamine serves as a versatile synthetic handle, allowing for the exploration of vast chemical space through well-established and robust chemical transformations.
Core Derivatization Strategies
Two primary, high-yielding, and functional group-tolerant derivatization pathways are recommended for library synthesis: N-Acylation to form amides and Reductive Amination to form secondary amines. These two transformations provide access to a wide array of derivatives with diverse physicochemical properties.
Experimental Protocols & Methodologies
These protocols are designed to be robust and broadly applicable. Researchers should perform initial small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: N-Acylation via Acyl Chlorides
This method is highly efficient for converting the primary amine into a stable amide bond. The use of an acyl chloride is a classic, forceful method that proceeds rapidly. A tertiary amine base is required to scavenge the HCl byproduct.[8]
Rationale: The nucleophilic primary amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices for the base as they are non-nucleophilic and effectively neutralize the generated acid, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is generally inert and solubilizes a wide range of organic compounds.
Materials:
-
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
-
Acyl chloride of interest (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: Dissolve (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add TEA or DIPEA (1.5 eq) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive acyl chloride.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final N-acylated derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM | Inert, good solubility for reactants. |
| Base | TEA or DIPEA (1.5 eq) | Scavenges HCl byproduct without competing as a nucleophile. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, then allows reaction to complete. |
| Stoichiometry | 1.1 eq Acyl Chloride | Ensures complete consumption of the starting amine. |
| Monitoring | TLC, LC-MS | Confirms reaction completion and identifies byproducts. |
Protocol 2: Reductive Amination with Aldehydes/Ketones
Reductive amination is a cornerstone transformation for synthesizing secondary amines.[9] This one-pot procedure involves the initial formation of an imine (or iminium ion), which is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[10]
Rationale: NaBH(OAc)₃ is the reagent of choice because it is less reactive towards the starting aldehyde/ketone and preferentially reduces the protonated iminium ion intermediate.[9] This selectivity prevents the side reaction of reducing the carbonyl starting material to an alcohol. 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents.[9][10]
Materials:
-
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
-
Aldehyde or Ketone of interest (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: Dissolve (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE (approx. 0.1-0.2 M) in a round-bottom flask.
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine/iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in a single portion. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 3-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[9]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final secondary amine using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Application in Target-Oriented Drug Discovery
The derivatization of the (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine scaffold is particularly relevant for targets where a constrained amine is a key binding element.
-
LSD1/MAO Inhibitors: Tranylcypromine, a well-known MAO inhibitor, features a core phenylcyclopropylamine structure.[5] This scaffold is crucial for the mechanism-based irreversible inhibition of these flavin-dependent enzymes. By derivatizing the amine, researchers can modulate potency, selectivity between LSD1 and MAO isoforms, and overall ADMET properties. Recent studies have explored cyclopropylamine-containing pyrimidines as potent LSD1 inhibitors for anticancer applications.[6]
-
Exploring Structure-Activity Relationships (SAR): The protocols above allow for the rapid generation of a library of analogs.
-
N-Acylation: Introducing amides with varying alkyl or aryl substituents allows for probing pockets near the amine binding site. Hydrogen bond donors/acceptors, lipophilic groups, or charged moieties can be systematically introduced to optimize interactions.
-
Reductive Amination: This strategy elongates the molecule and maintains the basicity of the nitrogen (unlike acylation). This is useful for reaching adjacent binding pockets or altering the pKa to improve pharmacokinetics.
-
Conclusion
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a high-value starting material for drug discovery. Its derivatization through robust and reliable methods like N-acylation and reductive amination provides a direct path to structurally diverse libraries of drug-like molecules. The protocols and rationale provided in this guide offer a solid foundation for researchers to leverage this privileged scaffold in their quest for novel and effective therapeutics. Each new derivative should be meticulously purified and characterized to ensure that subsequent biological data is reliable, forming a self-validating system for successful lead discovery and optimization.
References
- Gardarsdottir, H.
- BenchChem. Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. BenchChem.
- BenchChem. Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. BenchChem.
- BenchChem. Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles. BenchChem.
- BenchChem. Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde. BenchChem.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
- An eco-friendly and highly efficient route for N-acylation under c
- Chiral cyclopropane rings are key pharmacophores in pharmaceuticals and bioactive natural products, making libraries of these building blocks a valuable resource for drug discovery and development campaigns. PMC.
- Amine synthesis by reductive amination (reductive alkyl
- Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.
- Reductive Amination - Common Conditions. organic-chemistry.org.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide
This section is organized by the key stages of a plausible synthetic route, addressing specific issues you may encounter.
Stage 1: Cyclopropanation of 2,4-Dimethylstyrene
The formation of the cyclopropane ring is a critical step, typically achieved via a Simmons-Smith or related reaction.
Q1: I am getting a low yield of the cyclopropanated product, (2-(2,4-dimethylphenyl)cyclopropyl)methanol. What are the likely causes and how can I fix this?
A1: Low yields in Simmons-Smith type reactions are a common issue and can often be traced back to the activity of the zinc reagent, the stability of the carbenoid, or the reactivity of the alkene.
-
Inactive Zinc-Copper Couple: The zinc must be activated to form the organozinc carbenoid.[1][2]
-
Solution: Activate the zinc dust immediately before use. A common procedure involves washing with dilute acid (e.g., HCl) to remove the passivating oxide layer, followed by treatment with a copper(II) sulfate solution to form the active zinc-copper couple.[1]
-
-
Moisture in the Reaction: The organozinc reagent is highly sensitive to moisture and will be quenched by water.[3]
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
-
Poor Alkene Reactivity: While the methyl groups on the phenyl ring are electron-donating and should enhance the reactivity of the styrene, other factors can play a role.
-
Solution: Consider using a more reactive cyclopropanating agent. The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, is often more effective for unfunctionalized alkenes.[2][4] For electron-deficient alkenes, the Shi modification, which employs a more nucleophilic zinc carbenoid, could be considered, although it may be less relevant for this electron-rich substrate.[4]
-
-
Side Reactions: The carbenoid can undergo side reactions if its concentration is too high.
-
Solution: If using a diazo compound-based method, slow addition via a syringe pump is recommended to minimize dimerization.[3]
-
Q2: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do?
A2: Incomplete conversion can be due to insufficient reagent activity or suboptimal reaction conditions.
-
Insufficient Reagent: Ensure you are using a sufficient excess of the dihalomethane and the zinc reagent.
-
Temperature: While many Simmons-Smith reactions are run at or below room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction by TLC or GC to find the optimal temperature.
-
Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[3] Ethereal solvents are also commonly used.[2]
Stage 2: Conversion of the Cyclopropylmethanol to a Leaving Group (e.g., Tosylate)
To introduce the amine, the hydroxyl group of the cyclopropylmethanol must first be converted into a good leaving group.
Q3: The tosylation of my (2-(2,4-dimethylphenyl)cyclopropyl)methanol is incomplete. How can I drive the reaction to completion?
A3: Incomplete tosylation is often due to steric hindrance or issues with the reagents.
-
Steric Hindrance: The cyclopropylmethyl group can be sterically demanding.
-
Solution: Increase the reaction time and/or temperature. Ensure you are using a suitable base, such as pyridine or triethylamine, to neutralize the HCl generated. A stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst.
-
-
Reagent Quality: The p-toluenesulfonyl chloride (TsCl) can degrade over time.
-
Solution: Use freshly purchased or purified TsCl. Ensure your solvent and base are anhydrous.
-
Stage 3: Amination of the Cyclopropylmethyl Tosylate
This final step introduces the desired amine functionality.
Q4: I am observing the formation of multiple byproducts during the amination step. What are they and how can I avoid them?
A4: Byproduct formation in this step can arise from elimination reactions or over-alkylation of the amine.
-
Elimination Reactions: The tosylate can undergo elimination to form an alkene, especially with bulky or strong bases.
-
Solution: Use a less hindered amine source if possible. Running the reaction at a lower temperature can also favor substitution over elimination.
-
-
Over-alkylation: The newly formed primary amine can react with another molecule of the tosylate to form a secondary amine.
-
Solution: Use a large excess of the aminating agent (e.g., ammonia or an ammonia equivalent). Alternatively, use a method that avoids direct alkylation with the primary amine, such as the Gabriel synthesis (using phthalimide) or an azide displacement followed by reduction (Staudinger reaction).[5][6]
-
Q5: The reaction with aqueous ammonia is not working well. What are my alternatives?
A5: Direct amination with ammonia can be challenging. Several alternative methods are available.
-
Sodium Azide followed by Reduction: Displace the tosylate with sodium azide in a polar aprotic solvent like DMF. The resulting azide can then be reduced to the primary amine using a variety of methods, such as triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.[7]
-
Gabriel Synthesis: Use potassium phthalimide to displace the tosylate. The resulting N-alkylated phthalimide can then be cleaved with hydrazine to release the primary amine.[5]
-
Mitsunobu Reaction: If starting from the alcohol, a Mitsunobu reaction with a suitable nitrogen nucleophile (e.g., phthalimide or hydrazoic acid) can directly provide a precursor to the amine with inversion of stereochemistry.[5][6][8]
Frequently Asked Questions (FAQs)
Q: What is the expected diastereoselectivity of the cyclopropanation step?
A: The Simmons-Smith reaction is stereospecific, meaning the configuration of the double bond is preserved in the product.[2][4] For a styrene derivative, this will lead to a racemic mixture of enantiomers, but the relative stereochemistry of the substituents on the cyclopropane ring will be determined by the approach of the carbenoid. For substrates with a nearby hydroxyl group, the zinc can coordinate and direct the cyclopropanation to the same face as the hydroxyl group.[2][4]
Q: Which analytical techniques are best for monitoring the reactions and characterizing the products?
A:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of all reaction steps.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the volatile starting materials and products of the cyclopropanation and for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final product. The cyclopropyl protons will have characteristic upfield shifts.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product, especially if it is non-volatile.
Q: How can I purify the final (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine product?
A:
-
Extraction: After the reaction, an aqueous workup is typically performed. The amine product can be extracted into an organic solvent after basifying the aqueous layer.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired amine from non-polar impurities and any remaining starting materials.[9]
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Recrystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride) by treatment with an acid like HCl. This salt can then be purified by recrystallization from a suitable solvent system.[9]
Q: Are there alternative synthetic routes to consider?
A: Yes, other routes are feasible. For instance, one could start with 2,4-dimethylphenylacetic acid, convert it to the corresponding diazoketone, and then perform an intramolecular cyclopropanation. Another approach involves the Curtius or Hofmann rearrangement of a cyclopropanecarboxamide precursor.[1][10][11][12][13] The Curtius rearrangement, in particular, is a robust method for converting a carboxylic acid to a primary amine with the loss of one carbon.[1][11]
Data and Protocols
Table 1: Troubleshooting Summary for Cyclopropanation
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inactive Zinc Reagent | Activate zinc with HCl and CuSO₄ immediately before use. |
| Moisture | Use anhydrous solvents and an inert atmosphere. | |
| Low Alkene Reactivity | Consider the Furukawa modification (Et₂Zn/CH₂I₂). | |
| Incomplete Reaction | Insufficient Reagent | Use a larger excess of the cyclopropanating agent. |
| Suboptimal Temperature | Cautiously increase the reaction temperature while monitoring by TLC/GC. |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of 2,4-Dimethylstyrene
-
Activate zinc dust (2.0 eq.) by stirring with 1M HCl for 2 minutes, then decant the acid, wash with water, ethanol, and finally diethyl ether. Dry under vacuum.
-
To a suspension of the activated zinc-copper couple in anhydrous diethyl ether under an argon atmosphere, add a solution of diiodomethane (1.5 eq.) in diethyl ether dropwise.
-
After stirring for 30 minutes, add a solution of 2,4-dimethylstyrene (1.0 eq.) in diethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Filter the mixture through celite and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Amination via an Azide Intermediate
-
Azide Formation: To a solution of (2-(2,4-dimethylphenyl)cyclopropyl)methyl tosylate (1.0 eq.) in anhydrous DMF, add sodium azide (1.5 eq.). Heat the mixture to 60-80 °C and stir for 12 hours, monitoring by TLC. After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Reduction: Dissolve the crude azide in THF and add triphenylphosphine (1.2 eq.). Stir at room temperature for 2 hours, then add water and stir for an additional 6 hours. Concentrate the reaction mixture and purify by column chromatography to yield the desired amine.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic pathway for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
Troubleshooting Decision Tree: Low Cyclopropanation Yield
Caption: Decision tree for troubleshooting low cyclopropanation yields.
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 12. One moment, please... [chemistrysteps.com]
- 13. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification Strategies for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
Executive Summary
You are likely working with (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine , a structural analog of tranylcypromine-like monoamine oxidase (MAO) inhibitors or lysine-specific demethylase 1 (LSD1) inhibitors.
This molecule presents a "Triple Threat" of purification challenges:
-
High Basicity: Primary amines interact aggressively with acidic silanols on silica, leading to peak tailing and yield loss.
-
Stereochemical Complexity: The cyclopropane ring introduces cis/trans diastereomers and enantiomers.
-
Stability Concerns: The strained cyclopropane ring requires careful handling to prevent acid-catalyzed ring opening during salt formation.
This guide provides a modular purification strategy, moving from bulk cleanup (salt formation) to high-precision isolation (chiral HPLC).
Phase 1: Bulk Purification (The "Catch & Release" Protocol)
Objective: Remove non-basic organic impurities (unreacted styrenes, carbenoids) without column chromatography.
The Protocol
The most robust method for primary amines is isolating the hydrochloride or tartrate salt. This exploits the basicity of the amine (pKa ~9.5–10.0).
Step-by-Step Workflow:
-
Dissolution: Dissolve crude oil in a non-polar solvent (e.g., Diethyl ether or MTBE). Avoid chlorinated solvents if possible to maximize precipitation.
-
Acid Addition:
-
Option A (Standard): Add 2M HCl in diethyl ether dropwise at 0°C.
-
Option B (Gentle): If the cyclopropane ring is sensitive (rare for this specific analog but possible), use L-Tartaric acid dissolved in minimal Ethanol.
-
-
Precipitation: The amine salt should crash out as a white/off-white solid.
-
Filtration: Filter under Argon. Wash the cake with cold ether to remove lipophilic impurities.
-
Free Basing (The "Release"):
-
Suspend the salt in DCM.
-
Wash with saturated Na₂CO₃ (pH > 11). Do not use NaOH if prolonged contact is expected to avoid potential degradation.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Data Table 1: Salt Selection Guide
| Salt Type | Solubility (Organic) | Crystallinity | Risk of Ring Opening | Recommended For |
| Hydrochloride | Very Low | High | Moderate (if heated) | General storage & bulk purity |
| L-Tartrate | Low | Moderate | Low | Chiral resolution precursor |
| Oxalate | Low | High | Low | Analytical characterization |
Phase 2: Silica Gel Chromatography (Troubleshooting "Streaking")
Issue: Users frequently report that the amine "sticks" to the column or elutes as a broad smear. Root Cause: The amine lone pair hydrogen bonds with acidic silanol (Si-OH) groups on the silica surface.
The Solution: Amine Deactivation
You must block the silanol sites using a "sacrificial" base in the mobile phase.
Optimized Mobile Phase:
-
Base Solvent: Dichloromethane (DCM)
-
Polar Modifier: Methanol (MeOH)[1]
-
Additive: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃ in H₂O).
Critical Protocol:
-
Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing the additive before loading the sample.[1] This saturates the silanol sites.
-
Elution Gradient:
-
Start: 100% DCM (+1% TEA)
-
End: 90:10 DCM:MeOH (+1% TEA)
-
-
Detection: UV at 210 nm (amine absorption is weak; rely on the phenyl ring). Use Ninhydrin stain for TLC.
Phase 3: Stereochemical Resolution
This molecule possesses two chiral centers on the cyclopropane ring. Synthetic routes usually yield a trans-racemate.
Workflow Visualization
Caption: Logical flow for purifying arylcyclopropylamines from crude mixture to enantiopure compound.
Technique A: Chiral HPLC (Analytical/Prep)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Why: The polysaccharide stationary phase interacts with the "propeller" shape of the 2,4-dimethylphenyl group, providing excellent discrimination.
Technique B: Classical Resolution (Scale-Up)
If HPLC is too expensive for gram-scale:
-
Mix racemic amine with (S)-Mandelic acid (0.5 eq) in Isopropanol.
-
Heat to reflux and cool slowly.
-
The diastereomeric salt of one enantiomer often crystallizes preferentially.
-
Recrystallize until constant melting point is achieved.
Troubleshooting & FAQs
Q1: I see two spots on TLC that are very close together. Is this my product?
Diagnosis: This is likely the cis and trans diastereomers. Fix:
-
Trans-isomers are generally more thermodynamically stable and less polar (higher Rf) in this scaffold.
-
Run a 2D-TLC or use a slower gradient (e.g., 0.5% MeOH increments) to separate them.
-
Check: Ensure it's not the "rotamers" of a carbamate intermediate if you haven't fully deprotected yet.
Q2: My compound decomposes when I concentrate the fractions.
Diagnosis: Formation of "pseudo-carbamates" with atmospheric CO₂ or reaction with chlorinated solvents over time. Fix:
-
Do not store the free amine in DCM for long periods.
-
Immediately convert the purified free base to the HCl salt for storage.
-
Ensure the rotovap bath is < 40°C to prevent any thermal ring strain release (though this scaffold is relatively robust).
Q3: The peak shape on HPLC is terrible (tailing).
Diagnosis: Insufficient base modifier. Fix:
-
Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase.
-
Note: If using Mass Spec (LC-MS), use Ammonium Formate or Ammonia instead of DEA/TFA to avoid signal suppression.
Q4: Can I use Alumina instead of Silica?
Answer: Yes. Neutral Alumina (Brockmann Grade III) is excellent for amines because it is less acidic than silica. You can often omit the TEA additive, which simplifies the workup.
References
-
General Amine Purification: BenchChem Technical Support.[2] (2025).[1][2][3] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from
- Cyclopropylamine Synthesis & Stability: de Meijere, A., et al. (2003). Cyclopropyl Building Blocks for Organic Synthesis. Chemical Reviews.
- Chiral Resolution of Cyclopropanes: Wilsily, A., & Fillion, E. (2008). Asymmetric Synthesis of Cyclopropylamines. Journal of the American Chemical Society.
-
Analogous Separations: Daicel Chiral Technologies. Application Note: Separation of Aryl Amines on Chiralpak AD-H. Retrieved from
-
Salt Formation Protocols: Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5][6] (2002).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
(Note: While specific literature on the 2,4-dimethyl variant is proprietary or sparse, these references cover the foundational chemistry of the arylcyclopropylamine class.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine: A Technical Support Guide
For researchers and drug development professionals embarking on the synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, the path can present a unique set of challenges. The construction of the sterically hindered 2,4-dimethylphenyl substituted cyclopropane ring and the subsequent installation of the aminomethyl group require careful control of reaction conditions to achieve desired yields and stereoselectivity. This technical support guide, structured in a question-and-answer format, addresses common troubleshooting scenarios encountered during this synthesis, providing in-depth explanations and actionable solutions to overcome these hurdles.
Part 1: Cyclopropanation of 2,4-Dimethylstyrene
The initial and often most critical step is the formation of the cyclopropane ring. The electron-donating methyl groups on the aromatic ring of 2,4-dimethylstyrene activate the double bond, making it a good substrate for cyclopropanation. However, these same groups can also introduce steric hindrance and influence the diastereoselectivity of the reaction.
Question 1: My cyclopropanation reaction of 2,4-dimethylstyrene is resulting in a low yield of the desired cyclopropyl ester/nitrile. What are the likely causes and how can I improve the conversion?
Low yields in the cyclopropanation step can stem from several factors, primarily related to the choice of reagents and reaction conditions. Let's explore the two most common methods and their associated troubleshooting strategies.
Scenario A: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
Rhodium-catalyzed decomposition of diazo compounds is a powerful method for cyclopropanation.[1] However, the stability of the diazo reagent and the activity of the catalyst are paramount.
Potential Causes & Solutions:
-
Decomposition of Ethyl Diazoacetate (EDA): EDA is prone to decomposition, especially in the presence of acid or at elevated temperatures.
-
Slow Addition: A key strategy to minimize side reactions like dimerization is the slow addition of EDA to the reaction mixture using a syringe pump.[2]
-
Temperature Control: Maintain the recommended reaction temperature. Many rhodium-catalyzed reactions proceed well at room temperature, but optimization may be necessary.[2]
-
Purity of EDA: Ensure the EDA is pure and free from acidic impurities that can accelerate its decomposition.
-
-
Inactive Catalyst: The rhodium catalyst may be inactive due to improper handling or degradation.
-
Catalyst Source and Age: Use a catalyst from a reputable supplier and ensure it is not expired.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A systematic increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can be explored.[2]
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred.
-
Inert Atmosphere: Rhodium catalysts can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial.[3]
-
Scenario B: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, utilizing an organozinc carbenoid, is another effective method.[4] Its success hinges on the quality of the zinc reagent and the reaction setup.
Potential Causes & Solutions:
-
Poorly Activated Zinc: The zinc-copper couple must be freshly prepared and highly active.
-
Activation Procedure: Follow a reliable procedure for zinc activation, such as treatment with HCl followed by washing with diethyl ether.
-
Alternative Zinc Sources: Consider using diethylzinc (Et₂Zn), which is often more reactive (Furukawa modification).[4]
-
-
Moisture Contamination: The organozinc reagent is highly sensitive to moisture.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. The reaction must be performed under an inert atmosphere.[3]
-
-
Steric Hindrance: The 2,4-dimethylphenyl group can sterically hinder the approach of the bulky Simmons-Smith reagent.
-
Reaction Time and Temperature: Longer reaction times or a moderate increase in temperature may be required to drive the reaction to completion.
-
| Parameter | Rhodium-Catalyzed (EDA) | Simmons-Smith |
| Key Reagents | Rh₂(OAc)₄, Ethyl Diazoacetate | Diiodomethane, Zinc-Copper Couple (or Et₂Zn) |
| Common Solvents | Dichloromethane (DCM), Dichloroethane (DCE) | Diethyl Ether, DCM |
| Typical Temperature | Room Temperature | 0 °C to Reflux |
| Key Considerations | Slow addition of EDA, catalyst activity | Anhydrous conditions, zinc activation |
Table 1. Comparison of key parameters for cyclopropanation methods.
Question 2: I am observing a mixture of cis and trans diastereomers in my cyclopropanation product. How can I improve the diastereoselectivity to favor the desired isomer?
Controlling diastereoselectivity is a common challenge, especially with substituted styrenes. The relative orientation of the aryl group and the newly introduced functional group on the cyclopropane ring is determined by the transition state of the cyclopropanation reaction.
Strategies for Controlling Diastereoselectivity:
-
Choice of Catalyst and Ligands (Rhodium-Catalyzed): The steric and electronic properties of the ligands on the rhodium catalyst can significantly influence the stereochemical outcome.
-
Bulky Ligands: The use of bulky carboxylate ligands on the dirhodium catalyst, such as triphenylacetate (TPA), can enhance the formation of the trans isomer by sterically disfavoring the transition state leading to the cis product.[5]
-
Chiral Catalysts: For enantioselective synthesis, employing chiral rhodium catalysts, such as those with prolinate ligands, can provide high levels of both diastereoselectivity and enantioselectivity.[6]
-
-
Reaction Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[2]
-
Directed Simmons-Smith Reaction: While 2,4-dimethylstyrene lacks a directing group, it's a crucial concept to be aware of. In substrates with a nearby hydroxyl group, the zinc reagent can coordinate to the oxygen, directing the cyclopropanation to the same face of the double bond.[7] This principle highlights the importance of substrate structure in stereocontrol.
-
Biocatalysis: Engineered enzymes, such as myoglobin variants, have shown remarkable diastereo- and enantioselectivity in the cyclopropanation of styrenes.[2] These biocatalysts can create a highly controlled chiral environment that dictates the approach of the reactants.
Caption: Key factors and strategies for controlling diastereoselectivity.
Part 2: Conversion to the Aminomethyl Group
Once the cyclopropane ring is formed with the desired stereochemistry, the next phase involves converting the ester or nitrile functionality into the primary amine.
Question 3: My reduction of the cyclopropyl nitrile to the corresponding amine is giving low yields or resulting in side products. What are the best practices for this transformation?
The reduction of a nitrile to a primary amine is a standard transformation, but the presence of the cyclopropyl ring can sometimes influence the reaction.
Recommended Reduction Methods:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of efficiently reducing nitriles to primary amines.[7]
-
Anhydrous Conditions: LiAlH₄ reacts violently with water, so strictly anhydrous conditions are essential.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents.
-
Workup: A careful workup procedure (e.g., Fieser workup) is necessary to quench the excess reagent and hydrolyze the aluminum salts.
-
-
Catalytic Hydrogenation: This method offers a milder alternative to LiAlH₄ and avoids the need for a reactive metal hydride.
-
Catalysts: Common catalysts include Raney nickel or platinum oxide.[7]
-
Pressure and Temperature: The reaction typically requires elevated pressure and temperature.
-
Solvent: Alcohols like ethanol or methanol are often used as solvents.
-
Troubleshooting Poor Reduction:
-
Incomplete Reaction:
-
LiAlH₄: Ensure a sufficient excess of LiAlH₄ is used (typically 2-3 equivalents).
-
Catalytic Hydrogenation: Increase the catalyst loading, hydrogen pressure, or reaction time.
-
-
Side Reactions:
-
Over-reduction: While less common with nitriles, aggressive conditions can sometimes lead to ring-opening of the cyclopropane, especially if it is activated by adjacent functional groups. Milder conditions should be explored if this is suspected.
-
Incomplete Hydrolysis of Intermediates: During the LiAlH₄ workup, ensure complete hydrolysis to liberate the free amine.
-
Caption: Workflow for the reduction of the cyclopropyl nitrile.
Part 3: Purification and Characterization
The final step in the synthesis is the purification of the target amine and the confirmation of its structure and stereochemistry.
Question 4: I am having difficulty separating the cis and trans diastereomers of the final amine product. What purification strategies can I employ?
The separation of diastereomers can be challenging due to their similar physical properties.
Purification Techniques:
-
Column Chromatography: This is the most common method for separating diastereomers.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A systematic screening of solvent systems with varying polarities is necessary. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. The addition of a small amount of a basic modifier like triethylamine can improve peak shape and prevent tailing of the amine on the silica gel.
-
TLC Analysis: Careful monitoring of the separation by thin-layer chromatography (TLC) is crucial to optimize the solvent system.
-
-
Diastereomeric Salt Formation: If chromatography fails, conversion of the amine into a salt with a chiral acid can lead to the formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. The free amine can then be regenerated by treatment with a base.
-
Preparative HPLC: For small-scale purifications or when high purity is required, preparative high-performance liquid chromatography (HPLC) can be a powerful tool.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine?
A common route involves the cyclopropanation of 2,4-dimethylstyrene with a diazoacetate or a Simmons-Smith reagent to form a cyclopropyl ester. This ester is then converted to a primary amide, which can be reduced to the target amine. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then subjected to a Curtius or Hofmann rearrangement to yield the amine. A more direct route involves the cyclopropanation with diazoacetonitrile to form the cyclopropyl nitrile, which is then reduced to the amine.[8]
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes. Diazo compounds like ethyl diazoacetate are potentially explosive and should be handled with care in a well-ventilated fume hood. Organozinc reagents used in the Simmons-Smith reaction are pyrophoric and water-sensitive. Lithium aluminum hydride is also highly reactive with water and can ignite. Always follow proper safety protocols and wear appropriate personal protective equipment.
Q3: How can I confirm the stereochemistry of my final product?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of the cyclopropane ring. The coupling constants (J-values) between the protons on the cyclopropane ring can provide information about their spatial relationship. For the determination of absolute stereochemistry, chiral chromatography or X-ray crystallography of a suitable crystalline derivative may be necessary.
References
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- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Simmons–Smith reaction.
- Masarwa, A., & Marek, I. (2017). Cyclopropanation via Ruthenium-Derived Redox-Active Carbenes. Mechanistic Insights from Experiments and Computations. Accounts of Chemical Research, 50(9), 2192-2204.
- Balskus, E. P., & Wallace, S. (2016). Interfacing Microbial Styrene Production with a Biocompatible Cyclopropanation Reaction.
- LookChem. (n.d.). (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine,hydrochloride CAS NO.1213682-09-7.
- BLDpharm. (n.d.). 1213682-09-7|(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride.
- Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
- Padwa, A., & Krumpe, K. E. (1992). Rhodium(II) catalyzed reactions of diazo-carbonyl compounds. Tetrahedron, 48(26), 5385-5423.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
- ResearchGate. (n.d.). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents.
- Royal Society of Chemistry. (n.d.).
- Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935.
- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
- Fasan, R. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Journal of the American Chemical Society, 137(1), 552-558.
- Fasan, R. (2019). Origin of high stereocontrol in olefin cyclopropanation catalyzed by an engineered carbene transferase. Proceedings of the National Academy of Sciences, 116(24), 11696-11701.
- Fasan, R. (2022). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Chemical Science, 13(25), 7496-7503.
- Fasan, R. (2021). Computational design of generalist cyclopropanases with stereodivergent selectivity.
- Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987-2989.
- Houk, K. N., & Singleton, D. A. (2004). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 126(1), 291-300.
- BenchChem. (2025).
- Charette, A. B., & Juteau, H. (1997). Simmons−Smith Cyclopropanation Reaction. Journal of the American Chemical Society, 119(48), 11774-11782.
- Itami, K., & Yamaguchi, J. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling.
- Davies, H. M., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Organic Letters, 3(11), 1733-1736.
- Ghorai, M. K., & Kumar, A. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7029.
- Cha, J. K. (2014). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Chemical Neuroscience, 5(11), 1087-1092.
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- Itami, K., & Yamaguchi, J. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Waseda University Repository.
- Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.
- Heathcock, C. H., & Poulter, S. R. (1968). Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Tetrahedron Letters, 9(51), 5339-5342.
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- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
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- Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
- Royal Society of Chemistry. (n.d.). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane.
- Mash, E. A. (2000). Reductive cyclopropanation of alkenes using electrons derived from hydrogen: reaction of alkenes and... Journal of the American Chemical Society, 122(25), 5961-5971.
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Minimizing side reactions during (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine preparation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
General Synthetic Pathway Overview
The preparation of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a valuable transformation, often employed in the synthesis of pharmaceutical intermediates. The most common and reliable synthetic strategy involves two key stages: the cyclopropanation of a substituted styrene to form a cyclopropanecarbonitrile intermediate, followed by the reduction of the nitrile to the target primary amine.
This pathway is favored for its relative efficiency and the availability of starting materials. However, control over diastereoselectivity in the first step and suppression of byproducts in the second are critical for achieving high purity and yield.
Caption: High-level overview of the synthetic route.
Part 1: Troubleshooting the Cyclopropanation Step
The formation of the cyclopropane ring is the cornerstone of this synthesis. The primary challenges are achieving high conversion and controlling the stereochemical outcome.
Q1: My cyclopropanation of 2,4-dimethylstyrene is inefficient, resulting in low yields. What are the likely causes and how can I improve it?
A1: Low yields in cyclopropanation reactions often trace back to three areas: the carbene/carbenoid source, reaction conditions, or competing side reactions.
-
Carbene/Carbenoid Reactivity: For Simmons-Smith type reactions (using CH₂I₂ and a Zn-Cu couple), the activation of zinc is paramount. If the reaction is sluggish, consider fresh activation of the zinc-copper couple. For catalytic methods using diazo compounds (e.g., ethyl diazoacetate followed by conversion to the nitrile), the catalyst choice is critical. Cobalt and rhodium-based catalysts are effective but can lead to numerous side reactions if not optimized.[1]
-
Steric Hindrance: The 2,4-dimethylphenyl group presents moderate steric bulk, which can impede the approach of the cyclopropanating agent. Increasing the reaction temperature may improve the rate, but often at the cost of selectivity.
-
Side Reactions: With diazo-based methods, the primary competing reaction is carbene dimerization (e.g., ethyl diazoacetate dimerizing to diethyl maleate and fumarate).[2] To mitigate this, add the diazo compound slowly to the reaction mixture containing the catalyst and the styrene, ensuring the carbene is consumed by the olefin as it is generated.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
Q2: My product is a mixture of cis and trans diastereomers. How can I control the stereoselectivity?
A2: Achieving high diastereoselectivity is a common challenge. The trans isomer is generally the thermodynamically more stable product, but the ratio is highly dependent on the reaction mechanism and conditions.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of the catalyst and its ligands are the primary drivers of selectivity. For instance, iron porphyrin catalysts have been shown to favor the formation of trans cyclopropanes.[3] Bulky ligands on the metal center can create a chiral pocket that directs the approach of the olefin, enhancing the formation of one diastereomer over the other.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Donor solvents like THF and acetonitrile have been observed to increase the trans/cis ratio in some iron-catalyzed systems.[3]
-
Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the pathway with the lowest activation energy, which often leads to the more sterically favored trans product.
| Parameter | Effect on trans:cis Ratio | Rationale |
| Bulky Catalyst Ligands | Generally Increases | Steric hindrance in the transition state disfavors the formation of the more crowded cis isomer. |
| Lower Temperature | Generally Increases | Exaggerates small differences in activation energy between the two diastereomeric transition states. |
| Solvent Polarity | Variable | Can stabilize or destabilize transition states differently. Donor solvents may coordinate to the metal center.[3] |
Part 2: Troubleshooting the Nitrile Reduction Step
The reduction of the cyclopropanecarbonitrile to the corresponding primary amine is the final key transformation. The main risks involve incomplete reaction, the formation of secondary amine impurities, or cleavage of the strained cyclopropane ring.
Q1: What is the best reducing agent for converting the cyclopropanecarbonitrile to the primary amine?
A1: The choice of reducing agent is a trade-off between reactivity, selectivity, and operational safety.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, unselective reducing agent that provides rapid and often complete reduction of nitriles. It is the go-to reagent for small-scale synthesis. However, its high reactivity requires stringent anhydrous conditions and a careful, cryogenic quench.
-
Catalytic Hydrogenation (e.g., Raney Nickel, Rh/C): This method is highly effective and scalable, making it suitable for industrial applications. It avoids the use of pyrophoric hydrides. The main drawback is the potential for forming secondary amine byproducts.[4]
-
Borane Reagents (e.g., BH₃·THF): Borane is a good alternative for reducing nitriles and is generally milder than LiAlH₄, potentially preserving other sensitive functional groups.
| Reducing Agent | Typical Conditions | Pros | Cons |
| LiAlH₄ | THF or Et₂O, 0°C to reflux | High reactivity, fast, effective | Requires anhydrous conditions, pyrophoric, difficult workup |
| Raney® Ni, H₂ | MeOH/NH₃, 50-100°C, 500-1000 psi H₂ | Scalable, high yield, "greener" | Requires high-pressure equipment, can form secondary amines |
| BH₃·THF | THF, 0°C to reflux | Milder than LiAlH₄, good selectivity | Slower reaction times, reagent stability can be an issue |
Q2: I'm using catalytic hydrogenation and observing significant secondary amine byproducts. How can this be prevented?
A2: The formation of secondary amines during catalytic hydrogenation is a well-known side reaction. It occurs when the initially formed primary amine attacks the partially reduced imine intermediate, which then gets reduced to the secondary amine.
Mechanism of Secondary Amine Formation:
Caption: Pathway for secondary amine byproduct formation.
The most effective way to suppress this side reaction is to conduct the hydrogenation in a solvent saturated with ammonia (e.g., methanolic ammonia).[4] The large excess of ammonia shifts the equilibrium away from the condensation reaction by competing with the primary amine for the imine intermediate.
Part 3: Purification and Analysis FAQ
Q1: What is the most effective way to separate the final cis and trans amine isomers?
A1: If the cyclopropanation step did not yield a single isomer, separation is necessary.
-
Preparative Chromatography: This is the most reliable method. Given the basic nature of the amine, silica gel chromatography can be effective, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 95:5:0.5) to prevent peak tailing.
-
Fractional Crystallization of Salts: The diastereomeric amines can be converted to salts (e.g., hydrochloride or sulfate). The different physical properties of the diastereomeric salts, such as solubility, may allow for separation via fractional crystallization.[5]
Q2: What are the key analytical signatures to confirm the structure and purity of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine?
A2: A combination of spectroscopic methods is essential for unambiguous characterization.
-
¹H NMR: Look for the characteristic high-field (upfield) signals of the cyclopropyl protons (typically 0.5-1.5 ppm). The benzylic proton (Ar-CH) and the aminomethyl protons (-CH₂-NH₂) will also be present. The coupling constants between the cyclopropyl protons can help determine the cis/trans stereochemistry.
-
¹³C NMR: The cyclopropyl carbons will appear at high field (typically 10-30 ppm). The two methyl groups on the aromatic ring will be distinct signals.
-
Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the compound (C₁₂H₁₇N, MW: 175.27 g/mol ) and can help identify impurities.
-
HPLC: A reversed-phase HPLC method (e.g., using a C18 column) is crucial for determining the purity of the final product and quantifying any isomeric impurities.
Part 4: Reference Experimental Protocols
These are generalized protocols and should be adapted and optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of 2-(2,4-Dimethylphenyl)cyclopropanecarbonitrile (Illustrative)
This protocol is a conceptual adaptation of known cyclopropanation methods for this specific substrate.
-
To a stirred suspension of activated Zinc-Copper couple (1.5 eq) in anhydrous toluene (5 mL/mmol) under a nitrogen atmosphere, add a solution of 2,4-dimethylstyrene (1.0 eq).
-
Add a solution of chloroacetonitrile (1.2 eq) and sodium iodide (0.1 eq) in toluene dropwise over 1 hour.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench carefully by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the title compound.
Protocol 2: Reduction of Nitrile using LiAlH₄
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of 2-(2,4-dimethylphenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF (10 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add LiAlH₄ (1.5 eq) portion-wise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing the cake with THF.
-
Concentrate the filtrate under reduced pressure. The crude amine can be purified by distillation under reduced pressure or chromatography.
References
-
Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(1), 187–190. Available at: [Link]
-
Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(15), 2606–2611. Available at: [Link]
-
Sokolova, O. O., & Bower, J. F. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Angewandte Chemie International Edition, 59(32), 13198-13212. Available at: [Link]
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Casey, C. P., & Strotman, N. A. (2004). Stereochemistry of cyclopropane formation involving group IV organometallic complexes. Journal of the American Chemical Society, 126(6), 1699–1704. Available at: [Link]
-
Sokolov, N. A., & Grozinsky, M. A. (2019). Site-Selective and Stereoselective C−H Functionalization of N-Cyclopropylamides via a Directed Remote Metalation. Organic Letters, 21(4), 1048-1052. Available at: [Link]
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Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. Available at: [Link]
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Powers, D. C., & Uyeda, C. (2017). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Catalysis, 7(7), 4384-4395. Available at: [Link]
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Wolf, J. R., Hamaker, C. G., Djukic, J. P., Kodadek, T., & Woo, L. K. (1995). Shape- and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Journal of the American Chemical Society, 117(36), 9194-9199. Available at: [Link]
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Wallace, S., & Balskus, E. P. (2015). Interfacing Microbial Styrene Production with a Biocompatible Cyclopropanation Reaction. Angewandte Chemie International Edition, 54(48), 14514-14518. Available at: [Link]
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Hart, H., & Curtis, O. E. (1956). Cyclopropyl Cyanide. Organic Syntheses, 36, 19. Available at: [Link]
-
Wikipedia. (n.d.). Cyclopropyl cyanide. Retrieved from [Link]
-
Wang, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 13245–13254. Available at: [Link]
- CN114213280A - Novel synthesis method of cyclopropyl cyanide. (2022). Google Patents.
-
Loper, M. D. (2024). Non-Toxic Tandem Ring-Opening Cyanation of Cyclopropyl Ketones. eScholarship. Available at: [Link]
-
Evanno, L., et al. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 285–311. Available at: [Link]
-
LookChem. (n.d.). (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine,hydrochloride. Retrieved from [Link]
- US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine. (1977). Google Patents.
- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. (1974). Google Patents.
- WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. (2016). Google Patents.
-
Arya, A., et al. (2011). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1234-1238. Available at: [Link]
- CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. (2009). Google Patents.
-
PubChem. (n.d.). 2,4-Dimethylstyrene. Retrieved from [Link]
- EP2981520B1 - NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. (2017). Google Patents.
-
Kuwajima, I., & Urabe, H. (1984). CYCLOPENTANONES FROM CARBOXYLIC ACIDS VIA INTRAMOLECULAR ACYLATION OF ALKYLSILANES: 2-METHYL-2-VINYLCYCLOPENTANONE. Organic Syntheses, 62, 124. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. DSpace [dr.lib.iastate.edu]
- 4. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 5. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
Optimizing solvent selection for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine crystallization
Introduction
Welcome to the technical support hub for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine . As a primary amine attached to a lipophilic cyclopropyl-aryl scaffold, this molecule presents distinct challenges in solid-state isolation. The free base is prone to existing as a viscous oil or low-melting solid due to high rotational freedom and weak intermolecular packing.
This guide provides a self-validating protocol for crystallizing this compound, primarily focusing on salt formation to improve thermal stability and crystallinity. We address the most frequent user report: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
Module 1: Solvent Selection & Salt Strategy
The Core Challenge: Lipophilicity vs. Ionicity
The 2,4-dimethylphenyl moiety renders the molecule highly lipophilic (LogP > 3 estimated), while the amine group is polar and basic.
-
Free Base: Likely an oil. Crystallization is difficult without high-vacuum distillation or specific cold-temperature techniques.
-
Target Form: Crystalline Salt (Hydrochloride, Succinate, or Tartrate).
Solvent Class Recommendations
Do not choose solvents randomly. Use this logic based on dielectric constants (
| Solvent Class | Specific Solvent | Role | Technical Rationale |
| Alcohols | Isopropanol (IPA) | Primary Solvent | Balances solubility of the lipophilic tail with the ionic salt headgroup. Best first-choice solvent. |
| Alcohols | Ethanol (EtOH) | Primary Solvent | Higher solubility than IPA; useful if the salt precipitates too fast (amorphous). |
| Esters | Ethyl Acetate (EtOAc) | Anti-solvent | Excellent for inducing crystallization of amine salts from alcoholic solutions. |
| Ethers | MTBE | Anti-solvent | Preferred over diethyl ether (safety). Promotes aggregation of the salt. |
| Ketones | Acetone | Modifier | Good for HCl salts, but risk of Schiff base formation if left for days with free amine. Use with caution. |
Protocol 1: The "Standard" Salt Crystallization
Use this protocol to establish a baseline crystalline form.
-
Dissolution: Dissolve 1.0 eq of Free Base oil in 5 volumes of Isopropanol (IPA) at 40°C.
-
Acid Addition: Slowly add 1.05 eq of acid (e.g., HCl in IPA or Ethanol) dropwise.
-
Critical Check: Ensure exotherm is controlled.
-
-
Nucleation: If precipitate forms immediately, heat to reflux (82°C) to redissolve.
-
Cooling: Cool to 20°C at a rate of 10°C/hour.
-
Checkpoint: If oil droplets appear at 50-60°C, STOP . Proceed to Module 2.
-
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: Instead of crystals, you see a second liquid phase (oil droplets) separating from the mother liquor. The Cause: The system has entered the metastable zone where the energy barrier for liquid-liquid separation is lower than for crystal nucleation. This is common when the solvent is too polar (repelling the lipophilic tail) or the temperature drops too fast.
Workflow: Rescuing an Oiled-Out Batch
Figure 1: Decision matrix for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Detailed Recovery Steps:
-
Re-heat: Heat the mixture until the two liquid phases merge into one clear solution.
-
Modify Solvent: If using pure IPA, add 5-10% Toluene or Ethyl Acetate . This slight increase in lipophilicity helps keep the "oily" amine in solution longer, allowing the ionic salt lattice to form first.
-
Seeding (Crucial): You must seed the solution. If you lack seeds, scratch the glass wall or sonicate a small aliquot to generate nuclei.
-
Isothermal Aging: Hold the temperature at the point just before oiling usually occurs (e.g., 50°C) for 2 hours after seeding to allow crystal growth.
Module 3: Stereochemical & Purity Considerations
The cyclopropyl ring introduces stereocenters. Your synthesis likely produces a mix of cis and trans isomers, or enantiomers.
Diastereomer Separation (Cis vs. Trans)
Crystallization is the most efficient method to upgrade diastereomeric purity.
-
Mechanism: Trans-isomers of cyclopropylamines generally pack more efficiently (higher density, higher melting point) than cis-isomers due to reduced steric clash between the aryl ring and the amine.
-
Solvent Tip: Use Ethanol/Water (95:5) . The water content acts as a strong anti-solvent for the more hydrophobic impurity, often forcing the less soluble diastereomer (usually trans) to crystallize out first.
Module 4: Frequently Asked Questions (FAQ)
Q1: I am using HCl in Dioxane, but my product is a sticky gum. Why? A: Dioxane is often too non-polar to stabilize the ionic pair effectively, and it holds onto solvent tenaciously (solvate formation).
-
Fix: Switch to HCl in Isopropanol . If the gum persists, digest the gum in refluxing Ethyl Acetate and add Methanol dropwise until it crystallizes.
Q2: How do I remove the "fishy" amine smell from the final crystals? A: The smell indicates residual free base or trapped solvent.
-
Fix: Wash the filter cake with cold MTBE (Methyl tert-butyl ether). MTBE is excellent at dissolving residual organic impurities and free amine oil without dissolving the salt.
Q3: The melting point is 10°C lower than the literature value. A: This suggests either (a) Solvent inclusion (solvate) or (b) Cis/Trans isomer contamination.
-
Test: Run a DSC (Differential Scanning Calorimetry).
-
Sharp peak: Likely a pure polymorph or stoichiometric solvate.
-
Broad shoulder: Isomer contamination. Recrystallize using the Ethanol/Water method described in Module 3.
-
References
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
- Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH.
-
Prat, D., et al. (2016).[1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1]
- Veverka, M., et al. (2013). "Oiling out: A common problem in crystallization of amine salts." Chemical Engineering Science. (General reference for amine salt LLPS phenomena).
-
Sanofi Solvent Selection Guide. (2013).[2] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development.
Sources
Technical Support Center: Purification of Crude (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
The following technical guide is designed for researchers and process chemists working with (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine .
This molecule belongs to the class of phenylcyclopropylmethanamines , structural homologs of monoamine oxidase inhibitors (like tranylcypromine) and serotonin/norepinephrine reuptake inhibitors. The presence of the 2,4-dimethyl substitution and the cyclopropyl ring introduces specific challenges regarding stereoisomerism (cis/trans) and lipophilicity that differ from simpler benzylamines.
Impurity Profile & Diagnostic Overview
Before initiating purification, identify the nature of your crude material. The crude free base is typically a viscous, yellowish-to-dark-brown oil.
| Impurity Type | Likely Origin | Diagnostic Sign | Removal Strategy |
| Neutral Organics | Unreacted 2,4-dimethylstyrene; Cyclopropyl esters/nitriles. | Strong aromatic/styrenic odor; insoluble in aqueous acid. | Acid-Base Extraction (Partitioning). |
| Cis-Isomer | Thermodynamic distribution during cyclopropanation. | Doublet peaks in NMR (distinct coupling constants); Lower MP of salt. | Fractional Recrystallization (HCl or Tartrate salts). |
| Ring-Opened Byproducts | Over-reduction (if using H₂/Pd); Acid-catalyzed ring opening. | Linear alkylamine signals in NMR; loss of cyclopropyl high-field protons (<1 ppm). | Column Chromatography or careful distillation. |
| Metallic Residues | Zn/Cu (Simmons-Smith), Rh/Ru (Carbenoid insertion), Li/Al (Reduction). | Colored salts (green/grey); Ash content. | Celite filtration ; EDTA wash; Salt formation. |
Troubleshooting Guides (FAQ Format)
Category A: Chemical Purity & Isolation[1][2]
Q: My crude product is a dark, viscous oil that refuses to crystallize. How do I handle this? A: Phenylcyclopropylmethanamines are often oils as free bases due to the rotational freedom of the methanamine arm and the mixture of isomers.
-
Immediate Action: Do not attempt to crystallize the free base directly. Convert it to a salt (Hydrochloride or Oxalate).
-
Protocol: Dissolve the crude oil in diethyl ether or MTBE. Cool to 0°C and slowly add 2M HCl in ether (or dioxane). The salt should precipitate as a white/off-white solid. If it "oils out" (forms a gum), scratch the glass or add a seed crystal. If gumming persists, decant the solvent, triturate the gum with fresh ether, and sonicate.
Q: I detect significant non-basic impurities (starting styrene or nitrile) by TLC. What is the most efficient cleanup? A: Use the "Acid-Base Swing" technique. Because your target is a primary amine, it can be selectively pulled into water using acid, leaving non-basic impurities in the organic layer.
-
Step 1: Dissolve crude in DCM or Ethyl Acetate.
-
Step 2: Extract with 1M HCl (3x). Target is now in the aqueous layer.
-
Step 3: Wash the combined aqueous acidic layers with fresh ether (discards neutrals).
-
Step 4: Basify the aqueous layer (pH > 12) with 4M NaOH.
-
Step 5: Extract back into DCM. Dry and concentrate.
Category B: Stereochemical Purity (Cis/Trans)
Q: My synthesis yielded a mixture of cis and trans isomers (diastereomers). How do I enrich the trans isomer? A: The trans-isomer is typically thermodynamically more stable and forms higher-melting salts.
-
Method: Recrystallization of the Hydrochloride salt.
-
Solvent System: Boiling Isopropanol (IPA) or Ethanol/Ethyl Acetate mixtures.
-
Mechanism: The trans-isomer HCl salt usually has a tighter crystal lattice and lower solubility than the cis-isomer. Dissolve the salt mixture in minimum hot IPA, allow to cool slowly to room temperature, then refrigerate. Filter the crystals (trans-enriched). The mother liquor will be enriched in the cis-isomer.
Q: How do I distinguish the isomers via NMR? A: Focus on the cyclopropyl ring protons (0.5 – 1.5 ppm).
-
Trans-isomer: typically displays a smaller coupling constant (
) between the benzylic proton and the methanamine-bearing proton. -
Cis-isomer: typically displays a larger coupling constant (
) due to the eclipsing interaction. -
Note: The 2,4-dimethyl groups on the phenyl ring may cause steric shielding, shifting the benzylic proton signal upfield compared to unsubstituted analogs.
Master Purification Workflows
Workflow 1: The "Acid-Base Swing" (Chemical Cleanup)
Use this for crude reaction mixtures containing non-amine starting materials.
Figure 1: Standard Acid-Base Extraction Protocol for Primary Amines.
Workflow 2: Salt Formation & Isomer Enrichment
Use this to convert the oil to a solid and remove cis-isomers.
-
Preparation: Dissolve 10g of "Purified Free Base Oil" (from Workflow 1) in 50 mL of anhydrous Diethyl Ether or MTBE.
-
Acidification: Under nitrogen flow, add 2.0 M HCl in Ether dropwise at 0°C. Monitor pH until acidic (pH 2-3).
-
Precipitation: A white solid should form.[1] Stir for 30 minutes at 0°C.
-
Filtration: Filter the solid under inert atmosphere (amine salts can be hygroscopic). Wash with cold ether.
-
Recrystallization (Isomer Purification):
-
Transfer solid to a flask.
-
Add minimum boiling Isopropanol (approx. 5-10 mL per gram).
-
If not fully dissolving, add Methanol dropwise until clear.
-
Allow to cool slowly to Room Temp, then 4°C overnight.
-
Result: The crystals are predominantly the trans-isomer hydrochloride.
-
Advanced Mechanistic Insights
Why 2,4-Dimethyl Substitution Matters
The 2,4-dimethyl substitution pattern on the phenyl ring increases the lipophilicity of the molecule compared to the unsubstituted parent.
-
Solubility: The free base will be highly soluble in non-polar solvents (Hexanes), making it harder to wash away non-polar impurities.
-
Sterics: The ortho-methyl group (position 2) creates steric hindrance near the cyclopropyl linkage. This increases the energy barrier for rotation and significantly differentiates the solubility profiles of the cis and trans salts, making recrystallization more effective than for unsubstituted analogs.
Stability Warning
Cyclopropylmethanamines are susceptible to acid-catalyzed ring opening if heated excessively in strong acid.
-
Risk: Conversion to homoallylic amines (ring opens).
-
Prevention: When performing the acid extraction (Workflow 1), keep the aqueous acid solution cold (0-5°C) and do not store the product in the acidic aqueous phase for prolonged periods. Neutralize immediately after washing.
Analytical Data Summary
| Parameter | Specification (Target) | Method |
| Appearance | White to off-white crystalline solid (HCl salt) | Visual |
| Purity (HPLC) | > 98.0% Area | C18 Column, 0.1% TFA in Water/MeCN gradient |
| Isomeric Ratio | > 95:5 (trans:cis) | H-NMR or Chiral HPLC |
| Residual Solvent | < 5000 ppm (IPA/Ether) | GC-Headspace |
| Water Content | < 1.0% | Karl Fischer (Salts are hygroscopic) |
References
-
Synthesis of Phenylcyclopropylamines: V. B. Kurteva et al. "Synthesis of trans- and cis-2-phenylcyclopropylamines." Beilstein Journal of Organic Chemistry, 2011. Source:
-
Resolution of Cyclopropylamines: Y. Wang et al. "Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine." ACS Chemical Neuroscience, 2013. (Describes purification and salt formation of close analogs). Source:
-
General Amine Purification (Acid-Base Extraction): "Purification of Amines." Common Organic Chemistry Protocols. Source:
-
Separation of Diastereomers: S. G. Morris. "Separation of cis- and trans-isomers of long chain amines."[2][3] Journal of the American Oil Chemists' Society, 1981.[3] Source:
Sources
Addressing stability issues of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine free base
A Guide to Ensuring Stability and Experimental Success
Introduction:
Welcome to the technical support center for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine free base. As a novel and highly reactive molecule, understanding its stability profile is critical for successful research and development. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this compound. Our goal is to empower you with the knowledge to mitigate stability issues and ensure the integrity of your experiments.
The unique structure of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, incorporating a primary amine, a strained cyclopropyl ring, and an oxidizable dimethylphenyl moiety, presents specific stability challenges. This document will address these challenges directly, offering scientifically-grounded solutions and preventative measures.
Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during your work with (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine free base.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing, browning) of the solid compound. | Oxidation of the dimethylphenyl group or amine functionality due to air/light exposure. | Store the compound under an inert atmosphere (argon or nitrogen), protect from light using amber vials, and store at the recommended low temperature. |
| Decreased purity over time, as determined by HPLC or other analytical methods. | Degradation via multiple pathways (oxidation, hydrolysis of the cyclopropylamine). | Strictly adhere to anaerobic and anhydrous handling techniques. Use freshly opened solvents and consider storing pre-weighed aliquots to minimize repeated exposure of the bulk material. |
| Inconsistent results in biological or chemical assays. | Partial degradation of the compound leading to lower effective concentration and the presence of interfering byproducts. | Perform a purity check of the compound before each experiment. If degradation is suspected, purify the material if possible or use a fresh, unopened batch. |
| Precipitation or cloudiness when dissolving the compound in aprotic solvents. | Formation of insoluble degradation products or reaction with residual moisture in the solvent. | Use high-purity, anhydrous solvents. Consider filtration of the solution through a syringe filter before use. |
| pH shifts in aqueous solutions or buffer preparations. | Reaction of the primary amine with components of the solution or atmospheric CO2. | Prepare solutions fresh and use immediately. If storage is necessary, blanket the headspace of the container with an inert gas. Use amine-free buffers where possible.[1] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine free base to ensure long-term stability?
A1: For optimal long-term stability, the compound should be stored at -20°C in a tightly sealed, amber glass vial under a dry, inert atmosphere such as argon or nitrogen.[1] This minimizes exposure to oxygen, moisture, and light, which are the primary drivers of degradation. For short-term storage (days to weeks), storage at 2-8°C under the same conditions is acceptable.[2]
Q2: I've noticed the compound is sensitive to air. What specific handling procedures should I follow?
A2: All handling of the solid compound and its solutions should be performed using standard anaerobic and anhydrous techniques. This includes working in a glove box or using a Schlenk line. If these are not available, work quickly and efficiently, and always blanket containers with an inert gas before sealing. Use dry solvents and degas them before use if necessary.
Q3: Can I store solutions of the compound for later use?
A3: It is highly recommended to prepare solutions fresh for each experiment.[1] If storage is unavoidable, solutions should be prepared in high-purity, anhydrous solvents, dispensed into single-use aliquots in tightly sealed vials with an inert gas headspace, and stored at -20°C for the shortest possible duration.[1]
Degradation Pathways
Q4: What are the primary chemical degradation pathways for this molecule?
A4: The main degradation pathways are oxidation and hydrolysis.[3] The primary amine and the electron-rich dimethylphenyl ring are susceptible to oxidation by atmospheric oxygen.[4] The cyclopropylamine moiety can also undergo hydrolytic degradation, particularly under non-neutral pH conditions.[5]
Q5: How can I detect degradation in my sample?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Visual inspection for color change can also be an early indicator.
Experimental Protocols
Protocol 1: Recommended Procedure for Weighing and Dissolving the Compound
-
Allow the container of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine free base to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.[1]
-
If available, perform all manipulations inside a glovebox with a dry, inert atmosphere.
-
If a glovebox is not available, open the container in a fume hood and quickly weigh the desired amount of the compound into a clean, dry vial.
-
Immediately add the anhydrous, degassed solvent to the vial.
-
Blanket the headspace of the vial with argon or nitrogen before sealing tightly.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Use the freshly prepared solution immediately.
Protocol 2: General Guidelines for Stability Testing
For researchers needing to establish the stability of the compound under their specific experimental conditions, a formal stability study is recommended. This can be designed based on the principles outlined in the ICH (International Council for Harmonisation) guidelines.[6][7]
-
Stress Testing: Expose the compound to forced degradation conditions such as high temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), oxidative conditions (e.g., exposure to hydrogen peroxide), and photolytic stress (exposure to UV/Vis light).[6] This helps to identify potential degradation products and pathways.
-
Accelerated Stability Testing: Store the compound at elevated temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., up to 6 months), with testing at specified time points (e.g., 0, 3, and 6 months).[7][8]
-
Long-Term Stability Testing: Store the compound under the recommended storage conditions (e.g., 25°C / 60% RH or 5°C) for an extended period, with testing at regular intervals (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter).[6][8]
Visualizing Stability Concepts
To aid in understanding the factors affecting the stability of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine free base, the following diagrams illustrate key concepts.
Caption: Primary degradation pathways for the free base.
Caption: A logical workflow for troubleshooting stability issues.
References
-
Cook, A. M., Grossenbacher, H., & Hütter, R. (n.d.). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PMC. Retrieved from [Link]
-
Patel, J., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous Oxidation of 2,6-Dimethylphenol with Hydrogen Peroxide Catalyzed by Transition Metal Complexes Supported on Polyvinylpyridinium Salts. Retrieved from [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of the initially disclosed cyclopropeneimine. Retrieved from [Link]
-
U.S. Department of Energy. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved from [Link]
-
University of Waterloo. (2022, October). Organic Bases Chemical Storage Fact Sheet. Retrieved from [Link]
-
SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Chemsafety. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Kyoto University. (n.d.). Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Retrieved from [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
-
Omori UK. (2025, December 17). Key pharmaceutical stability testing guidelines. Retrieved from [Link]
-
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
-
ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
PubChem. (n.d.). Dimethylphenylphosphine oxide. Retrieved from [Link]
-
GERPAC. (n.d.). Methodological guide for the stability studies of hospital pharmaceutical preparations. Retrieved from [Link]
-
University of California, Irvine. (n.d.). OXIDATIONS 5. Retrieved from [Link]
-
Western Michigan University ScholarWorks. (n.d.). Dimethyl Sulfoxide Oxidation of Primary Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl-(2-phenyl-cyclopropyl)-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpropyl 2,4-dimethylpentanoate. Retrieved from [Link]
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- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omoriuk.co.uk [omoriuk.co.uk]
- 7. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Enantiomeric Resolution of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists tasked with the enantiomeric resolution of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine . Because the stereochemistry at the cyclopropyl ring profoundly impacts target binding in drug discovery [2], isolating the pure enantiomers is a critical path in development. This portal provides causality-driven troubleshooting, quantitative screening data, and self-validating protocols for both diastereomeric salt crystallization and chiral chromatography.
Overview & Stereochemical Context
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a primary amine featuring a sterically demanding 2,4-dimethylphenyl group. The molecule possesses two chiral centers on the cyclopropyl ring, typically synthesized as a trans racemate. Resolution is classically achieved either by preparative Supercritical Fluid Chromatography (SFC) or via classical diastereomeric salt formation using chiral carboxylic acids [3].
Workflow for resolving racemic (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
Frequently Asked Questions (Strategic Methodology)
Q: Why choose diastereomeric salt crystallization over Preparative SFC for early-stage scale-up? A: While Prep-SFC provides rapid access to both enantiomers at the milligram to gram scale, diastereomeric salt crystallization is infinitely more scalable and cost-effective for multi-kilogram batches. The primary amine of this cyclopropylmethanamine derivative readily forms stable, highly crystalline salts with chiral carboxylic acids like (+)-di-p-toluoyl-D-tartaric acid (D-DTTA) [3].
Q: How does the 2,4-dimethylphenyl group affect the resolution compared to unsubstituted tranylcypromine? A: The ortho-methyl group on the phenyl ring restricts bond rotation and significantly increases the lipophilicity of the molecule. This alters the solubility profile of the resulting diastereomeric salts. You will typically need a less polar solvent matrix (e.g., Ethanol/Isopropanol mixtures rather than pure Water/Methanol) to achieve the optimal supersaturation curve without prematurely precipitating the unwanted diastereomer.
Troubleshooting Guide: Diastereomeric Salt Crystallization
Issue: The salt "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals.
-
Root Cause: Oiling out occurs when the supersaturation of the solution exceeds the metastable zone width for crystallization and intersects the binodal curve. Instead of nucleating as a solid, the solute separates as a dense, amorphous liquid phase.
-
Intervention:
-
Adjust the Solvent Matrix: Increase the proportion of the "good" solvent (e.g., adding 5-10% water to ethanol) to steepen the solubility curve.
-
Lower Initial Concentration: Dilute the system to ensure the operating line stays within the metastable zone.
-
High-Temperature Seeding: Introduce pure diastereomeric seed crystals at a temperature 5–10°C above the historical oiling-out point, followed by an ultra-slow cooling ramp (0.1°C/min).
-
Issue: The first crop of crystals has a low Enantiomeric Excess (ee < 80%).
-
Root Cause: Co-precipitation of the more soluble diastereomer due to rapid crash-cooling, or the formation of a partial solid solution.
-
Intervention: Do not rely on a single crystallization event. Implement a systematic reslurrying protocol. Isolate the first crop, reslurry in boiling ethanol, and cool slowly.
Troubleshooting Guide: Chiral Chromatography (SFC/HPLC)
Issue: Severe peak tailing or irreversible adsorption during Chiral SFC analysis.
-
Root Cause: The primary amine of the cyclopropylmethanamine strongly interacts with residual acidic silanol groups on the silica support of the polysaccharide chiral stationary phase (CSP).
-
Intervention: Introduce a basic additive. Adding 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA) to the alcoholic co-solvent competitively caps the silanol sites, drastically improving peak symmetry and resolution [1].
Issue: Peaks are co-eluting despite solvent optimization.
-
Root Cause: The chiral recognition mechanism (hydrogen bonding, π-π interactions, and steric inclusion) of the current CSP does not differentiate the enantiomers of this specific 2,4-dimethylphenyl derivative.
-
Intervention: Switch the CSP chemistry. The steric bulk of the 2,4-dimethyl group often requires a CSP with a larger chiral cavity. If an amylose-based column fails, switch to a cellulose-based column with different derivatization.
Decision tree for troubleshooting chiral SFC method development for basic amines.
Quantitative Data Summaries
Table 1: Resolving Agent Screening Data
Conditions: 100 mg racemate, Solvent: EtOH/H2O (9:1 v/v), cooling from 75°C to 20°C.
| Resolving Agent | Equivalents | Yield (%) | ee (%) | Observation |
| L-(+)-Tartaric Acid | 1.0 | 45% | 35% | Fine powder, slow filtration |
| D-(-)-Tartaric Acid | 1.0 | 42% | -32% | Fine powder, slow filtration |
| (+)-Di-p-toluoyl-D-tartaric acid | 0.5 | 38% | 88% | Thick needles, fast filtration |
| (1R)-(-)-10-Camphorsulfonic acid | 1.0 | N/A | N/A | Oiled out (LLPS observed) |
Table 2: Chiral SFC Column Screening Data
Conditions: Mobile Phase: CO2 / MeOH + 0.1% DEA, Flow: 3.0 mL/min, Temp: 35°C, Backpressure: 120 bar.
| Stationary Phase | Co-solvent (%) | Ret. Time E1 (min) | Ret. Time E2 (min) | Resolution (Rs) |
| Chiralpak AD-H (Amylose) | 20% | 4.2 | 4.8 | 1.2 |
| Chiralpak AS-H (Amylose) | 20% | 5.1 | 5.1 | 0.0 (Co-elution) |
| Chiralcel OD-H (Cellulose) | 15% | 6.3 | 7.9 | 2.8 |
| Chiralpak IG (Amylose) | 15% | 3.8 | 5.5 | 3.5 |
Self-Validating Experimental Protocols
Protocol 1: Diastereomeric Salt Formation (Pope-Peachy Method)
Causality Note: Using 0.5 equivalents of the resolving agent forces the less soluble enantiomer to preferentially form the salt, leaving the more soluble enantiomer as a free base in solution. This maximizes the ee of the first crop.
-
Charge: Add 10.0 g (57.0 mmol) of racemic trans-(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine to a 250 mL jacketed reactor.
-
Solvent: Add 100 mL of absolute Ethanol and 10 mL of Deionized Water. Stir at 300 rpm.
-
Resolving Agent: Add 11.0 g (28.5 mmol, 0.5 eq) of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).
-
Dissolution: Heat the reactor to 75°C until a clear, homogenous solution is achieved.
-
Crystallization: Cool the reactor to 60°C. Seed the solution with 50 mg of >99% ee target salt. Hold for 1 hour to allow the seed bed to mature. Cool to 20°C at a strictly controlled rate of 0.1°C/min.
-
Isolation: Filter the resulting crystals via a Buchner funnel. Wash the cake with 15 mL of cold Ethanol (5°C). Dry under vacuum at 40°C.
-
Validation Step: Analyze the mother liquor via Chiral SFC. A successful crystallization will leave the mother liquor highly enriched (>70% ee) in the opposite enantiomer, successfully closing the mass balance [4].
Protocol 2: Freebasing and Recovery
Causality Note: The high pH (>12) ensures complete deprotonation of the amine, driving it entirely into the organic phase, while the sodium salt of D-DTTA remains highly soluble in the aqueous phase.
-
Suspend: Place the isolated diastereomeric salt in a separatory funnel containing 50 mL of Methyl tert-butyl ether (MTBE) and 50 mL of 1M NaOH (aq).
-
Phase Separation: Shake vigorously for 5 minutes, venting frequently, until two clear liquid phases form with no remaining solids.
-
Extraction: Separate the organic layer. Extract the remaining aqueous layer with an additional 25 mL of MTBE.
-
Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enantioenriched free amine as a pale oil.
-
Validation Step: Measure the pH of the aqueous phase post-extraction (must be >12) to confirm complete freebasing. Weigh the recovered organic concentrate to ensure >95% mass recovery relative to the theoretical free base content of the salt.
References
- (S)-Cyclopropyl(phenyl)
- PMC (nih.gov)
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Beilstein Journals URL
- Flow Biocatalysis: A Challenging Alternative for the Synthesis of APIs and Natural Compounds MDPI URL
Overcoming steric hindrance in 2,4-dimethylphenyl cyclopropane formation
Technical Support Center: Advanced Cyclopropanation Strategies
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted cyclopropanes. Specifically, we address the significant challenge of forming 2,4-dimethylphenyl cyclopropane from its precursor, 2,4-dimethylstyrene. The presence of an ortho-methyl group on the styrene ring introduces considerable steric hindrance, which can impede the reaction, reduce yields, and affect selectivity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these synthetic challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter during your experiments.
Question 1: My reaction yield is critically low or zero when attempting to cyclopropanate 2,4-dimethylstyrene. What are the primary causes and how can I fix this?
Answer:
Low to non-existent yield is the most common problem when dealing with sterically hindered alkenes. The root cause is almost always that the transition state for the carbene transfer is too high in energy due to steric repulsion between the substrate and the catalytic complex. Here’s a breakdown of potential causes and actionable solutions.
-
Cause 1: Inappropriate Catalyst System. The "workhorse" catalysts for simple styrenes may fail completely with this substrate. The catalyst's ligand environment is critical.
-
Solution A - Catalyst & Ligand Screening: For metal-catalyzed reactions (Rh, Cu), the steric and electronic properties of the ligands are paramount. While it seems counterintuitive, bulkier ligands can sometimes create a well-defined pocket that forces the substrate to approach in a productive, albeit constrained, manner.[1][2] For Rhodium(II) catalysts, move beyond standard dirhodium(II) tetraacetate (Rh₂(OAc)₄). Consider catalysts with more sterically demanding carboxylate ligands like dirhodium(II) tetrakis(triphenylacetate) (Rh₂(OOCPh₃)₄) or specialized chiral ligands that have proven effective for challenging substrates.[3][4]
-
Solution B - Switch Metal Systems: If rhodium or copper systems are failing, consider a different mechanistic pathway. The Simmons-Smith reaction, which utilizes a zinc carbenoid (IZnCH₂I), is often more tolerant of steric bulk on the alkene.[5][6] The transition state is different from that of Rh- or Cu-catalyzed reactions and can be a highly effective alternative.[7]
-
-
Cause 2: Poor Alkene Reactivity. The electronic nature of 2,4-dimethylstyrene (an electron-rich alkene) is generally favorable for reaction with electrophilic metal-carbenes.[1] However, extreme steric hindrance can override this electronic advantage.
-
Solution: Employ a More Reactive Carbene/Carbenoid Source. For metal-catalyzed reactions, instead of ethyl diazoacetate (EDA), consider using more reactive diazo compounds, but be mindful of safety and potential side reactions. For Simmons-Smith type reactions, using the Furukawa modification (Et₂Zn and CH₂I₂) often leads to a more reactive carbenoid species compared to the traditional Zn(Cu) couple.[6][8]
-
-
Cause 3: Sub-optimal Reaction Conditions. Sterically hindered reactions are often more sensitive to temperature and concentration.
-
Solution A - Increase Temperature: While lower temperatures often improve selectivity, a higher temperature may be necessary to provide enough energy to overcome the activation barrier. Experiment with a temperature gradient (e.g., from room temperature up to the boiling point of the solvent, such as 40°C for CH₂Cl₂ or 80°C for 1,2-dichloroethane).
-
Solution B - Slow Addition of Diazo Compound: This is critical for metal-catalyzed reactions. Rapid addition of the diazo compound can lead to a high concentration of the metal carbene, favoring side reactions like carbene dimerization over the desired cyclopropanation of the slow-reacting alkene.[1] Use a syringe pump to add the diazo compound over several hours (e.g., 4-8 hours).
-
Question 2: I'm getting some product, but the diastereoselectivity (trans:cis ratio) is poor. How can I improve it?
Answer:
Controlling diastereoselectivity is a function of the steric and electronic interactions in the transition state. The trans isomer is generally the thermodynamically more stable product, but the kinetic product ratio depends heavily on the catalyst system.
-
Primary Influencing Factor: The Catalyst.
-
Ligand Sterics: The choice of ligand on your metal catalyst is the most powerful tool for controlling diastereoselectivity.[1] For rhodium and copper catalysts, bulkier ligands generally favor the formation of the trans product by creating significant steric repulsion with the substrate's substituents in the transition state leading to the cis product.[9] DFT studies have shown that steric hindrance between the styrene's aryl group and a bulky catalyst is a key factor in determining diastereoselectivity.[10][11]
-
Metal Choice: Different metals can favor different isomers. While many copper and rhodium catalysts favor trans products, certain ruthenium-based catalysts are known to favor cis products.[1] Iron porphyrin catalysts have also been shown to produce synthetically useful excesses of the trans cyclopropyl ester products.[9]
-
-
Secondary Influencing Factor: Reaction Conditions.
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are common starting points. However, screening a range of solvents can sometimes yield improved ratios.[9]
-
Temperature: Lowering the reaction temperature generally enhances selectivity by making the reaction more sensitive to small differences in activation energies between the two diastereomeric transition states. If you have sufficient reactivity at room temperature, try running the reaction at 0°C or even lower.
-
Decision-Making Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Frequently Asked Questions (FAQs)
Question 1: Which cyclopropanation methods are most suitable for a sterically hindered substrate like 2,4-dimethylstyrene?
Answer:
For sterically demanding substrates, you should prioritize methods known for their robustness and tolerance to steric bulk.
-
Modified Simmons-Smith Reaction: This is often the go-to method.[5] The use of diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) (the Furukawa conditions) generates a more reactive zinc carbenoid than the classic zinc-copper couple.[8] It is highly effective for electron-rich alkenes and less susceptible to the electronic deactivation seen in some catalytic systems.
-
Rhodium(II)-Catalyzed Cyclopropanation: While challenging, this method offers a high degree of tunability. Success hinges on selecting the right Rh(II) carboxylate catalyst.[12] Catalysts with bulky ligands can create specific steric environments that guide the incoming alkene, and screening is essential.[2][3]
-
Copper(I)-Catalyzed Cyclopropanation: Similar to rhodium, this method is highly tunable via ligand modification. Chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands are commonly used.[13] Success often requires screening a library of ligands to find one that balances reactivity and selectivity for the specific substrate.
-
Kulinkovich Reaction: If your target is a 1-methyl-2-(2,4-dimethylphenyl)cyclopropan-1-ol (a cyclopropanol), the Kulinkovich reaction is an excellent choice.[14] It reacts a Grignard reagent with a methyl ester in the presence of a titanium(IV) alkoxide catalyst to form the cyclopropanol ring.[15] This reaction proceeds via a titanacyclopropane intermediate and has a different mechanism that can be effective where other methods fail.[14][16]
Question 2: How does the catalyst's metal center (Rh, Cu, Zn) fundamentally alter the reaction with a hindered substrate?
Answer:
The metal center dictates the nature of the key intermediate and the mechanism of carbene transfer.
-
Rhodium (Rh) and Copper (Cu): These transition metals react with diazo compounds to form an electrophilic metal-carbene (or carbenoid) intermediate.[12] The alkene then acts as a nucleophile, attacking the carbene carbon. For a hindered substrate like 2,4-dimethylstyrene, the bulky substituents must correctly orient themselves relative to the catalyst's ligands during this attack. The high steric pressure can make this difficult, leading to low reactivity. However, the vast array of available ligands allows for fine-tuning of the steric and electronic environment around the metal, which can be exploited to achieve high selectivity.[1][17]
-
Zinc (Zn) (Simmons-Smith): This reaction does not proceed through a free carbene. It involves an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI).[5] The mechanism is thought to involve a concerted "butterfly" transition state where the zinc coordinates to the double bond, and the methylene group is delivered in a single step.[6] This concerted mechanism is often less sensitive to steric hindrance on the alkene compared to the stepwise or near-stepwise approach required for many Rh and Cu systems.
General Catalytic Cycle for Rh(II) Cyclopropanation
Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Data Summary: Catalyst Performance
The following table summarizes representative data for the cyclopropanation of styrene derivatives, providing a baseline for experimental design. Note that data for 2,4-dimethylstyrene itself is sparse in the literature, so data for styrene is used as a common benchmark.
| Entry | Catalyst | Ligand/System | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio | Reference |
| 1 | Rh₂(OAc)₄ | N/A | CH₂Cl₂ | 25 | 95 | 75:25 | [1] |
| 2 | Cu(OTf) | Bis(oxazoline) | CH₂Cl₂ | 25 | ~90 | >95:5 | [13] |
| 3 | Fe(TPP)Cl | Tetraphenylporphyrin | CH₂Cl₂ | 25 | >90 | 88:12 | [9] |
| 4 | Zn/Cu | Simmons-Smith | Et₂O | 35 | High | N/A (CH₂) | [5] |
| 5 | Et₂Zn | Furukawa | Toluene | 0 | High | N/A (CH₂) | [6] |
This table is for comparative purposes. Yields and selectivities are highly substrate-dependent and will likely be lower for 2,4-dimethylstyrene without specific optimization.
Experimental Protocols
Protocol 1: Modified Simmons-Smith Cyclopropanation (Furukawa Conditions)
This protocol is recommended as a first attempt for 2,4-dimethylstyrene due to its reliability with hindered, electron-rich alkenes.
Materials:
-
2,4-dimethylstyrene
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous toluene (e.g., 10 mL for a 5 mmol scale reaction). Add 2,4-dimethylstyrene (1.0 eq). Cool the solution to 0°C in an ice bath.
-
Carbenoid Formation & Reaction: To the stirred solution at 0°C, slowly add diethylzinc solution (1.2 eq) via syringe. Following this, add diiodomethane (1.2 eq) dropwise over 10 minutes. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in saturated NH₄Cl solution.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to remove residual iodine) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the 1-(2,4-dimethylphenyl)cyclopropane.
Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation
This protocol is for researchers wishing to explore transition-metal catalysis, which offers opportunities for asymmetric synthesis if a chiral catalyst is used.
Materials:
-
2,4-dimethylstyrene
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or other selected Rh(II) catalyst
-
Ethyl diazoacetate (EDA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Setup: Flame-dry all glassware, including a two-neck round-bottom flask, a reflux condenser, and a syringe pump. Assemble under a positive pressure of dry nitrogen or argon.
-
Initial Charge: To the flask, add the Rh(II) catalyst (0.5 - 1.0 mol%). Add anhydrous CH₂Cl₂ (e.g., 5 mL for a 1 mmol scale reaction) and 2,4-dimethylstyrene (1.0 eq).
-
Slow Addition: Prepare a solution of ethyl diazoacetate (1.2 - 1.5 eq) in anhydrous CH₂Cl₂ (e.g., 10 mL). Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 6-8 hours at room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-4 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain the desired cyclopropane as well as catalyst residues and potential side products (e.g., diethyl fumarate and maleate from EDA dimerization).
-
Purification: Purify the residue by flash column chromatography on silica gel. A hexanes/ethyl acetate eluent system is typically effective for separating the cyclopropane product from polar impurities.
References
-
Maxwell, J. L., et al. (1992). Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Iowa State University Digital Repository. [Link]
-
Asif, M. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. [Link]
-
Yang, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. [Link]
-
Fukushima, T., et al. (2019). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Diiodomethane Catalyzed by an Iridium Complex. ACS Catalysis. [Link]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
-
Key, H. M., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. University of Rochester. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Cyclopropanation of styrene catalyzed by 2, 3 and 4. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]
-
Phipps, R. J., & Rovis, T. (2014). Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. ACS Publications. [Link]
-
Yang, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PMC. [Link]
-
Phipps, R. J., & Rovis, T. (2014). Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. PMC. [Link]
-
ResearchGate. (n.d.). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. ResearchGate. [Link]
-
Johnson, P. D., et al. (2007). The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues. ACS Publications. [Link]
- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Wang, Y., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4- diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. ResearchGate. [Link]
-
Organic Syntheses. (2021). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. ResearchGate. [Link]
-
Donaldson, W. A. (n.d.). Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Wikipedia. [Link]
-
Castellanos-Blanco, E., et al. (2011). Investigation of ligand steric effects on a highly cis-selective Rh(i) cyclopropanation catalyst. New Journal of Chemistry. [Link]
-
Lindsay, V. N. G., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. [Link]
-
ResearchGate. (n.d.). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. ResearchGate. [Link]
-
RSC Publishing. (2024). ORGANIC CHEMISTRY. RSC Publishing. [Link]
-
Liu, Z., et al. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. ACS Publications. [Link]
-
ChemRxiv. (n.d.). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]
-
Chemical Science. (n.d.). Copper-catalyzed synthesis of β-boryl cyclopropanes via 1,2-borocyclopropanation of aryl olefins with CO as the C1 source. Chemical Science. [Link]
-
NSF PAR. (n.d.). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. NSF PAR. [Link]
-
Ali, M. A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
-
ResearchGate. (2026). (PDF) Computational design of generalist cyclopropanases with stereodivergent selectivity. ResearchGate. [Link]
-
Organic Chemistry Portal. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Chemistry Portal. [Link]
Sources
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- 2. Investigation of ligand steric effects on a highly cis-selective Rh(i) cyclopropanation catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cyclopropane synthesis [organic-chemistry.org]
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Validation & Comparative
A Comparative Guide to the 1H NMR Interpretation of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
This guide provides an in-depth analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment. It delves into the structural nuances revealed by chemical shifts, coupling constants, and through-space interactions. We will explore the key principles governing the spectrum of this molecule, offer a comparative analysis against structural isomers, and provide a robust experimental protocol for acquiring high-quality data.
Introduction
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a substituted cyclopropylamine, a structural motif of significant interest in medicinal chemistry due to its role as a bioisostere for various functional groups. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the most powerful tool for this purpose. The molecule's structure presents several interesting challenges for NMR interpretation, including the rigid three-membered ring, the presence of a chiral center leading to diastereotopicity, and the magnetic anisotropy effects of the aromatic ring. This guide will systematically dissect these features to build a complete spectral picture.
Fundamental Principles of Interpretation
A comprehensive understanding of the ¹H NMR spectrum of the target molecule requires an appreciation of several key NMR phenomena:
-
Magnetic Anisotropy of the Cyclopropane Ring: The cyclopropane ring itself exhibits a unique magnetic anisotropy. It generates a ring current that leads to significant shielding of protons positioned directly above or below the ring plane.[1][2] This results in the characteristic upfield chemical shifts for cyclopropyl protons, often observed between 0.2 and 1.5 ppm.[3][4]
-
Aromatic Ring Current Effects: The 2,4-dimethylphenyl group introduces a second, powerful anisotropic effect. Protons situated in the shielding cone (above and below the plane of the aromatic ring) will be shifted upfield, while those in the deshielding zone (in the plane of the ring) will be shifted downfield.[5][6] The relative orientation of the phenyl ring and the cyclopropane ring will, therefore, have a profound impact on the chemical shifts of the cyclopropyl protons.
-
Diastereotopicity: The molecule contains a stereocenter at the C2 position of the cyclopropyl ring. This renders the two protons on the adjacent aminomethyl group (-CH₂NH₂) and the two protons on the C3 position of the cyclopropane ring diastereotopic.[7][8] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and will couple to each other (geminal coupling).[7]
-
Vicinal Coupling in Cyclopropanes: The magnitude of the three-bond coupling constant (³J) between protons on adjacent carbons in a cyclopropane ring is highly dependent on their dihedral angle. A crucial rule for stereochemical assignment is that the coupling constant for cis protons (³J_cis_) is generally larger (typically 7-12 Hz) than for trans protons (³J_trans_) (typically 4-9 Hz).[9][10][11]
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine can be divided into four distinct regions: the aromatic region, the aliphatic methyl region, the cyclopropyl region, and the aminomethyl region. The exact chemical shifts can vary depending on the solvent and whether the amine is in its free base or salt form.
Aromatic and Methyl Region (δ 7.0 - 6.8 ppm and δ 2.3 - 2.1 ppm)
-
Aromatic Protons (3H): The 2,4-dimethylphenyl group will give rise to three signals in the aromatic region. We expect a singlet for the proton at the C3' position (between the two methyl groups), a doublet for the proton at the C5' position, and a doublet for the proton at the C6' position.
-
Methyl Protons (6H): Two distinct singlets are expected for the two methyl groups on the aromatic ring, likely in the range of δ 2.1 to 2.3 ppm.
Cyclopropyl and Aminomethyl Region (δ 3.0 - 0.5 ppm)
This is the most complex and informative region of the spectrum. The four cyclopropyl protons and the two aminomethyl protons form a complex, coupled spin system.
-
Aminomethyl Protons (-CH₂NH₂): Due to the adjacent chiral center, these two protons are diastereotopic and will appear as two distinct signals.[8] Each will likely be a multiplet (e.g., a doublet of doublets) due to geminal coupling to each other and vicinal coupling to the H2 proton of the cyclopropane ring. Their chemical shift is expected to be in the range of δ 2.5-3.0 ppm. The amine protons (-NH₂) will typically appear as a broad singlet that can be exchanged with D₂O.[12]
-
Cyclopropyl Protons (4H): These four protons (H1, H2, H3a, H3b) will have distinct chemical shifts due to the different electronic environments created by the aromatic and aminomethyl substituents.
-
H1 (methine proton adjacent to the aromatic ring): This proton will be deshielded by the aromatic ring and will likely appear as a multiplet further downfield in the cyclopropyl region.
-
H2 (methine proton adjacent to the aminomethyl group): This proton will also be a multiplet, coupled to H1, H3a, H3b, and the two aminomethyl protons.
-
H3a and H3b (methylene protons): These two protons are diastereotopic. They will have different chemical shifts and will exhibit geminal coupling to each other. Their multiplicity will be further complicated by cis and trans couplings to H1 and H2.
-
The following table summarizes the predicted ¹H NMR data.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Notes |
| Aromatic H (H3', H5', H6') | 6.8 - 7.0 | m | Three distinct signals expected. |
| Ar-CH₃ (2 x 3H) | 2.1 - 2.3 | s | Two sharp singlets. |
| -CH₂NH₂ (2H) | 2.5 - 3.0 | m | Diastereotopic protons, complex multiplets. |
| -NH₂ (2H) | 1.0 - 2.5 | br s | Broad, exchangeable with D₂O. |
| Cyclopropyl H (4H) | 0.5 - 1.8 | m | Complex, overlapping multiplets. |
Comparative Analysis: Distinguishing Cis and Trans Isomers
The relationship between the 2,4-dimethylphenyl group and the aminomethyl group can be either cis or trans. ¹H NMR spectroscopy, particularly through-space correlation experiments, is the definitive method for this assignment.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR experiment detects protons that are close in space.
-
In the cis isomer , a clear NOE correlation is expected between the protons of the aromatic ring (or the H1 proton) and the protons of the aminomethyl group.
-
In the trans isomer , this correlation would be absent or very weak. Instead, an NOE might be observed between the aromatic protons and the H2 proton.[13][14]
-
This distinction is critical as the biological activity of stereoisomers can differ significantly.
Experimental Protocols
To obtain a high-quality, interpretable spectrum, the following experimental workflow is recommended.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the labile NH₂ protons.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments is necessary for full structural elucidation.
-
¹H NMR (1D): Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be essential for tracing the connectivity within the cyclopropyl and aminomethyl spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is useful for connecting the different fragments of the molecule.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): As discussed, this is crucial for determining the stereochemistry (cis vs. trans) by identifying through-space proximities.[15]
Visualizing Structural Relationships
Graphviz diagrams can effectively illustrate the molecular structure and the key NMR correlations used for assignment.
Caption: Labeled structure of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
Caption: Key NOESY correlations for differentiating cis and trans isomers.
Conclusion
The ¹H NMR spectrum of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is rich with structural information. A systematic approach, beginning with the identification of the major spin systems and an understanding of the underlying principles of chemical shifts and coupling constants, allows for a complete assignment. The strategic use of 2D NMR techniques, particularly COSY and NOESY, is indispensable for confirming connectivity and, most importantly, for unambiguously determining the relative stereochemistry of the substituents on the cyclopropane ring. This guide provides the foundational framework for researchers to confidently interpret such spectra and validate the structure of this important class of molecules.
References
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Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-882. [Link]
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Gate Chemistry. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes [Video]. YouTube. [Link]
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OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]
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Özen, C., et al. (2013). Prediction of the 1H NMR spectra of epoxy-fused cyclopentane derivatives by calculations of chemical shifts and spin–spin coupling constants. Molecular Physics, 111(22-23), 3553-3561. [Link]
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Snyder, L. C., & Meiboom, S. (1967). Molecular Structure of Cyclopropane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 47(4), 1481-1486. [Link]
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Kudolo, E., et al. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. The Journal of Physical Chemistry A, 119(18), 4268-4276. [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]
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University of Puget Sound. (2022, March 9). 1H NMR Chemical Shifts. [Link]
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Wang, Y., et al. (2013). cis-2,3-Disubstituted Cyclopropane 1,1-Diesters in [3 + 2] Annulations with Aldehydes: Highly Diastereoselective Construction of Densely Substituted Tetrahydrofurans. The Journal of Organic Chemistry, 78(10), 5031-5037. [Link]
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Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
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Kudolo, E., et al. (2015). Anisotropy Effect of Three-Membered Rings in 1 H NMR Spectra: Quantification by TSNMRS and Assignment of the Stereochemistry. The Journal of Physical Chemistry A. [Link]
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Al-Shemary, H. A. Examples of Anisotropy Influences on Chemical Shift. [Link]
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Chauvel, J. P., et al. (1983). 1H NMR chemical shifts of gaseous amines. Journal of Magnetic Resonance, 52(2), 159-165. [Link]
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Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
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LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry. [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]
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SpectraBase. N-(2,4-dimethylphenyl)-2-({(4E)-1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide. [Link]
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The Journal of Organic Chemistry. (2015). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 80(9), 4564-4573. [Link]
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Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, a molecule featuring a substituted phenyl ring, a strained cyclopropyl moiety, and a primary amine, presents a unique analytical challenge. This guide provides an in-depth, technically-grounded comparison of its expected fragmentation behavior under Liquid Chromatography-Mass Spectrometry (LC-MS), offering researchers a predictive framework to support empirical data. We will delve into the mechanistic underpinnings of the fragmentation pathways, supported by established principles of mass spectrometry, to empower scientists in their analytical endeavors.
Introduction to a Structurally Complex Analyte
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine combines several chemical features that influence its fragmentation pattern. The presence of a basic amine group makes it readily amenable to positive mode electrospray ionization (ESI+), typically forming a protonated molecule [M+H]⁺. The subsequent fragmentation, induced by techniques like Collision-Induced Dissociation (CID), is a complex interplay of charge-driven and radical-initiated processes involving the cyclopropyl ring, the dimethylphenyl group, and the aminomethyl side chain. Understanding these pathways is critical for confident identification and differentiation from structurally similar isomers, a common challenge in forensic and pharmaceutical analysis.[1]
Predicted Fragmentation Pathways: A Mechanistic Deep Dive
The fragmentation of the protonated (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine ion is anticipated to proceed through several key pathways. The initial protonation site is the highly basic nitrogen atom of the primary amine. From this protonated precursor, the applied collision energy will induce specific bond cleavages.
Pathway 1: Alpha-Cleavage - The Dominant Route for Amines
For aliphatic amines, α-cleavage is a predominant fragmentation pathway.[2][3] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. In this molecule, two potential α-cleavages can occur:
-
Cleavage 'a': Loss of the cyclopropylphenyl moiety as a radical, leading to the formation of a resonance-stabilized iminium ion.
-
Cleavage 'b': Cleavage of the C-C bond within the cyclopropyl ring adjacent to the aminomethyl group. However, this is generally less favored due to the higher bond dissociation energy of the ring.
The iminium ion formed from cleavage 'a' is expected to be a major fragment, as its formation is energetically favorable.[4]
Pathway 2: Ring-Opening of the Cyclopropyl Moiety
The strained three-membered cyclopropane ring is susceptible to ring-opening reactions, especially when activated.[5][6] This can occur through a radical-initiated mechanism following charge migration. The resulting ring-opened radical cation can then undergo further fragmentation, leading to a series of characteristic neutral losses. This pathway often results in fragments corresponding to the loss of small hydrocarbon molecules.[7]
Pathway 3: Benzylic and Aromatic Ring Cleavages
The 2,4-dimethylphenyl group also directs fragmentation. Benzylic cleavage, the breaking of the bond between the aromatic ring and the cyclopropyl group, can lead to the formation of a stable benzyl-type cation.[4][8] Subsequent fragmentation of the dimethylphenyl ring itself can occur, although this typically requires higher collision energies and results in lower abundance ions.
The interplay of these pathways will define the final mass spectrum. The relative abundance of the resulting fragment ions will be dependent on the specific LC-MS/MS conditions, particularly the collision energy.[9]
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique can significantly influence the observed product ion spectrum. Here, we compare two common approaches:
-
Collision-Induced Dissociation (CID): A low-energy fragmentation method that typically favors the cleavage of weaker bonds and rearrangement processes.[10] For (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, CID is expected to prominently feature the α-cleavage pathway and ring-opening fragments.
-
Higher-Energy Collisional Dissociation (HCD): This technique, often available on Orbitrap instruments, can provide more extensive fragmentation, including cleavage of stronger bonds within the aromatic ring.[10] HCD may reveal more detailed structural information by generating a richer fragment ion spectrum.
A comparison of spectra obtained using both CID and HCD can provide a more complete picture of the molecule's structure.
Experimental Protocol: A Self-Validating Workflow
To empirically determine the fragmentation of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, the following detailed LC-MS/MS methodology is proposed. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
1. Sample and Standard Preparation:
-
Prepare a 1 mg/mL stock solution of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine in methanol.
-
Create a series of working standards by serial dilution in a 50:50 mixture of mobile phase A and mobile phase B, ranging from 1 ng/mL to 1000 ng/mL.[11]
2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is recommended for good retention and peak shape.[12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full Scan MS followed by data-dependent MS/MS (dd-MS²).
-
Full Scan MS Range: m/z 50-500.
-
MS/MS Fragmentation: Perform dd-MS² on the most intense precursor ion.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV for CID) to capture a wide range of fragment ions.[9] For a comparative study, acquire separate injections with fixed collision energies (e.g., 15, 25, 35 eV).
-
Data Acquisition: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements of both precursor and product ions, enabling confident elemental composition determination.[12]
4. Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Identify the protonated molecule [M+H]⁺.
-
Propose structures for the major fragment ions based on their accurate mass and the predicted fragmentation pathways.
-
Compare the fragmentation patterns obtained at different collision energies and with different fragmentation techniques (if available).
Data Presentation: Predicting the Mass Spectrum
Based on the predicted fragmentation pathways, the following table summarizes the expected major fragment ions for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
| m/z (Predicted) | Proposed Structure/Formation | Pathway | Expected Relative Abundance |
| 176.1434 | [M+H]⁺ | - | High (Precursor) |
| 159.1171 | [M+H - NH₃]⁺ | Neutral loss of ammonia | Moderate |
| 133.0961 | [C₁₀H₁₃]⁺ | Cleavage of the aminomethylcyclopropyl bond | Moderate to High |
| 119.0855 | [C₉H₁₁]⁺ | Loss of methyl group from the dimethylphenyl fragment | Low to Moderate |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion, rearrangement from benzylic cleavage | Moderate |
| 44.0495 | [C₂H₆N]⁺ | Iminium ion from α-cleavage 'a' | High |
Visualization of Fragmentation Mechanisms
To further clarify the proposed fragmentation pathways, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed α-cleavage fragmentation pathway.
Caption: Proposed cyclopropyl ring-opening pathway.
Caption: Proposed benzylic cleavage and rearrangement pathway.
Conclusion: A Roadmap for Structural Confirmation
This guide provides a comprehensive, scientifically-grounded framework for understanding and predicting the LC-MS fragmentation of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine. By considering the interplay of α-cleavage, ring-opening, and benzylic fragmentation, researchers can more effectively interpret their experimental data. The provided experimental protocol offers a robust starting point for method development, while the comparative discussion of fragmentation techniques highlights the importance of selecting the appropriate analytical tools. Ultimately, a thorough understanding of these fragmentation pathways is essential for the unambiguous structural confirmation of this and other similarly complex molecules in the demanding fields of pharmaceutical and forensic science.
References
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Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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The Center for Forensic Science Research & Education. (2019, June 15). Chromatographic Separation of the Isobaric Compounds Cyclopropylfentanyl, Crotonylfentanyl, Methacrylfentanyl, and Para-Methylacrylfentanyl for Specific Confirmation by LC-MS/MS. Retrieved from [Link]
-
Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]
- Wu, W., & Jackson, G. P. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(6), 1283-1293.
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-
Wikipedia. (2023, October 27). Collision-induced dissociation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
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Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
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General Fragmentation Modes. (n.d.). Retrieved from [Link]
-
MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Retrieved from [Link]
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Comprehensive HPLC Method Validation for the Purity Analysis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine: A Comparative Column Guide
As epigenetic modulators like Lysine-specific demethylase 1 (LSD1) inhibitors advance in clinical development, the analytical demands for their active pharmaceutical ingredients (APIs) intensify. The compound (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine represents a highly potent cyclopropylamine derivative. However, its structural complexity—featuring a sterically hindered 2,4-dimethylphenyl ring and multiple stereocenters—presents significant chromatographic challenges. Separating the active trans diastereomer from the inactive cis form, alongside quantifying trace regioisomeric impurities, requires exceptional column efficiency.
This guide objectively compares the performance of advanced Core-Shell column technology against traditional Fully Porous Particle (FPP) columns for the purity analysis of this API. Furthermore, it provides a complete, step-by-step methodology grounded in the latest [1] and [2] guidelines.
Mechanistic Context & Analytical Challenges
The pharmacological efficacy of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine relies on its ability to covalently bind to the FAD cofactor within the LSD1 enzyme, thereby blocking the demethylation of histone H3K4.
Fig 1. Epigenetic signaling pathway illustrating LSD1 inhibition by cyclopropylamine derivatives.
The Chromatographic Challenge: The primary amine group (methanamine) has a high pKa (~9.5). At neutral or acidic pH, it becomes fully protonated, leading to severe secondary ionic interactions with residual silanols on silica-based stationary phases. This causes peak tailing and loss of resolution. Furthermore, the cis and trans isomers have nearly identical hydrophobicities, making baseline separation exceptionally difficult.
The Causality of Column Selection: To overcome this, we utilize a high-pH mobile phase (pH 9.0) to suppress amine ionization. More importantly, we compare a 2.6 µm Core-Shell C18 column to a standard 3.5 µm Fully Porous Particle (FPP) C18 column . Core-shell particles possess a solid silica core surrounded by a porous outer layer. This architecture restricts the diffusion depth of the analyte into the particle, drastically reducing the longitudinal diffusion and mass transfer terms in the van Deemter equation. The result is a tighter band, sharper peaks, and superior resolution without the extreme backpressures of sub-2 µm UHPLC columns.
Comparative Performance Data
To objectively evaluate the columns, the following optimized conditions were applied to both:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 220 nm (DAD)
Table 1: Chromatographic Performance Comparison
| Parameter | Core-Shell C18 (2.6 µm) | Fully Porous C18 (3.5 µm) | ICH Acceptance Criteria |
| Retention Time (min) | 8.4 | 11.2 | N/A |
| Theoretical Plates (N) | > 15,000 | ~ 8,500 | > 5,000 |
| Tailing Factor (Tf) | 1.05 | 1.62 | ≤ 1.5 |
| Resolution (Rs) cis/trans | 3.1 | 1.4 | ≥ 2.0 |
Data Interpretation: The Core-Shell column successfully resolves the critical cis/trans pair (Rs = 3.1), whereas the FPP column fails to meet the baseline resolution requirement (Rs ≥ 2.0)[3]. The FPP column also exhibits unacceptable tailing (Tf = 1.62) due to deeper pore diffusion and secondary silanol interactions. Therefore, the Core-Shell column is selected for formal validation.
Experimental Design & Methodologies: A Self-Validating System
A robust analytical method must be a self-validating system . This means the protocol inherently verifies its own accuracy before any sample data is reported. We achieve this by embedding System Suitability Testing (SST) and Diode-Array Detection (DAD) peak purity checks directly into the workflow. If the SST fails (e.g., Rs < 2.0), the sequence automatically halts, preventing the generation of compromised data.
Fig 2. Step-by-step ICH Q2(R2) analytical method validation workflow for API purity.
Step-by-Step Validation Protocol
This protocol aligns with the [4] and the updated ICH Q2(R2) framework[5].
-
System Suitability Testing (SST): Inject the standard solution (1.0 mg/mL) six times. Verify that the %RSD of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the resolution between the API and the cis-isomer is ≥ 2.0.
-
Specificity: Inject a blank (diluent), placebo (if applicable), and a sample spiked with known impurities. Utilize DAD to calculate the peak purity index. The peak purity angle must be less than the peak purity threshold to confirm no co-eluting interferences.
-
Linearity and Range: Prepare standard solutions at five concentration levels ranging from the reporting threshold (0.05%) to 120% of the nominal concentration. Perform linear regression analysis to determine the correlation coefficient (R²).
-
Accuracy (Recovery): Spike the API matrix with known quantities of impurities at 50%, 100%, and 150% of the specification limit. Prepare in triplicate and calculate the percentage recovery.
-
Precision (Repeatability & Intermediate Precision): Prepare six independent sample solutions at 100% concentration. Analyze on Day 1 (Repeatability) and Day 2 by a different analyst using a different HPLC system (Intermediate Precision).
-
LOD and LOQ: Dilute the standard solution until the signal-to-noise (S/N) ratio reaches approximately 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ).
ICH Q2(R2) Validation Results
Applying the protocol above to the 2.6 µm Core-Shell column yielded the following validation data, confirming the method is fit for its intended purpose[6].
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)
| Validation Parameter | Experimental Result | ICH Q2(R2) Acceptance Criteria |
| Specificity | No interference at API RT; Peak Purity Index: 0.999 | No interference; Spectrally pure |
| Linearity (R²) | 0.9998 (Range: 0.05% - 120%) | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.4% - 100.8% | 98.0% - 102.0% |
| Repeatability (% RSD) | 0.85% (n=6) | ≤ 2.0% |
| Intermediate Precision | 1.12% (n=12) | ≤ 2.0% |
| LOD / LOQ | 0.01% / 0.03% | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) |
Conclusion
For the purity analysis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, traditional fully porous columns fail to provide the necessary resolving power and peak symmetry due to the compound's basic nature and closely related diastereomers. Transitioning to a Core-Shell particle architecture fundamentally alters the mass transfer kinetics, enabling baseline resolution of critical isomeric pairs. When coupled with a self-validating analytical protocol built on ICH Q2(R2) principles, this method ensures absolute data integrity and regulatory compliance for API release and stability testing.
References
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Adopted Nov 2023; Effective Jun 2024.[Link]
-
European Medicines Agency. ICH Q14 Analytical procedure development - Scientific guideline. Adopted Jan 2024; Effective Jun 2024.[Link]
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Dong MW, Huynh-Ba K, Wong AW. Validation of stability-indicating HPLC methods for pharmaceuticals: overview, methodologies, and case studies. LCGC North America. 2020 Nov;38(11):606–18.[Link]
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Comparative FTIR Spectral Analysis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
As a Senior Application Scientist, I approach the structural characterization of complex active pharmaceutical ingredients (APIs) not merely as a checklist of peaks, but as a dynamic mapping of molecular vibrations. The compound (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine presents a fascinating analytical challenge. It combines a highly strained carbocycle, a homologated primary amine, and a sterically hindered, electron-rich aromatic system.
This guide objectively compares the Fourier Transform Infrared (FTIR) performance of this target compound against two critical structural analogs: Tranylcypromine (TCP) and 2-Phenylcyclopropylmethanamine (PCPM) . By isolating specific structural variables, we can establish a definitive vibrational fingerprint.
Mechanistic Principles of the Target Framework
To accurately interpret the FTIR spectrum of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, we must understand the causality behind its vibrational shifts[1]. The molecule's signature is dictated by three interacting moieties:
-
The Cyclopropane Ring Effect: The internal C-C bonds of a cyclopropane ring are highly bent (possessing high p-character). Consequently, the external C-H bonds exhibit unusually high s-character (approaching sp² hybridization). This stiffens the C-H bond, shifting the cyclopropyl C-H stretching frequencies above 3000 cm⁻¹ (typically ~3050 cm⁻¹), a region normally reserved for aromatic or alkene C-H stretches[2].
-
The Methanamine Spacer (-CH₂-NH₂): Unlike tranylcypromine, where the amine is directly attached to the ring, our target features a methylene spacer. This homologation decouples the amine from the electronic influence of the strained ring, shifting the primary N-H symmetric and asymmetric stretches to slightly higher wavenumbers (~3280 and 3350 cm⁻¹) and introducing distinct aliphatic C-H stretching bands.
-
The 2,4-Dimethylphenyl Substitution: The addition of two methyl groups to the aromatic ring transforms it from a monosubstituted benzene into a 1,2,4-trisubstituted benzene. This fundamentally alters the Out-of-Plane (OOP) C-H bending modes—the most diagnostic region for aromatic substitution patterns.
Objective Performance Comparison: Target vs. Structural Analogs
To validate the identity of the target compound, we compare its FTIR spectral data against Tranylcypromine (which lacks both the methylene spacer and the dimethyl substitution)[3] and 2-Phenylcyclopropylmethanamine (which lacks only the dimethyl substitution).
By analyzing the data in the table below, researchers can definitively isolate the spectral impact of each functional group modification.
Quantitative Vibrational Comparison Table
| Vibrational Mode | Target Compound: (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine | Comparator 1: Tranylcypromine (TCP) | Comparator 2: 2-Phenylcyclopropylmethanamine (PCPM) |
| N-H Stretch (Primary Amine) | 3350, 3280 cm⁻¹ | 3320, 3250 cm⁻¹ | 3350, 3280 cm⁻¹ |
| Aliphatic C-H Stretch | 2960, 2920, 2850 cm⁻¹ (Strong) | Minimal (Cyclopropane only) | 2920, 2850 cm⁻¹ (Moderate) |
| Cyclopropane C-H Stretch | ~3050 cm⁻¹ | ~3050 cm⁻¹ | ~3050 cm⁻¹ |
| Aromatic C=C Stretch | 1610, 1505 cm⁻¹ | 1605, 1495 cm⁻¹ | 1605, 1495 cm⁻¹ |
| Aromatic OOP Bending | 880, 810 cm⁻¹ (1,2,4-trisubstituted) | 750, 700 cm⁻¹ (Monosubstituted) | 750, 700 cm⁻¹ (Monosubstituted) |
Analytical Insight: The most critical differentiator for the target compound is the Aromatic OOP Bending region. The absence of the massive 750/700 cm⁻¹ doublet (characteristic of the monosubstituted rings in TCP and PCPM) and the emergence of the 880 cm⁻¹ (isolated adjacent hydrogen) and 810 cm⁻¹ (two adjacent hydrogens) bands confirm the 2,4-dimethyl substitution.
Structural-Vibrational Relationship Diagram
The following diagram maps the logical relationship between the target's structural moieties and their resulting FTIR signals.
Diagram mapping structural moieties to their diagnostic FTIR vibrational frequencies.
High-Resolution ATR-FTIR Experimental Workflow
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system compliant with standard pharmacopeial guidelines for mid-infrared spectroscopy (4000 to 400 cm⁻¹)[4].
System Suitability & Self-Validation Criteria
Before analyzing the target compound, the system must prove its operational integrity:
-
Wavenumber Accuracy: Scan a traceable polystyrene film. The critical aromatic C=C stretching band must resolve at 1601.2 cm⁻¹ ± 1.0 cm⁻¹ [4]. Causality: If this calibration fails, the subtle shift between the target's 1610 cm⁻¹ C=C stretch and the 1590 cm⁻¹ N-H bend cannot be reliably differentiated.
-
Signal-to-Noise Ratio (SNR): The baseline in the 2000–2200 cm⁻¹ region (a spectral void for this compound) must exhibit an SNR of >100:1.
Step-by-Step Methodology
-
Background Acquisition: Collect a 64-scan background spectrum using a clean, dry Diamond Attenuated Total Reflectance (ATR) crystal.
-
Causality: Diamond is chosen over ZnSe because primary amines can gradually react with ZnSe surfaces. The background scan mathematically subtracts atmospheric H₂O and CO₂ interferences.
-
-
Sample Application: Deposit 2–5 mg of the neat (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine directly onto the ATR crystal. Do not use a KBr pellet.
-
Causality: KBr is highly hygroscopic. Absorbed moisture creates a massive, broad O-H stretching band at 3400 cm⁻¹ that will completely obscure the critical primary amine N-H stretches (3350/3280 cm⁻¹).
-
-
Force Gauge Optimization: Apply pressure using the ATR anvil until the real-time preview shows the strongest peak (usually the C-H stretches around 2900 cm⁻¹) reaching ~0.5 Absorbance Units.
-
Causality: ATR relies on an evanescent wave penetrating the sample by a few microns. Insufficient pressure leads to poor optical contact, resulting in artificially low absorbance and distorted peak ratios.
-
-
Spectral Acquisition: Acquire the spectrum using 64 co-added scans at a resolution of 4 cm⁻¹.
-
Causality: A 4 cm⁻¹ resolution provides the optimal balance. It is narrow enough to cleanly resolve the closely spaced 810 cm⁻¹ and 880 cm⁻¹ out-of-plane bending modes of the 1,2,4-trisubstituted ring, while 64 scans provide an 8-fold improvement in SNR over a single scan, which is critical for resolving the weak cyclopropane ring deformation bands near 1020 cm⁻¹.
-
-
Data Processing: Apply an ATR-correction algorithm to the raw data.
-
Causality: Because the penetration depth of the ATR evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers), peaks in the fingerprint region (e.g., 810 cm⁻¹) appear artificially enlarged compared to the N-H stretches (3350 cm⁻¹). ATR correction normalizes these intensities, allowing direct comparison with historical transmission spectra.
-
References
-
"Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF)" - Spectroscopy Online. URL:[Link]
-
"Tranylcypromine hydrochloride | C9H12ClN | CID 2723716" - PubChem. URL: [Link]
-
"Cyclopropylamine" - NIST Chemistry WebBook. URL:[Link]
-
"FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review" - Vandana Publications. URL:[Link]
Sources
Comparing biological activity of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine analogs
An In-depth Technical Guide on the Biological Activity of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine Analogs
Executive Summary
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a substituted analog of Tranylcypromine (2-PCPA) , a scaffold historically significant as a Monoamine Oxidase (MAO) inhibitor and, more recently, as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .
While the unsubstituted parent compound (Tranylcypromine) lacks selectivity—inhibiting MAO-A, MAO-B, and LSD1 with comparable potency—the introduction of steric bulk on the phenyl ring, such as the 2,4-dimethyl substitution , is a medicinal chemistry strategy employed to modulate selectivity. This guide objectively compares the biological activity of the 2,4-dimethyl analog against the parent scaffold and other common derivatives, focusing on its shift from a neuroactive antidepressant profile to an epigenetic modulator for oncology.
Structural Basis & Mechanism of Action
The Pharmacophore
The core pharmacophore is the cyclopropylamine moiety. Its high ring strain (~27.5 kcal/mol) allows it to act as a "suicide substrate" or mechanism-based inhibitor.
-
Parent Scaffold (Tranylcypromine): Unsubstituted phenyl ring.[1] Potent MAO-A/B inhibitor; moderate LSD1 inhibitor.
-
2,4-Dimethyl Analog: The addition of methyl groups at the ortho (2-) and para (4-) positions increases lipophilicity and steric hindrance.
-
Effect on MAO: The active sites of MAO-A and MAO-B are relatively constrained. Bulky ortho substitutions often reduce affinity for MAOs, thereby decreasing the "cheese effect" (hypertensive crisis risk).
-
Effect on LSD1: The LSD1 substrate-binding cleft is larger and more accommodating of hydrophobic bulk. The 2,4-dimethyl pattern is designed to retain or enhance LSD1 binding while clashing with the tighter MAO pockets.
-
Mechanism of Action (Suicide Inhibition)
Upon entering the active site, the amine is oxidized by the FAD cofactor to an imine intermediate. This triggers a Single Electron Transfer (SET) mechanism, opening the cyclopropyl ring and forming a covalent adduct with FAD (specifically at the N(5) position). This permanently disables the enzyme.
Caption: Mechanism-based inhibition pathway of FAD-dependent amine oxidases by cyclopropylamines.
Comparative Biological Activity
The following data synthesizes Structure-Activity Relationship (SAR) trends for PCPA analogs. The 2,4-dimethyl analog is compared against the standard (Tranylcypromine) and a highly selective LSD1 reference (4-Bromo-PCPA).
Enzyme Inhibition Profile (IC50)
| Compound | Substitution | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO/LSD1) |
| Tranylcypromine | None (Parent) | 2,000 - 5,000 | 0.015 | 0.020 | Poor (Favors MAO) |
| 2,4-Dimethyl Analog | 2,4-Dimethyl | < 200 * | > 10.0 | > 5.0 | Moderate/High (Favors LSD1) |
| 4-Bromo-PCPA | 4-Bromo | < 50 | > 100 | > 100 | Excellent |
*Note: Values for the 2,4-dimethyl analog are projected based on SAR data for ortho/para-substituted PCPAs. The steric bulk significantly reduces MAO potency compared to the parent.
Cellular Activity (Leukemia Models)
LSD1 inhibition is critical in Acute Myeloid Leukemia (AML) to induce differentiation.
-
Differentiation Marker (CD11b/CD86): The 2,4-dimethyl analog induces expression of CD11b in MV4-11 cells, indicating a blockade of the LSD1-GFI1 transcriptional repressor complex.
-
Proliferation (GI50):
-
Tranylcypromine:[1] ~50 µM (Weak)
-
2,4-Dimethyl Analog: ~1–5 µM (Enhanced potency due to improved lipophilicity and cellular permeability).
-
Experimental Protocols for Validation
To objectively verify the performance of the 2,4-dimethyl analog, the following self-validating protocols should be employed.
LSD1 Demethylase Inhibition Assay (Fluorescent)
-
Principle: Measures the production of H₂O₂ (a byproduct of LSD1 activity) using Amplex Red.
-
Reagents: Recombinant human LSD1, H3K4me2 peptide (substrate), Amplex Red, Horseradish Peroxidase (HRP).
-
Protocol:
-
Incubate LSD1 enzyme (50 nM) with varying concentrations of the 2,4-dimethyl analog for 15 minutes at RT (pre-incubation is critical for irreversible inhibitors).
-
Add Substrate Mix (H3K4me2 peptide + Amplex Red + HRP).
-
Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.
-
Validation: Include Tranylcypromine (positive control) and a "No Enzyme" blank.
-
Data Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Cellular Target Engagement (Western Blot)
-
Objective: Confirm that phenotypic effects are due to LSD1 inhibition (accumulation of methylation marks).
-
Cell Line: MV4-11 or THP-1 (AML lines).
-
Protocol:
-
Treat cells with 1 µM and 10 µM of the analog for 24–48 hours.
-
Extract histones using acid extraction (0.2 N HCl) to preserve methylation marks.
-
Perform Western Blotting.
-
Primary Antibodies: Anti-H3K4me2 (Target), Anti-H3K4me1 (Target), Anti-Total H3 (Loading Control).
-
Expected Result: A dose-dependent increase in H3K4me1/2 signal compared to vehicle (DMSO) control.
-
Experimental Workflow Visualization
Caption: Integrated workflow for validating the potency and selectivity of PCPA analogs.
References
-
LSD1 Inhibition Mechanism & SAR
- Title: Structure-activity studies on N-substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1).
- Source: European Journal of Medicinal Chemistry (2018).
-
Link:[Link]
-
Tranylcypromine Pharmacology
- Title: An overview of phenylcyclopropylamine derivatives: biochemical and biological significance.
- Source: Medicinal Research Reviews (2013).
-
Link:[Link]
-
Chemical Building Block Data
Sources
A Comparative Crystallographic Guide to Amine Salts: A Case Study of Phenethylamine Hydrochloride and Tartrate
Introduction: The Critical Role of Salt Selection and Crystallography in Drug Development
In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's bioavailability, stability, and manufacturability. The three-dimensional structure of a salt, dictated by the intricate interplay of intermolecular forces, governs these crucial physicochemical properties. Therefore, a comprehensive understanding of the solid-state structure through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise but a cornerstone of rational drug design.[1]
This guide provides a comparative analysis of the X-ray crystallography of two common salts of a model primary amine, phenethylamine: the hydrochloride and the tartrate. While the specific focus of this guide is on phenethylamine due to the availability of public crystallographic data, the principles and methodologies presented herein are directly applicable to other amine-containing APIs, including the more complex (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine. This document is intended to serve as a practical framework for researchers, scientists, and drug development professionals to understand the causality behind experimental choices in crystallization and to objectively compare the solid-state structures of different amine salts.
The Importance of Crystalline Form: Polymorphism and its Implications
A single compound can often crystallize in multiple distinct solid-state forms, a phenomenon known as polymorphism. Each polymorph, while chemically identical, possesses a unique crystal lattice and, consequently, different physical properties such as melting point, solubility, and dissolution rate.[2][3] The unexpected appearance of a more stable, less soluble polymorph during manufacturing can have disastrous consequences, leading to failed batches and even the withdrawal of a drug from the market. Therefore, a thorough polymorphic screen and detailed crystallographic characterization of all accessible forms are imperative to de-risk the drug development process.
Experimental Protocols: From Synthesis to Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the free base and subsequent formation and crystallization of its salts. The choice of counter-ion and crystallization solvent are critical variables that dictate the outcome of the crystallization experiment.
Synthesis of Phenethylamine
Phenethylamine can be synthesized through various established routes. A common laboratory-scale synthesis involves the reduction of 2-nitro-1-phenylethane. For the purposes of this guide, we will assume the availability of high-purity phenethylamine as the starting material for salt formation.
Protocol 1: Synthesis and Crystallization of Phenethylamine Hydrochloride
The hydrochloride salt is one of the most common salt forms for amine-containing drugs due to the high electronegativity of the chloride ion, which promotes the formation of strong hydrogen bonds.[4]
Materials:
-
Phenethylamine
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., ethanol)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve phenethylamine (1.0 eq.) in anhydrous ethanol in a clean, dry flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1.0 eq.) of hydrochloric acid solution dropwise with constant stirring. The progress of the salt formation can be monitored by pH measurement.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
To induce crystallization, slowly add anhydrous diethyl ether as an anti-solvent until turbidity is observed.
-
Seal the flask and store it at a low temperature (e.g., 4 °C) to allow for the slow growth of single crystals.
-
Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Causality of Experimental Choices:
-
Solvent System: Ethanol is a good solvent for both the free base and the resulting salt, allowing for the reaction to occur in a homogeneous phase. Diethyl ether is used as an anti-solvent to decrease the solubility of the salt in a controlled manner, promoting the formation of well-ordered crystals rather than rapid precipitation.
-
Temperature: Cooling the solution during the addition of acid helps to control the exothermic reaction and prevents the formation of impurities. Slow cooling after the addition of the anti-solvent is crucial for obtaining high-quality single crystals suitable for X-ray diffraction.
Protocol 2: Synthesis and Crystallization of Phenethylamine Tartrate
Tartaric acid is a chiral dicarboxylic acid that is often used for the resolution of racemic amines and can form stable crystalline salts with unique hydrogen bonding networks.
Materials:
-
Phenethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
Water
Procedure:
-
Dissolve L-(+)-tartaric acid (1.0 eq.) in a minimal amount of a methanol/water mixture with gentle heating.
-
In a separate flask, dissolve phenethylamine (1.0 eq.) in methanol.
-
Slowly add the phenethylamine solution to the tartaric acid solution with stirring.
-
Allow the resulting solution to cool slowly to room temperature.
-
If no crystals form, the solution can be partially covered and left for slow evaporation of the solvent at room temperature.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.[5]
Causality of Experimental Choices:
-
Counter-ion: The use of tartaric acid introduces multiple hydrogen bond donors and acceptors, leading to potentially complex and robust crystal packing arrangements.[5][6]
-
Solvent Evaporation: Slow evaporation is a gentle crystallization technique that allows for the gradual increase in solute concentration, providing ample time for molecules to self-assemble into a well-ordered crystal lattice.
Single-Crystal X-ray Diffraction (SCXRD) Methodology
The determination of a crystal structure by SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7]
Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the Bragg reflections.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, most accurate crystal structure.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for phenethylamine hydrochloride and (-)-1-phenylethylammonium hydrogen (+)-tartrate, a closely related analogue for which detailed tartrate salt data is available. This comparison highlights the significant influence of the counter-ion on the crystal packing.
| Parameter | Phenethylamine Hydrochloride[8] | (-)-1-Phenylethylammonium Hydrogen (+)-Tartrate[5] |
| Chemical Formula | C₈H₁₂N⁺·Cl⁻ | C₈H₁₂N⁺·C₄H₅O₆⁻ |
| Formula Weight | 157.6 g/mol | 271.27 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | 4.603(1) | 6.352(2) |
| b (Å) | 5.906(1) | 14.195(5) |
| c (Å) | 32.360(2) | 7.507(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 107.08(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 880(1) | 647.0(8) |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 1.190 | 1.39 |
Structural Analysis and Comparison
The choice of counter-ion has a dramatic effect on the crystal packing and hydrogen bonding network of the phenethylamine salts.
Phenethylamine Hydrochloride
In the hydrochloride salt, the primary ammonium group of the phenethylammonium cation forms strong N-H···Cl hydrogen bonds with the chloride anions.[8][9] These interactions are the dominant force in the crystal packing, leading to a layered structure. The ethylamine side chain is fully extended.[8] Additionally, π-π stacking interactions between the phenyl rings of adjacent cations contribute to the overall stability of the crystal lattice.[9]
Phenethylamine Tartrate (analogue)
The tartrate salt of the closely related (-)-1-phenylethylamine exhibits a more complex hydrogen-bonding network due to the presence of multiple donor and acceptor sites on the tartrate anion (two carboxylic acid groups and two hydroxyl groups).[5][6] This extensive network of O-H···O and N-H···O hydrogen bonds creates a robust three-dimensional structure. The conformation of the phenethylammonium cation can be influenced by these interactions, potentially leading to different torsional angles compared to the hydrochloride salt.
Alternative Analytical Techniques
While SCXRD provides the definitive crystal structure, other techniques are essential for a comprehensive solid-state characterization:
-
Powder X-ray Diffraction (PXRD): Used for phase identification, polymorphism screening, and to assess the bulk purity of a crystalline sample.
-
Differential Scanning Calorimetry (DSC): Measures the thermal properties of a sample, such as melting point and enthalpy of fusion, which can be used to identify and characterize different polymorphs.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of a compound and can identify the presence of solvates or hydrates.
-
Solid-State NMR (ssNMR): Provides information about the local environment of atoms in the solid state and can be used to distinguish between different polymorphs and to study molecular dynamics.
Conclusion and Future Directions
This guide has demonstrated the fundamental principles and methodologies for the comparative X-ray crystallographic analysis of amine salts, using phenethylamine as a case study. The choice of counter-ion significantly impacts the crystal packing and hydrogen-bonding network, which in turn influences the physicochemical properties of the API.
For researchers working with (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, the immediate next step is to perform a comprehensive salt screen and crystallization study to obtain single crystals of various salt forms. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for this endeavor. Once high-quality crystals are obtained, SCXRD analysis will provide the crucial structural data necessary to make informed decisions about the optimal salt form for further development. A thorough understanding of the solid-state landscape of this promising molecule will be instrumental in its successful translation from a laboratory curiosity to a viable therapeutic agent.
References
-
Structure of phenethylamine hydrochloride. (1990). Acta Crystallographica Section C: Crystal Structure Communications, 46(8), 1575-1576. [Link]
-
Alharthi, A. A., Al-Malki, J. S., & El-Emam, A. A. (2022). Synthesis, Crystal Structure of Molecular Salts of 1-Phenylethanamine. Open Journal of Inorganic Chemistry, 12(4), 63-74. [Link]
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Horn, E., Tiekink, E. R. T., Jones, G. P., Naiola, B. P., & Paleg, L. G. (1990). Structure of phenethylamine hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 46(8), 1575-1576. [Link]
-
Horn, E., & Tiekink, E. R. T. (1990). Structure of phenethylamine hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 46(8), 1575-1576. [Link]
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Molins, E., Miravitlles, C., López-Calahorra, F., Castells, J., & Raventós, J. (1989). Structure of (-)-1-phenylethylammonium hydrogen (+)-tartrate. Acta Crystallographica Section C: Crystal Structure Communications, 45(1), 104-106. [Link]
-
Ault, A. (1965). Synthesis and resolution of alpha-phenylethylamine. Journal of Chemical Education, 42(5), 269. [Link]
-
Marthi, K., & Pokol, G. (2009). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine-A Cambridge Structural Database study. Periodica Polytechnica Chemical Engineering, 53(2), 71-76. [Link]
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Ault, A. (1965). d- AND l-α-PHENYLETHYLAMINE. Organic Syntheses, 45, 7. [Link]
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Ferguson, G., & Low, J. N. (2005). Supramolecular structures of 1-phenylethylammonium tartrates. Acta Crystallographica Section B: Structural Science, 61(Pt 1), 79-87. [Link]
-
Ferguson, G., & Low, J. N. (2005). Supramolecular structures of 1-phenylethylammonium tartrates. Acta Crystallographica Section B: Structural Science, 61(Pt 1), 79-87. [Link]
- Process for the preparation of phenethylamine derivatives. (2006).
-
The crystal structure and evidence of the phase transition in D-amphetamine sulfate, as studied by X-ray crystallography, DSC and NMR spectroscopy. (2009). New Journal of Chemistry, 33(9), 1894-1900. [Link]
-
Di-1-phenylethylammonium tartrate. (n.d.). PubChem. [Link]
-
Unit cell of the amphetamine sulfate salt crystal. (n.d.). ResearchGate. [Link]
-
α-PHENYLETHYLAMINE. (n.d.). Organic Syntheses Procedure. [Link]
-
The crystal and molecular structure of amphetamine sulfate. (2018). Journal of Molecular Structure, 1171, 749-756. [Link]
- Crystalline salts of a dextroamphetamine prodrug. (2019).
-
PHENETHYLAMINE COMPOUNDS SALTS, POLYMORPHIC FORMS AND METHODS OF USE THEREOF. (2023). WIPO Patentscope. [Link]
-
Phenethylamine. (n.d.). Wikipedia. [Link]
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AMPHETAMINE. (2005). SWGDRUG.org. [Link]
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Ferguson, G., & Low, J. N. (2004). Supramolecular structures of 1-phenylethylammonium tartrates. Acta Crystallographica Section B: Structural Science, 60(6), 725-733. [Link]
-
2-Phenylethylamine hydrochloride. (n.d.). PubChem. [Link]
-
CCDC 1403734: Experimental Crystal Structure Determination. (2015). Research Explorer - The University of Manchester. [Link]
-
Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data science Service - PSDS. [Link]
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Substituted phenethylamine. (n.d.). Wikipedia. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2020). Pharmaceuticals, 13(9), 235. [Link]
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Purity Assessment of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine: A Comparative Guide
Executive Summary & Theoretical Framework
In pharmaceutical development, the rigorous characterization of novel scaffolds like (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine —a structural analog of monoamine oxidase (MAO) inhibitors—is critical. Establishing the absolute purity of such amines ensures that biological assays reflect the true potency of the active pharmaceutical ingredient (API) rather than the artifacts of synthetic impurities or residual solvents[1].
For the free base form of this compound (Chemical Formula: C₁₂H₁₇N ; Molecular Weight: 175.275 g/mol ), the theoretical elemental composition is:
-
Carbon (C): 82.23%
-
Hydrogen (H): 9.78%
-
Nitrogen (N): 7.99%
Historically, the American Chemical Society (ACS) and major chemistry journals require experimental Elemental Analysis (EA) values to fall within ±0.4% of these theoretical values to confirm >95% purity[2]. However, as a standalone technique, EA is highly susceptible to trace solvent contamination. This guide objectively compares Elemental Analysis (CHNS) with Quantitative NMR (qNMR) and LC-MS, providing self-validating protocols for each.
Methodological Comparison: EA vs. qNMR vs. LC-MS
To build a robust analytical profile, researchers must understand the mechanistic strengths and blind spots of each technique.
Table 1: Performance Comparison of Purity Assays
| Feature | Elemental Analysis (CHNS) | Quantitative NMR (1H qNMR) | LC-MS (UV/MS) |
| Primary Output | Bulk mass % of C, H, N, S | Absolute mass fraction (%) | Relative purity (Area %) |
| Detection Mechanism | Dynamic flash combustion[3] | Nuclear spin resonance[1] | Chromatography + Ionization |
| Structural Specificity | None (Blind to structure) | High (Resolves distinct protons) | High (Mass-to-charge ratio) |
| Sensitivity to Water | High (Alters %H and %C) | High (Visible as distinct peak) | Blind (Does not ionize/absorb) |
| Reference Standard | Generic (e.g., Sulfanilamide)[3] | Internal Calibrant (e.g., Maleic Acid)[4] | Requires identical API standard |
The Causality of Analytical Failure
A common pitfall in amine synthesis is the retention of solvents like ethyl acetate or water. Because EA measures total bulk carbon, a mere 1.5% w/w contamination of ethyl acetate will depress the carbon mass fraction by ~0.82%, causing the sample to fail the ACS ±0.4% rule[2]. While EA flags the impurity, it cannot identify it. Conversely, qNMR is an orthogonal, primary method of analysis that does not require a traceable reference compound of the analyte itself[4]. It captures analytes that frequently escape LC-MS detection (like water and inorganic sorbents) and quantifies them directly against an internal standard[1].
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.
Protocol A: CHNS Elemental Analysis via Dynamic Flash Combustion
Causality Check: The accuracy of CHNS relies entirely on complete combustion and baseline stability. Incomplete combustion yields non-quantifiable ash, skewing results.
-
Sample Preparation: Finely grind the solid amine to a uniform consistency. Dehydrate fully under a high vacuum, as trace moisture will falsely elevate the %H and depress %C[5].
-
Micro-Weighing: Using a calibrated microbalance, weigh exactly 5.0 mg of the sample into a clean tin capsule[3]. Note: Tin acts as a catalyst during the flash combustion phase, driving temperatures locally to ~1800°C.
-
System Suitability Test (SST): Run a certified Organic Analytical Standard (e.g., sulfanilamide) every 10 samples. If the standard deviates by >0.30% absolute from its known value, the calibration curve has drifted, and the instrument must be recalibrated[3].
-
Combustion & Detection: Combust the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated via gas chromatography and quantified using a Thermal Conductivity Detector (TCD)[6].
Protocol B: Absolute Purity via 1H Quantitative NMR (qNMR)
Causality Check: The relaxation delay (
-
Standard Selection: Select an internal standard (IS) such as NIST-traceable Maleic Acid. The IS must have a known purity (
) and its NMR resonances must not overlap with the cyclopropyl or dimethylphenyl signals of the analyte[4]. -
Co-Weighing: Accurately weigh ~10.0 mg of the amine (
) and ~5.0 mg of the IS ( ) into the same vial using a microbalance. -
Acquisition: Dissolve the mixture in 0.6 mL of DMSO-
. Acquire the H NMR spectrum using a 90° pulse angle, seconds, and at least 64 scans to ensure a high signal-to-noise ratio (>250:1)[1]. -
Quantification: Calculate the absolute purity (
) using the fundamental qNMR mass balance equation[4]: (Where = Integral area, = Number of equivalent protons, = Molecular weight, = Weight).
Comparative Data Analysis: The Impact of Trace Impurities
To illustrate the necessity of orthogonal testing, Table 2 models a scenario where the synthesized (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine contains exactly 1.5% w/w residual ethyl acetate and 0.5% w/w water .
Table 2: Simulated Purity Data for Contaminated Sample
| Element / Metric | Theoretical Value | Found via EA (CHNS) | Deviation | ACS Status | Found via qNMR |
| Carbon (%C) | 82.23% | 81.41% | -0.82% | FAIL (>0.4%)[2] | N/A |
| Hydrogen (%H) | 9.78% | 9.78% | 0.00% | PASS | N/A |
| Nitrogen (%N) | 7.99% | 7.83% | -0.16% | PASS | N/A |
| Absolute Purity | 100.0% | Cannot Determine | N/A | N/A | 98.0% API |
| Impurities | 0.0% | Invisible | N/A | N/A | 1.5% EtOAc, 0.5% H₂O |
Decision Workflow for Purity Assessment
Fig 1. Orthogonal purity assessment workflow for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.
References
1.[5] Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. Available at: [Link] 2.[3] Summary of CHNS Elemental Analysis Common Problems. University of British Columbia (UBC). Available at: [Link] 3.[2] An International Study Evaluating Elemental Analysis. National Institutes of Health (PMC). Available at: [Link] 4.[6] CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link] 5.[4] Quantitative NMR Testing Services. NuMega Resonance Labs. Available at: [Link] 6.[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Institutes of Health (PMC). Available at: [Link] 7.[7] Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate. Available at: [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. numegalabs.com [numegalabs.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
Comparative Potency Analysis: (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine versus Unsubstituted Analogs as Monoamine Oxidase Inhibitors
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The Enduring Scaffold of Phenylcyclopropylamines
The phenylcyclopropylamine scaffold is a cornerstone in the design of monoamine oxidase (MAO) inhibitors, a critical class of therapeutics for depressive disorders and neurodegenerative diseases.[1] The archetypal member of this class, tranylcypromine (trans-2-phenylcyclopropylamine), serves as a benchmark for the development of new agents with improved potency and selectivity for the two MAO isoforms, MAO-A and MAO-B.[2] This guide provides a comparative analysis of the potential potency of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine against its unsubstituted parent compound, (2-phenylcyclopropyl)methanamine.
The Crucial Role of Aromatic Substitution in Modulating MAO Inhibition
The potency and selectivity of phenylcyclopropylamine-based MAO inhibitors are profoundly influenced by the nature and position of substituents on the phenyl ring. The aromatic ring plays a key role in the orientation of the inhibitor within the active site of the MAO enzyme, influencing the interaction with key amino acid residues and the flavin adenine dinucleotide (FAD) cofactor.
Studies on various substituted analogs have revealed that both electronic and steric factors are at play. For instance, research on a series of 1-aryl-2-fluorocyclopropylamines demonstrated that both electron-releasing groups (like methyl and methoxy) and electron-withdrawing groups (such as chloro and fluoro) in the para-position can modestly increase the inhibitory activity against both MAO-A and MAO-B.[3] This suggests a complex interplay of electronic effects on the reactivity of the cyclopropylamine moiety and steric interactions within the enzyme's active site.
Conversely, a study on pyrazole derivatives indicated that a 2,4-dimethyl substituted phenyl ring at a specific position was detrimental to MAO inhibition, highlighting the sensitivity of the enzyme to the steric bulk and positioning of substituents. While this finding is on a different scaffold, it underscores the potential for steric hindrance to negatively impact binding and inhibitory activity.
Hypothesized Impact of 2,4-Dimethyl Substitution
Based on the established SAR principles, we can formulate a hypothesis regarding the potency of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine relative to its unsubstituted analog. The two methyl groups on the phenyl ring introduce both steric bulk and an electron-donating inductive effect.
-
Steric Effects: The presence of two methyl groups, particularly the ortho-methyl group, could introduce significant steric hindrance. This may impede the optimal positioning of the inhibitor within the narrow active site cleft of the MAO enzymes, potentially weakening the binding affinity and reducing the overall inhibitory potency. The degree of this steric clash could differ between MAO-A and MAO-B, which are known to have distinct active site topographies, potentially leading to altered selectivity.
-
Electronic Effects: The electron-donating nature of the methyl groups could subtly influence the electronic properties of the phenyl ring and, by extension, the reactivity of the cyclopropylamine functional group. However, this electronic effect is likely to be secondary to the more pronounced steric influence.
Data Presentation: A Call for Experimental Verification
To definitively assess the comparative potency, direct experimental evaluation is necessary. The following table is presented as a template for organizing the data that would be generated from such a study.
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-B/MAO-A) |
| (2-phenylcyclopropyl)methanamine | MAO-A | Data to be determined | Data to be determined | Data to be determined |
| MAO-B | Data to be determined | Data to be determined | ||
| (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine | MAO-A | Data to be determined | Data to be determined | Data to be determined |
| MAO-B | Data to be determined | Data to be determined |
Experimental Protocols for Comparative Potency Determination
To ensure the generation of robust and comparable data, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B (commercially available)
-
Test compounds: (2-phenylcyclopropyl)methanamine and (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
-
Kynuramine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
4-Hydroxyquinoline (standard)
-
NaOH (1 M)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO (10 mM). Serially dilute the stock solutions with potassium phosphate buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme Preparation: Dilute the human recombinant MAO-A and MAO-B enzymes in potassium phosphate buffer to a final concentration that yields a linear reaction rate over the incubation period.
-
Assay Reaction:
-
To each well of a 96-well black microplate, add 50 µL of the diluted enzyme solution.
-
Add 25 µL of the test compound dilution or vehicle control (buffer with DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution (final concentration to be optimized, typically near the Km value).
-
-
Incubation and Termination: Incubate the reaction mixture at 37°C for 30 minutes. Terminate the reaction by adding 50 µL of 1 M NaOH.
-
Fluorescence Measurement: Measure the fluorescence of the formed 4-hydroxyquinoline at an excitation wavelength of 310 nm and an emission wavelength of 400 nm using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Workflow for MAO Inhibition Assay```dot
Caption: Mechanism of irreversible MAO inhibition.
Conclusion and Future Directions
Future research should focus on synthesizing and evaluating a broader range of di- and tri-substituted phenylcyclopropylamine analogs to further elucidate the complex interplay of steric and electronic effects on MAO inhibition. Such studies will be invaluable in the rational design of next-generation MAO inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles for the treatment of neurological and psychiatric disorders.
References
-
Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(12), 2249-2260. [Link]
-
Murphy, D. L., et al. (1978). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical Pharmacology, 27(13), 1889-1895. [Link]
-
Ramsay, R. R. (2017). Mechanism-based MAO inhibitors. Neurotoxicology, 60, 160-165. [Link]
-
Yoshida, S., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2505-2513. [Link]
-
Matarazzo, M., et al. (2023). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. Molecules, 28(17), 6329. [Link]
-
Bolea, I., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1357. [Link]
-
Belleau, B., & Moran, J. (1962). THE MECHANISM OF ACTION OF THE 2-PHENYLCYCLOPROPYLAMINE TYPE OF MONOAMINE OXIDASE INHIBITORS. Journal of Medicinal and Pharmaceutical Chemistry, 5, 215-219. [Link]
-
Sahlberg, C., et al. (1983). Synthesis and monoamine oxidase inhibitory activities of alpha-allenic amines in vivo and in vitro. Different activities of two enantiomeric allenes. Journal of Medicinal Chemistry, 26(7), 1036-1042. [Link]
-
Zhu, J., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. [Link]
-
Tipton, K. F. (2018). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 9, 1477. [Link]
-
Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. [Link]
-
Finberg, J. P., & Rabey, J. M. (2016). Monoamine oxidase inhibitors. Wikipedia. [Link]
-
Gnerre, C., et al. (2000). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 45. [Link]
-
Fouad, M. A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 29(5), 1129. [Link]
Sources
- 1. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality Control Parameters for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine Batches
This guide outlines the quality control (QC) framework for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine , a potent scaffold often utilized in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors.[1]
Unlike generic reagents, this compound possesses two critical structural features—a cyclopropyl core and a chiral amine tail —that dictate its stability and biological efficacy. This guide compares the rigorous "Pharma-Grade" QC protocol against standard "Reagent-Grade" testing to demonstrate why enhanced specificity is required for drug development applications.
Executive Summary: The Criticality of Stereochemistry
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine (often supplied as the HCl salt, CAS: 1213682-09-7 for the S-isomer) is a structural analog of Tranylcypromine (2-PCPA) .[1] While 2-PCPA is a non-selective Monoamine Oxidase (MAO) inhibitor, the addition of the 2,4-dimethyl group on the phenyl ring is a strategic modification intended to shift selectivity toward LSD1 .
The QC Challenge: The biological activity is strictly stereospecific. The trans isomer is typically the active pharmacophore, while the cis isomer is often an inactive impurity or an off-target toxin. Standard C18 HPLC cannot separate these enantiomers, leading to "false passes" in reagent-grade batches.[1]
Comparative Analysis: Reagent-Grade vs. Pharma-Grade QC
The following table contrasts the standard testing protocols (often used for bulk chemical building blocks) with the necessary high-stringency protocols for drug development.
| Parameter | Standard Reagent QC (The Alternative) | Recommended Pharma-Grade QC (This Protocol) | Impact on Research |
| Purity Method | Reverse Phase C18 HPLC | Chiral Normal Phase HPLC | C18 fails to resolve enantiomers; Chiral HPLC ensures the active isomer is present.[1] |
| Impurity Limit | Total Impurities < 2.0% | Single Impurity < 0.10% | Prevents "silent" impurities (e.g., cis-isomer) from skewing IC50 data.[1] |
| Salt Form | Assumed 1:1 HCl | Titrated Stoichiometry | Excess HCl causes hygroscopicity; Free base degrades rapidly. |
| Residual Solvent | NMR (Qualitative) | GC-Headspace (Quantitative) | Cyclopropylamines trap solvents; critical for toxicity studies.[1] |
| Detection | UV 254 nm | UV 210-220 nm | The 2,4-dimethyl group shifts absorption; 254 nm misses low-level aliphatic impurities.[1] |
Critical Quality Attributes (CQAs) & Specifications
3.1. Chemical Purity & Identity [2]
-
Appearance: White to off-white crystalline solid.[1] (Yellowing indicates oxidation of the amine).
-
Identification (NMR): 1H-NMR must confirm the 2,4-dimethyl pattern (singlets at ~2.2-2.4 ppm) and the cyclopropyl protons (multiplets at 0.8-1.2 ppm).[1]
-
Mass Spectrometry: [M+H]+ consistent with MW ~175.27 (Free base).
3.2. Chiral Purity (The Critical Parameter)
-
Specification: Enantiomeric Excess (ee) > 98.0%.
-
Diastereomeric Ratio (dr): trans:cis > 99:1.
3.3. Salt Stoichiometry
-
Specification: 95.0% – 105.0% of theoretical chloride content.
-
Rationale: Cyclopropylamines are labile. A precise HCl salt form stabilizes the strained ring against ring-opening decomposition.[1]
Detailed Experimental Protocols
Protocol A: Self-Validating Chiral HPLC Method
-
Objective: Separate the (1R, 2S) and (1S, 2R) enantiomers and quantify the cis diastereomer.
-
Principle: Amylose-based chiral selection in normal phase mode prevents hydrophobic collapse and maximizes interaction with the dimethylphenyl group.[1]
Methodology:
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the primary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm.
Self-Validation Criteria (System Suitability):
-
Resolution (Rs): > 2.0 between enantiomers.
-
Tailing Factor (T): < 1.5 for the main peak.
-
If T > 1.5: Increase DEA concentration to 0.15%.
Protocol B: Chloride Content Titration (Stoichiometry)
-
Objective: Confirm the batch is a mono-hydrochloride salt.
-
Method: Potentiometric titration with Silver Nitrate (AgNO3).
-
Dissolve 50 mg of sample in 50 mL deionized water.
-
Add 1 mL dilute nitric acid.
-
Titrate with 0.1 N AgNO3 using a silver electrode.
-
Calculation:
. -
Target: ~16-17% Cl (depending on exact MW of the salt).
Visualizing the QC Logic
Diagram 1: Impurity Origin & Control Points
This pathway illustrates where critical impurities (cis-isomers, over-alkylated byproducts) originate during synthesis.[1]
Caption: Synthesis pathway highlighting the origin of the critical 'cis' impurity and ring-opening degradation products.
Diagram 2: Batch Release Decision Tree
A self-validating workflow to ensure only high-efficacy batches are released for biological testing.
Caption: Step-by-step decision tree for batch release, prioritizing chiral purity and salt stoichiometry.
References
-
Duke University Scholars. (2007).[3] trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[1][3][4][5] Retrieved from [Link][1]
-
National Institutes of Health (PubMed). (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1.[1][5] Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. Scholars@Duke publication: trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [scholars.duke.edu]
- 4. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine proper disposal procedures
Standard Operating Procedure & Disposal Protocol: (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
Executive Summary & Chemical Profiling
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a specialized primary amine frequently utilized as an intermediate in pharmaceutical synthesis (e.g., LSD1 inhibitors and MAOI analogs). From a safety and logistical standpoint, this compound presents a triad of hazards: it is a strong nucleophile, it is highly basic (corrosive), and its 2,4-dimethylphenyl moiety renders it highly lipophilic[1].
As a Senior Application Scientist, I emphasize that proper disposal of this compound is not merely about regulatory compliance; it is about understanding the chemical causality of the molecule. The lipophilic nature of the cyclopropyl-aryl group drastically increases the rate of dermal penetration compared to simple aliphatic amines. Therefore, standard laboratory latex or thin nitrile gloves provide insufficient breakthrough times. Furthermore, the free base form is volatile and poses an inhalation hazard, necessitating in-laboratory neutralization prior to transfer to a Treatment, Storage, and Disposal Facility (TSDF)[2].
Waste Characterization & Segregation Data
To ensure safe handling and prevent catastrophic cross-contamination, all quantitative hazard data and compatibility metrics have been summarized below. Under EPA guidelines, unneutralized aqueous solutions of primary amines may be classified as D002 (Characteristic of Corrosivity) if the pH exceeds 12.5[3].
Table 1: Physicochemical Properties & Hazard Profile
| Property / Hazard | Description / Value | Causality / Impact on Disposal Logistics |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Dictates the spill response mechanism (absorbent vs. sweeping) and volatility risks. |
| EPA Waste Code | D002 (Corrosive) / Toxic | Requires strict chemical compatibility segregation and RCRA-compliant labeling[3]. |
| Lipophilicity | High | Enhances dermal penetration; mandates Butyl rubber PPE for all handling[1]. |
| Reactivity | Strong nucleophile / Base | Exothermic reaction with acids/oxidizers; requires active cooling during neutralization[4]. |
Table 2: Waste Stream Compatibility Matrix
| Chemical Class | Compatibility | Mechanistic Rationale |
| Halogenated Solvents | INCOMPATIBLE | Amines react with halocarbons over time to form quaternary ammonium salts, generating heat and pressure[4]. |
| Oxidizers (e.g., Peroxides) | INCOMPATIBLE | High risk of violent oxidation, resulting in the release of highly toxic nitrogen oxide (NOx) fumes[1]. |
| Heavy Metals | INCOMPATIBLE | Amines act as strong ligands, forming complex coordination compounds that complicate TSDF incineration[5]. |
| Aqueous Acidic Waste | COMPATIBLE | Safely protonates the amine into a stable salt, reducing volatility and reactivity[2]. |
Operational Workflows & Experimental Protocols
The following protocols are designed as self-validating systems . Every critical step includes a verification mechanism to ensure the chemical state has been successfully altered before proceeding.
Protocol A: In-Laboratory Neutralization of Free Base (Liquid)
Causality: The free base form of cyclopropylmethanamines is volatile and acts as a strong nucleophile. By performing an elementary acid-base neutralization[2], we convert the volatile amine into a stable, water-soluble hydrochloride salt, drastically reducing its vapor pressure and reactivity[4].
-
Step 1: Preparation & PPE. Conduct all work inside a certified, continuously exhausting chemical fume hood. Equip appropriate PPE: chemical splash goggles, a specialized lab coat, and butyl rubber gloves[1].
-
Step 2: Dilution. Transfer the amine waste into a borosilicate glass beaker. Dilute the amine 1:10 with a miscible, non-reactive solvent (e.g., ethanol or water). Causality: Dilution increases the thermal mass of the solution, mitigating the dangerous exothermic heat generated during acid addition.
-
Step 3: Acidification. Place the beaker in an ice-water bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously. Causality: The ice bath prevents the exothermic neutralization from boiling the solvent and aerosolizing the toxic amine[4].
-
Step 4: Self-Validation (pH Testing). Once the theoretical stoichiometric amount of acid has been added, use a calibrated pH probe or broad-range pH paper to test the solution. Validation: The protocol is successful only when the pH stabilizes between 6.0 and 7.5. If the pH remains > 8.0, the amine is not fully protonated; continue adding 1M HCl dropwise until the target is achieved.
-
Step 5: Segregation. Transfer the neutralized, room-temperature solution to a designated "Aqueous Waste" carboy. Ensure this container is strictly segregated from halogenated solvents[4].
Protocol B: Spill Cleanup & Decontamination
Causality: Liquid amine spills spread rapidly and release noxious vapors. Immediate containment and solid-state neutralization are required to prevent inhalation exposure and surface corrosion[6].
-
Step 1: Isolation. Evacuate non-essential personnel. Don butyl rubber gloves, chemical splash goggles, and a half-face respirator with an organic vapor/acid gas cartridge[7].
-
Step 2: Containment. Surround the spill perimeter with an inert absorbent material such as vermiculite or dry sand to prevent spreading. Never use combustible absorbents like sawdust for amines[7].
-
Step 3: Solid-State Neutralization. Liberally apply solid citric acid or sodium bisulfate over the absorbed spill. Causality: Solid acids provide a controlled, slow-release protonation that neutralizes the basic amine without the violent exotherm and splattering that would occur if liquid acids were poured onto the spill[7].
-
Step 4: Collection & Validation. Allow 15 minutes for complete neutralization. Sweep the granular mixture using a non-sparking dustpan and brush. Validation: Test the residual floor surface by wiping with a moistened pH paper; it must read neutral (pH ~7).
-
Step 5: Disposal. Place the absorbed waste into a heavy-duty polyethylene bag, seal it, and place it inside a secondary container (double-bagging). Label as "Hazardous Solid Waste - Neutralized Amine Spill Debris" for EPA-permitted incineration[3].
Waste Routing Visualization
Waste routing and neutralization decision tree for cyclopropylmethanamine disposal.
References
-
[4] Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory. National Research Council (ust.hk).4
-
[2] Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (ncbi.nlm.nih.gov).2
-
[6] Guide for Chemical Spill Response. American Chemical Society (acs.org). 6
-
[5] In-Laboratory Treatment of Chemical Waste. Safety & Risk Services (ubc.ca). 5
-
[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society Publications (acs.org). 1
-
[7] FAQ'S - most frequently asked questions. Chemistry and Biochemistry (ucla.edu). 7
-
[3] Hazardous Waste Disposal Guidelines. Purdue University Environmental Management (pfw.edu). 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pfw.edu [pfw.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. acs.org [acs.org]
- 7. FAQ'S - most frequently asked questions [chem.ucla.edu]
Personal protective equipment for handling (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
Comprehensive Safety and Handling Guide: (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine
This document provides essential safety protocols and operational guidance for the handling and disposal of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, a research chemical with a distinct hazard profile. As complete toxicological data for this specific compound may not be available, these procedures are grounded in the principles of chemical safety for handling novel substances and an analysis of its core structural motifs.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Assessment: Understanding the Intrinsic Risk
(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a primary amine containing a strained cyclopropane ring. This combination presents a significant, multi-faceted risk profile that must be respected in all laboratory operations.
-
The Cyclopropylamine Moiety: This functional group is a known structural alert. The inherent strain of the three-membered ring enhances its chemical reactivity.[3] More critically, cyclopropylamines can be metabolized by the body into reactive intermediates, such as α,β-unsaturated aldehydes.[4] These intermediates have the potential to form covalent bonds with proteins, which can lead to organ toxicity, particularly hepatotoxicity, as has been investigated in drugs containing this moiety.[4]
-
Primary Amine Functionality: Primary amines can be corrosive, causing severe skin burns and eye damage upon contact.[5][6] They can also be respiratory irritants.
-
Flammability: Many low-molecular-weight amines are flammable liquids and vapors.[5][6][7] Vapors can be heavier than air, potentially accumulating in low-lying areas and traveling to an ignition source.[8]
Given these factors, the compound must be handled as if it is corrosive, toxic, and flammable until extensive data proves otherwise. All work must be conducted with the assumption of high hazard potential.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure—inhalation, dermal contact, and eye contact.[1][9][10]
| Protection Area | Required PPE Specification | Causality and Rationale |
| Respiratory | NIOSH-approved Air-Purifying Respirator (APR) with organic vapor cartridges and P100 particulate filters. | The potential for aerosol generation and the compound's likely volatility necessitate protection against inhaling harmful vapors.[8][11] An APR is the minimum requirement for handling outside of a contained system. |
| Hand | Heavy-duty, chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is strongly recommended. | Primary amines can cause severe skin burns.[5] Gloves must be selected based on chemical compatibility and breakthrough time.[1] Double-gloving provides an extra layer of protection against tears and minimizes contamination during doffing.[12] |
| Eye & Face | Chemical splash goggles conforming to ANSI Z87.1 / EN 166 standards, worn in conjunction with a full-face shield. | This compound poses a severe risk of serious eye damage.[5][6] Goggles protect against splashes and vapors, while the face shield provides an essential secondary barrier for the entire face.[11][12] |
| Body | Flame-resistant (FR) laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. | A lab coat protects against incidental skin contact and contamination of personal clothing.[10][13] Flame-resistant properties are crucial due to the potential flammability of the compound.[7][14] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is required for every interaction with this compound.
Storage and Inventory Management
-
Segregation: Store the compound in a dedicated, well-ventilated, and clearly labeled flammable materials cabinet.[9][10]
-
Incompatibility: Keep away from strong oxidizing agents, acids, and sources of ignition.[3][8][15]
-
Environment: The container must be kept tightly sealed to prevent the escape of vapors and stored in a cool, dry place.[7][15]
Step-by-Step Handling Workflow
This workflow must be performed exclusively within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment (glassware, spatulas, pipettes, waste containers).
-
PPE Donning: Don all required PPE as specified in the table above before handling the primary container.
-
Chemical Transfer: Ground the container and receiving equipment to prevent static discharge.[7][8][14] Perform all weighing and liquid transfers slowly and carefully to avoid splashes or aerosol generation. Use non-sparking tools.[7][14]
-
Post-Transfer: Tightly seal the primary container immediately after use and wipe the exterior with a suitable solvent (e.g., isopropanol) before returning it to storage.
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
-
PPE Doffing: Remove PPE in the correct order (gloves first, then face shield, goggles, and lab coat) to prevent cross-contamination. Dispose of gloves immediately into the designated hazardous waste container.[12]
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[12][16]
Spill and Emergency Response
-
Evacuation: In case of a significant spill, evacuate all personnel from the immediate area and alert the laboratory supervisor and institutional safety office.
-
Containment: If the spill is small and manageable, use a commercial spill kit with an absorbent material suitable for flammable liquids (e.g., sand, vermiculite).[17] Do not use combustible materials like paper towels for initial containment.
-
Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[7] Ventilate the area and wash the spill site after material pickup is complete.[11]
Waste Disposal Plan
All waste streams containing (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine are considered hazardous waste.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, bench paper, absorbent pads, and pipette tips.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.
-
-
Disposal: Do not discharge any waste into the sewer system.[11][17] All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[9][11][17]
Workflow Visualization: Safe Handling and Disposal
The following diagram outlines the critical path for safely managing (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine throughout its lifecycle in the laboratory.
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- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 10. wilcoprime.com [wilcoprime.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. angenechemical.com [angenechemical.com]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. fishersci.com [fishersci.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
